Product packaging for Suberic acid-d4(Cat. No.:)

Suberic acid-d4

カタログ番号: B579609
分子量: 178.22 g/mol
InChIキー: TYFQFVWCELRYAO-NZLXMSDQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Suberic acid-d4 is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 178.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B579609 Suberic acid-d4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,2,7,7-tetradeuteriooctanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-6H2,(H,9,10)(H,11,12)/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFQFVWCELRYAO-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCC([2H])([2H])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Suberic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of suberic acid-d4, a deuterated form of suberic acid. It details its primary application as an internal standard in quantitative mass spectrometry and its relevance in the study of fatty acid metabolism. This document includes key physical and chemical data, a detailed experimental protocol for its use, and visualizations of metabolic pathways and experimental workflows.

Core Chemical Properties

This compound, also known as octanedioic acid-d4, is a stable isotope-labeled version of suberic acid. The deuterium labeling makes it an ideal internal standard for analytical applications, particularly in mass spectrometry, as it is chemically identical to the endogenous compound but distinguishable by its mass.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated counterpart, suberic acid.

Table 1: General Chemical Properties

PropertyValueReference(s)
IUPAC Name Octanedioic-2,2,7,7-d4 acid[2]
Synonyms This compound, Octanedioic acid-d4[3]
Chemical Formula C₈H₁₀D₄O₄[2]
Molecular Weight 178.22 g/mol [2]
CAS Number 19031-57-3[2]
Appearance White to light yellow solid[3]
Purity Typically ≥98%[4]

Table 2: Physical Properties

PropertyValueNotesReference(s)
Melting Point 140-144 °CData for non-deuterated suberic acid. The melting point of the deuterated form is expected to be very similar.[4][5]
Boiling Point 230 °C at 15 mmHgData for non-deuterated suberic acid.[5]
Solubility
Water2.46 g/LData for non-deuterated suberic acid.
DMSO55 mg/mLData for non-deuterated suberic acid.
EthanolSolubleData for non-deuterated suberic acid.
EtherSlightly solubleData for non-deuterated suberic acid.
ChloroformAlmost insolubleData for non-deuterated suberic acid.

Metabolic Significance: The Omega-Oxidation Pathway

Suberic acid is a dicarboxylic acid that is formed as a product of the omega-oxidation of medium-chain fatty acids. This is typically a minor metabolic pathway, but it becomes more significant when the primary pathway, beta-oxidation, is impaired.[6] In certain genetic disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, there is an accumulation of medium-chain fatty acids, which are then shunted to the omega-oxidation pathway. This leads to an increased production and urinary excretion of dicarboxylic acids, including suberic acid.[7][8][9] Therefore, the quantification of suberic acid in biological fluids is a key diagnostic marker for these disorders.

Omega_Oxidation Omega-Oxidation of a Medium-Chain Fatty Acid FattyAcid Medium-Chain Fatty Acid (e.g., Capric Acid, C10) OmegaHydroxy ω-Hydroxy Fatty Acid FattyAcid->OmegaHydroxy Hydroxylation (Cytochrome P450) OmegaAldehyde ω-Aldehyde Fatty Acid OmegaHydroxy->OmegaAldehyde Oxidation (Alcohol Dehydrogenase) DicarboxylicAcid Dicarboxylic Acid (e.g., Sebacic Acid, C10) OmegaAldehyde->DicarboxylicAcid Oxidation (Aldehyde Dehydrogenase) BetaOxidation Beta-Oxidation DicarboxylicAcid->BetaOxidation SubericAcid Suberic Acid (C8) BetaOxidation->SubericAcid AdipicAcid Adipic Acid (C6) BetaOxidation->AdipicAcid

Omega-Oxidation Pathway Leading to Suberic Acid Formation.

Experimental Protocols: Quantification of Suberic Acid in Urine

The primary application of this compound is as an internal standard for the accurate quantification of suberic acid in biological samples, such as urine or plasma, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for correcting for variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[10]

Detailed Methodology for GC-MS Analysis of Urinary Suberic Acid

This protocol describes the analysis of suberic acid in urine using this compound as an internal standard, followed by extraction, derivatization, and GC-MS analysis.

1. Sample Preparation and Internal Standard Spiking:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the samples at 3000 x g for 5 minutes to pellet any precipitate.

  • To 1 mL of the urine supernatant in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in methanol).

  • Vortex the sample for 30 seconds.

2. Extraction:

  • Acidify the sample to a pH of approximately 1-2 by adding 100 µL of 6M HCl.

  • Add 5 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the tube tightly and heat at 70°C for 1 hour to convert the carboxylic acid groups to their volatile trimethylsilyl (TMS) esters.[11][12]

  • Cool the sample to room temperature before GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (for TMS derivatives):

    • Suberic Acid: m/z specific to the TMS derivative (quantifier and qualifier ions).

    • This compound: m/z corresponding to the deuterated TMS derivative (quantifier and qualifier ions).

5. Quantification:

  • Generate a calibration curve by preparing standards containing known concentrations of suberic acid and a fixed concentration of this compound.

  • Process the standards in the same manner as the urine samples.

  • Calculate the ratio of the peak area of the suberic acid quantifier ion to the peak area of the this compound quantifier ion.

  • Plot this ratio against the concentration of suberic acid to create a linear regression curve.

  • Determine the concentration of suberic acid in the unknown urine samples by applying their peak area ratios to the calibration curve.

Experimental_Workflow GC-MS Quantification Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_derivatization Derivatization cluster_analysis Analysis Urine Urine Sample Spike Spike with This compound Urine->Spike Acidify Acidification (HCl) Spike->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Evaporate Evaporation LLE->Evaporate Deriv Add BSTFA + TMCS & Heat (70°C) Evaporate->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Quant Quantification (Calibration Curve) GCMS->Quant

Workflow for Quantification of Urinary Suberic Acid.

Conclusion

This compound is an indispensable tool for researchers and clinicians studying fatty acid metabolism and diagnosing related inborn errors of metabolism. Its chemical and physical properties are nearly identical to its non-deuterated analog, making it the gold standard for use as an internal standard in quantitative mass spectrometry. The detailed protocol provided in this guide offers a robust method for the accurate and precise measurement of suberic acid in biological matrices, facilitating reliable diagnostic and research outcomes.

References

Suberic Acid-d4: Technical Data and Supplier Information

Author: BenchChem Technical Support Team. Date: November 2025

Suberic acid-d4, the deuterated form of suberic acid (also known as octanedioic acid), is a stable isotope-labeled compound valuable in various research applications, particularly in mass spectrometry-based studies for metabolic flux analysis and as an internal standard. This document provides the Chemical Abstracts Service (CAS) number for this compound and lists current suppliers.

Chemical Identification

Compound NameSynonym(s)CAS Number
This compoundOctanedioic acid-d419031-57-3[1][2][3]
Suberic acid (unlabeled)1,8-Octanedioic acid505-48-6[2][4][5]

Suppliers

A number of chemical suppliers offer this compound for research purposes. The following table lists several known suppliers. It is recommended to contact the suppliers directly for current availability, pricing, and product specifications.

SupplierWebsite
MedChemExpress--INVALID-LINK--[1]
Cambridge Isotope Laboratories, Inc.--INVALID-LINK--[2]
LGC Standards--INVALID-LINK--[3]
Mithridion--INVALID-LINK--
Pharmaffiliates--INVALID-LINK--[6]

It is important to note that Pharmaffiliates lists this compound Bis(N-Hydroxysuccinimide Ester), a derivative of this compound used as a crosslinking agent[6].

Experimental Workflow: General Application as an Internal Standard

The following diagram illustrates a generalized workflow for the use of this compound as an internal standard in a quantitative mass spectrometry experiment.

Suberic_acid_d4_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Extraction of Analytes Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Injection Quantification Quantification of Endogenous Suberic Acid LCMS->Quantification Data Acquisition

Figure 1: Generalized workflow for using this compound as an internal standard.

References

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Suberic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated suberic acid. Deuterium-labeled compounds, such as deuterated suberic acid, are invaluable tools in drug discovery and development, offering enhanced metabolic stability and utility in pharmacokinetic studies.[1] This document outlines a proposed synthetic pathway, a detailed purification protocol, and methods for analytical characterization.

Introduction to Deuterated Suberic Acid

Suberic acid, a naturally occurring dicarboxylic acid, and its deuterated analogues are of significant interest in medicinal chemistry.[2] The replacement of hydrogen with deuterium atoms can lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration and potentially improving a drug's pharmacokinetic profile. This guide focuses on the preparation of perdeuterated suberic acid (suberic acid-d12), where all non-exchangeable hydrogen atoms are replaced by deuterium.

Synthesis of Deuterated Suberic Acid

A robust method for the synthesis of perdeuterated aliphatic dicarboxylic acids is through catalytic hydrogen-deuterium (H/D) exchange in a hydrothermal process. This approach offers high deuterium incorporation in a single step.

Proposed Synthetic Pathway: Catalytic H/D Exchange

The proposed synthesis involves the direct exchange of hydrogen for deuterium atoms on the suberic acid backbone using deuterium oxide (D₂O) as the deuterium source and a platinum-on-carbon (Pt/C) catalyst at elevated temperatures. This method has been shown to be effective for the deuteration of aromatic rings and other aliphatic compounds.[3]

Synthesis_Pathway suberic_acid Suberic Acid (C₈H₁₄O₄) deuterated_suberic_acid Suberic Acid-d12 (C₈D₁₂H₂O₄) suberic_acid->deuterated_suberic_acid H/D Exchange reagents D₂O, Pt/C conditions High Temperature & Pressure Purification_Workflow start Crude Deuterated Suberic Acid Solution dissolve Dissolve in Minimal Hot Water start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold D₂O filter->wash dry Dry Under Vacuum wash->dry end Pure Deuterated Suberic Acid Crystals dry->end

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Suberic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of Suberic acid-d4 (Octanedioic acid-d4). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of relevant pathways and workflows.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and Suberic Acid

PropertyThis compoundSuberic Acid (Unlabeled)
Synonyms Octanedioic acid-d4, 2,2,7,7-tetradeuteriooctanedioic acidOctanedioic acid, Cork acid, 1,6-Hexanedicarboxylic acid
Molecular Formula C₈H₁₀D₄O₄C₈H₁₄O₄
Molecular Weight 178.22 g/mol [1]174.19 g/mol [2][3][4]
CAS Number 19031-57-3[1][5]505-48-6[3]
Appearance White to off-white solid/powder[6]White crystalline powder[3]
Melting Point Not explicitly reported; expected to be similar to unlabeled Suberic acid.140-144 °C[3][6][7]
Boiling Point Not explicitly reported; expected to be similar to unlabeled Suberic acid.279 °C (at 100 mmHg)[3]
Purity Typically >95% (HPLC)[8]≥98% or ≥99.5%[3][9]
Storage Temperature +4°C[8]Store below +30°C[7]

Table 2: Solubility Profile

SolventThis compoundSuberic Acid (Unlabeled)
Water Not explicitly reported; expected to be slightly soluble.Slightly soluble (2.46 g/L)
Alcohol (Ethanol) Not explicitly reported; expected to be soluble.Soluble[3]
Ether Not explicitly reported; expected to be slightly soluble.Slightly soluble[3]
Chloroform Not explicitly reported; expected to be insoluble.Insoluble

Experimental Protocols

This section details methodologies for key experiments related to the handling and analysis of this compound.

Synthesis of Deuterated Dicarboxylic Acids (General Protocol)

While a specific protocol for this compound synthesis is not detailed in the provided results, a general method for preparing α-deuterated carboxylic acids involves the following steps[10]:

  • Hydrogen/Deuterium Exchange: The corresponding non-deuterated malonic acid is subjected to a hydrogen/deuterium exchange reaction in the presence of deuterium oxide (D₂O).

  • Decarboxylation: The deuterated malonic acid derivative is then decarboxylated to yield the final α-deuterated carboxylic acid.

  • Purification: This method is described as efficient and often does not require extensive purification, with yields typically ranging from 83% to 94%[10].

Determination of Melting Point (General Protocol)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus[7][11][12][13].

  • Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is then heated at a controlled rate.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C)[11].

Determination of Solubility (General Protocol)

A general procedure to determine the solubility of a compound in various solvents involves the following steps[14][15][16][17]:

  • Sample Preparation: A pre-weighed small amount of the solid (e.g., 25 mg) is placed in a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL) is added in small portions.

  • Mixing: The test tube is shaken vigorously after each addition of the solvent.

  • Observation: The solubility is determined by visual inspection. If the solid completely dissolves, it is considered soluble. If it does not, it is classified as insoluble or slightly soluble. The process can be aided by vortexing, sonication, or gentle warming[16].

Use of this compound as an Internal Standard in LC-MS/MS Analysis (General Protocol)

This compound is commonly used as an internal standard for the accurate quantification of unlabeled Suberic acid in biological samples. A general workflow is as follows:

  • Sample Preparation:

    • A known amount of the biological sample (e.g., plasma, urine, tissue homogenate) is taken.

    • A precise amount of this compound internal standard solution is added to the sample.

    • Proteins are precipitated using a suitable solvent (e.g., methanol).

    • The sample is centrifuged, and the supernatant is collected.

  • Chromatographic Separation:

    • The prepared sample is injected into a liquid chromatography (LC) system.

    • A suitable column and mobile phase gradient are used to separate Suberic acid from other components in the matrix.

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS).

    • The instrument is operated in a specific mode (e.g., Multiple Reaction Monitoring - MRM) to detect the precursor and product ions of both unlabeled Suberic acid and this compound.

  • Quantification:

    • The peak areas of the analyte (Suberic acid) and the internal standard (this compound) are measured.

    • The concentration of Suberic acid in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Suberic acid and a constant concentration of the internal standard.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Dicarboxylic Acids

Suberic acid is an intermediate in the metabolism of long-chain dicarboxylic acids. This metabolic process primarily involves ω-oxidation followed by peroxisomal β-oxidation[18][19].

dot

Dicarboxylic_Acid_Metabolism Long-chain fatty acid Long-chain fatty acid omega-Hydroxylation omega-Hydroxylation Long-chain fatty acid->omega-Hydroxylation ω-Oxidation (Endoplasmic Reticulum) omega-Hydroxy fatty acid omega-Hydroxy fatty acid omega-Hydroxylation->omega-Hydroxy fatty acid Dehydrogenation_1 Dehydrogenation omega-Hydroxy fatty acid->Dehydrogenation_1 Aldehyde fatty acid Aldehyde fatty acid Dehydrogenation_1->Aldehyde fatty acid Dehydrogenation_2 Dehydrogenation Aldehyde fatty acid->Dehydrogenation_2 Dicarboxylic acid (e.g., Sebacic acid) Dicarboxylic acid (e.g., Sebacic acid) Dehydrogenation_2->Dicarboxylic acid (e.g., Sebacic acid) Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Dicarboxylic acid (e.g., Sebacic acid)->Peroxisomal Beta-Oxidation Activation to CoA ester Suberic acid Suberic acid Peroxisomal Beta-Oxidation->Suberic acid Chain-shortened dicarboxylic acids Chain-shortened dicarboxylic acids Peroxisomal Beta-Oxidation->Chain-shortened dicarboxylic acids Suberic acid->Peroxisomal Beta-Oxidation Further cycles

Caption: Metabolic pathway of long-chain dicarboxylic acids via ω-oxidation and peroxisomal β-oxidation.

Experimental Workflow: Quantitative Analysis using this compound as an Internal Standard

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using a stable isotope-labeled internal standard like this compound.

dot

Quantitative_Analysis_Workflow cluster_SamplePrep 1. Sample Preparation cluster_Analysis 2. LC-MS/MS Analysis cluster_DataProcessing 3. Data Processing & Quantification Biological_Sample Biological Sample (e.g., Plasma, Urine) Add_IS Spike with This compound (Internal Standard) Biological_Sample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction Supernatant Collect Supernatant Extraction->Supernatant LC_Separation Liquid Chromatography (Separation) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantify Analyte Concentration Ratio_Calculation->Quantification Calibration_Curve Calibration Curve Calibration_Curve->Quantification

Caption: General workflow for quantitative analysis using a stable isotope-labeled internal standard.

References

A Technical Guide to the Stability and Storage of Suberic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the storage and handling of Suberic acid-d4 (Octanedioic acid-d4), a deuterated stable isotope-labeled compound. Ensuring the stability and isotopic purity of such reagents is critical for their use as internal standards in quantitative analyses (e.g., NMR, GC-MS, LC-MS) and as tracers in metabolic research.[1] This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Recommended Storage Conditions

The stability of this compound is contingent on appropriate storage conditions to prevent chemical degradation and hydrogen-deuterium (H-D) exchange. Recommendations for the solid compound and its solutions are summarized below.

Storage of Solid this compound

Proper storage as a neat (solid) compound is crucial for long-term stability.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term (years)[2] 4°C for medium-term (up to 2 years)[2][3] Room Temperature (short-term)Minimizes potential for thermal degradation (e.g., decarboxylation)[4]
Atmosphere Store in a tightly sealed container[4] Consider storage in a desiccator or under an inert atmosphere (e.g., argon, nitrogen)[5]Suberic acid can be hygroscopic; minimizing moisture exposure is critical to prevent H-D exchange[5]
Light Protect from light[6]Reduces the risk of photolytic degradation[7]
Purity Use high-purity this compound (≥98%)[2][6]Impurities can catalyze degradation reactions
Storage of this compound Stock Solutions

Stock solutions are more susceptible to degradation and H-D exchange than the solid compound.

ParameterRecommended ConditionRationale
Temperature -80°C for up to 6 months[1][8] -20°C for up to 1 month[1][8]Low temperatures slow down degradation reactions and reduce solvent evaporation
Solvent Use aprotic, anhydrous deuterated solvents whenever possibleMinimizes the source of protons for H-D exchange[5]
Aliquoting Store in small, single-use aliquotsAvoids repeated freeze-thaw cycles that can introduce moisture and accelerate degradation
Preparation Prepare fresh working solutions for immediate use, especially for in-vivo experiments[1]Ensures the accuracy of the concentration and isotopic purity at the time of the experiment

Potential Degradation Pathways and Stability Challenges

Understanding the potential routes of degradation is fundamental to designing appropriate stability studies and handling procedures.

Hydrogen-Deuterium (H-D) Exchange

H-D exchange is a primary concern for deuterated compounds, where a deuterium atom is replaced by a hydrogen atom from the environment.[5] For this compound, the deuterium atoms are on the carbons alpha to the carbonyl groups (C2 and C7), which are not readily exchangeable under neutral conditions. However, exposure to moisture, especially under acidic or basic conditions, can facilitate this exchange.

Chemical Degradation

The dicarboxylic acid structure of suberic acid is susceptible to several degradation pathways, particularly under stress conditions.

  • Oxidation : Long-term exposure to oxygen, especially in the presence of light or metal contaminants, can lead to oxidative degradation.[4]

  • Decarboxylation : While typically requiring elevated temperatures, decarboxylation can occur, leading to the loss of a carboxyl group.[4]

  • Esterification : If stored in the presence of alcohols, even in trace amounts, acid-catalyzed esterification can occur over time.[4]

A logical workflow for assessing these potential degradation pathways is crucial.

Logical Workflow for Assessing this compound Stability sub_acid This compound storage_solid Solid Storage (-20°C, Dark, Dry) sub_acid->storage_solid storage_solution Solution Storage (-80°C, Aprotic Solvent) sub_acid->storage_solution stability_testing Forced Degradation Study storage_solid->stability_testing Stability Testing storage_solution->stability_testing hydrolysis Acid/Base Hydrolysis stability_testing->hydrolysis oxidation Oxidation (e.g., H2O2) stability_testing->oxidation thermal Thermal Stress (e.g., 60°C) stability_testing->thermal photolytic Photolytic Stress (UV/Vis light) stability_testing->photolytic analysis Stability-Indicating Assay (e.g., HPLC-UV, LC-MS) hydrolysis->analysis Analyze for Degradants & H-D Exchange oxidation->analysis thermal->analysis photolytic->analysis Workflow for Stability-Indicating HPLC Method Development start Start: Need for Stability-Indicating Method method_dev Method Development (Select Column, Mobile Phase, etc.) start->method_dev forced_deg Perform Forced Degradation Study method_dev->forced_deg specificity Check Specificity & Resolution (Are peaks separated?) forced_deg->specificity specificity->method_dev No, Optimize Method method_val Full Method Validation (Linearity, Accuracy, Precision, etc.) specificity->method_val Yes validated_method Validated Stability-Indicating Method method_val->validated_method

References

An In-depth Technical Guide to the Isotopic Purity of Suberic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity of Suberic acid-d4. This compound serves as a crucial internal standard in mass spectrometry-based quantitative analyses, enabling precise and accurate measurements in various research and development applications.

Introduction to this compound

This compound is a deuterated form of suberic acid (octanedioic acid), a naturally occurring dicarboxylic acid. In this compound, four hydrogen atoms are replaced with deuterium atoms, most commonly at the 2,2,7,7 positions. This isotopic labeling makes it an ideal internal standard for quantitative studies of its unlabeled counterpart and other related metabolites. The near-identical physicochemical properties to the endogenous suberic acid ensure it behaves similarly during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation in mass spectrometric analysis. Commercial suppliers typically offer this compound with an isotopic purity of 98% or greater[1].

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common strategy involves the deuteration of a suitable precursor followed by chemical modifications to yield the final product. One such approach is the hydrogen/deuterium exchange on a malonic acid derivative, followed by chain elongation and decarboxylation.

A generalized synthetic pathway is outlined below:

Suberic_Acid_d4_Synthesis cluster_0 Step 1: Deuteration cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation Malonic_acid_ester Malonic acid ester Deuterated_malonic_ester Deuterated malonic ester Malonic_acid_ester->Deuterated_malonic_ester H/D Exchange (D2O, base) Alkylated_intermediate Dialkylated malonic ester Deuterated_malonic_ester->Alkylated_intermediate 1,4-Dihalobutane Suberic_acid_d4 This compound Alkylated_intermediate->Suberic_acid_d4 Acid Hydrolysis & Heat

Caption: Generalized synthetic pathway for this compound.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical for its use as an internal standard. The primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The isotopic purity of a batch of this compound is determined by the relative abundance of its isotopologues. The table below presents a typical, representative distribution for a commercial standard with >98% isotopic purity.

IsotopologueDesignationExpected Mass (Da)Representative Abundance (%)
Unlabeledd0174.0892< 0.5
Monodeuteratedd1175.0955< 1.0
Dideuteratedd2176.1018< 1.5
Trideuteratedd3177.1081< 2.0
Tetradeuteratedd4178.1144> 98.0
Experimental Protocols

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For dicarboxylic acids like suberic acid, a derivatization step is necessary to increase volatility and improve chromatographic performance.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Derivatization Derivatization (e.g., Silylation with BSTFA or Alkylation) Sample_Prep->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation Ionization Ionization (Electron Ionization - EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole or TOF Analyzer) Ionization->Mass_Analysis Data_Acquisition Data Acquisition (Scan or SIM mode) Mass_Analysis->Data_Acquisition Data_Analysis Data Analysis (Peak integration and isotopic distribution calculation) Data_Acquisition->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Detailed GC-MS Protocol (with Silylation):

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Derivatization:

    • Transfer 100 µL of the stock solution to a clean, dry reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan from m/z 50 to 500 to identify the derivatized suberic acid peaks, followed by Selected Ion Monitoring (SIM) of the characteristic ions for each isotopologue for accurate quantification.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the derivatized this compound.

    • Extract the ion chromatograms for the molecular ions or characteristic fragment ions of each isotopologue (d0 to d4).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the total area of all isotopologues to determine the isotopic distribution.

LC-MS/MS offers high sensitivity and specificity and can often be performed without derivatization, simplifying sample preparation.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow Sample_Prep Sample Preparation (Dissolution in mobile phase) LC_Separation LC Separation (Reversed-Phase C18 Column) Sample_Prep->LC_Separation Ionization Ionization (Electrospray Ionization - ESI, negative mode) LC_Separation->Ionization Precursor_Selection Precursor Ion Selection (Q1) ([M-H]- for each isotopologue) Ionization->Precursor_Selection CID Collision-Induced Dissociation (Q2) Precursor_Selection->CID Fragment_Analysis Fragment Ion Analysis (Q3) CID->Fragment_Analysis Data_Acquisition Data Acquisition (Multiple Reaction Monitoring - MRM) Fragment_Analysis->Data_Acquisition Data_Analysis Data Analysis (Peak integration and isotopic distribution calculation) Data_Acquisition->Data_Analysis

Caption: Workflow for the LC-MS/MS analysis of this compound.

Detailed LC-MS/MS Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 1 µg/mL).

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

      • Ion Spray Voltage: -4500 V.

      • Temperature: 500°C.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM). Define the precursor-to-product ion transitions for each isotopologue (d0 to d4). For example:

        • d0: m/z 173.1 → [fragment ion]

        • d1: m/z 174.1 → [fragment ion]

        • d2: m/z 175.1 → [fragment ion]

        • d3: m/z 176.1 → [fragment ion]

        • d4: m/z 177.1 → [fragment ion]

  • Data Analysis:

    • Integrate the peak areas for each MRM transition corresponding to the different isotopologues.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its effective use as an internal standard in quantitative analytical methods. This guide has provided an in-depth overview of the synthesis and, more importantly, detailed experimental protocols for the analysis of its isotopic purity using GC-MS and LC-MS/MS. By following these methodologies, researchers, scientists, and drug development professionals can confidently assess the quality of their this compound standard, ensuring the reliability and accuracy of their experimental results.

References

The Role of Suberic Acid-d4 in Dicarboxylic Acid Metabolism Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of suberic acid-d4 in the study of dicarboxylic acid metabolism. Suberic acid, an eight-carbon dicarboxylic acid, is a key metabolite in the omega-oxidation pathway of fatty acids. Its elevated levels in biological fluids are often indicative of underlying metabolic disorders, particularly those related to fatty acid oxidation. The use of its stable isotope-labeled counterpart, this compound, as an internal standard has revolutionized the quantitative analysis of dicarboxylic acids, offering enhanced accuracy and precision in complex biological matrices.

This guide delves into the metabolic pathways involving suberic acid, details the experimental protocols for its quantification using mass spectrometry, presents relevant quantitative data, and provides visual representations of the key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Dicarboxylic Acid Metabolism: The Central Role of Suberic Acid

Dicarboxylic acids are produced through the omega (ω)-oxidation of fatty acids, an alternative pathway to the more common beta (β)-oxidation. This pathway becomes particularly significant when β-oxidation is impaired due to genetic defects or physiological stress.

The process begins with the oxidation of the terminal methyl group of a fatty acid in the endoplasmic reticulum, a reaction catalyzed by cytochrome P450 enzymes. This initial hydroxylation is followed by successive oxidations to an aldehyde and then a carboxylic acid, resulting in a dicarboxylic acid. These dicarboxylic acids are then transported to peroxisomes for shortening via β-oxidation. Suberic acid is a prominent medium-chain dicarboxylic acid that arises from the β-oxidation of longer-chain dicarboxylic acids. Its accumulation, along with other dicarboxylic acids like adipic acid, in urine is a hallmark of dicarboxylic aciduria, a key indicator of several metabolic diseases.

Signaling Pathways and Metabolic Workflows

The metabolic journey from fatty acids to suberic acid and its subsequent degradation involves a coordinated series of enzymatic reactions occurring in different cellular compartments.

Fatty_Acid_Omega_Oxidation cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Fatty_Acid Fatty Acid omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->omega_Hydroxy_FA Cytochrome P450 NADPH, O₂ Dicarboxylic_Acid Dicarboxylic Acid omega_Oxo_FA ω-Oxo Fatty Acid omega_Hydroxy_FA->omega_Oxo_FA Alcohol Dehydrogenase NAD+ omega_Oxo_FA->Dicarboxylic_Acid Aldehyde Dehydrogenase NAD+ Dicarboxylic_Acid_CoA Dicarboxylyl-CoA Dicarboxylic_Acid->Dicarboxylic_Acid_CoA Acyl-CoA Synthetase Dicarboxylic_Acid->Dicarboxylic_Acid_CoA Transport Suberic_Acid Suberic Acid Dicarboxylic_Acid_CoA->Suberic_Acid β-Oxidation Chain_Shortened_DCA Chain-Shortened Dicarboxylic Acids Suberic_Acid->Chain_Shortened_DCA β-Oxidation Acetyl_CoA Acetyl-CoA Suberic_Acid->Acetyl_CoA β-Oxidation

Figure 1: Fatty Acid ω-Oxidation and Formation of Suberic Acid.

Once formed, dicarboxylic acids, including suberic acid, undergo β-oxidation within the peroxisomes. This process involves a series of four enzymatic reactions that shorten the carbon chain by two carbons in each cycle, producing acetyl-CoA.

Peroxisomal_Beta_Oxidation Dicarboxylyl_CoA Dicarboxylyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Dicarboxylyl_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) (produces H₂O₂) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Chain_Shortened_Dicarboxylyl_CoA Chain-Shortened Dicarboxylyl-CoA Ketoacyl_CoA->Chain_Shortened_Dicarboxylyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Figure 2: Peroxisomal β-Oxidation of Dicarboxylic Acids.

Quantitative Analysis of Dicarboxylic Acids using this compound

The accurate quantification of suberic acid and other dicarboxylic acids in biological matrices like urine and plasma is crucial for the diagnosis and monitoring of metabolic disorders. Isotope dilution mass spectrometry, using stable isotope-labeled internal standards, is the gold standard for such analyses. This compound, with four deuterium atoms replacing hydrogen atoms, is an ideal internal standard for suberic acid. It shares identical chemical and physical properties with the endogenous analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.

Data Presentation

The use of this compound as an internal standard allows for the generation of precise and accurate quantitative data. Below are representative tables summarizing typical validation parameters for the quantification of suberic acid using isotope dilution mass spectrometry.

Table 1: Linearity of Suberic Acid Quantification *

Analytical MethodLinearity Range (ng/mL)Correlation Coefficient (r²)
GC-MS5 - 1000>0.99
LC-MS/MS1 - 2500>0.99

Note: These values are representative and may vary depending on the specific instrumentation and method parameters.

Table 2: Precision and Accuracy of Suberic Acid Quantification *

Analytical MethodConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LC-MS/MS Low QC< 15< 1585 - 115
Mid QC< 10< 1090 - 110
High QC< 10< 1090 - 110

Note: QC refers to Quality Control samples. These values are illustrative of typical performance for methods utilizing deuterated internal standards.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of dicarboxylic acids, with a focus on suberic acid, using this compound as an internal standard.

Experimental Workflow

A typical workflow for the quantitative analysis of dicarboxylic acids from biological samples involves several key steps, from sample preparation to data analysis.

Experimental_Workflow Sample_Collection 1. Sample Collection (Urine or Plasma) Spiking 2. Spiking with This compound Sample_Collection->Spiking Extraction 3. Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Derivatization 4. Derivatization (for GC-MS) Extraction->Derivatization Analysis 5. GC-MS or LC-MS/MS Analysis Extraction->Analysis LC-MS/MS Derivatization->Analysis GC-MS Data_Processing 6. Data Processing and Quantification Analysis->Data_Processing

Figure 3: General Workflow for Dicarboxylic Acid Analysis.
Detailed Protocol for Urinary Dicarboxylic Acid Analysis by GC-MS

This protocol outlines a common method for the analysis of dicarboxylic acids in urine using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

1. Sample Preparation and Internal Standard Spiking:

  • To 1 mL of urine in a glass tube, add a known amount of this compound solution (e.g., 10 µL of a 100 µg/mL solution in methanol).

  • Add 100 µL of 5 M HCl to acidify the sample to approximately pH 1-2.

  • Add sodium chloride to saturate the aqueous phase.

2. Extraction:

  • Add 3 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction step with another 3 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract under a gentle stream of nitrogen at 40°C.

3. Derivatization:

  • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the tube tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) esters of the dicarboxylic acids.

  • Cool the sample to room temperature.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (Typical):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

    • Monitor Ions: Select characteristic ions for the TMS derivatives of suberic acid and this compound.

5. Quantification:

  • Create a calibration curve by analyzing a series of standards containing known concentrations of suberic acid and a fixed concentration of this compound.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of suberic acid in the urine samples using the regression equation from the calibration curve.

Detailed Protocol for Plasma Dicarboxylic Acid Analysis by LC-MS/MS

This protocol describes a method for the analysis of dicarboxylic acids in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Internal Standard Spiking:

  • To 100 µL of plasma in a microcentrifuge tube, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

2. Extraction:

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

  • LC Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the dicarboxylic acids.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for suberic acid and this compound.

4. Quantification:

  • Construct a calibration curve as described in the GC-MS protocol.

  • Calculate the concentration of suberic acid in the plasma samples based on the peak area ratios of the analyte to the internal standard.

Conclusion

This compound is an indispensable tool in the field of dicarboxylic acid metabolism research. Its use as an internal standard in mass spectrometry-based methods provides the accuracy and precision required for the reliable quantification of suberic acid and other dicarboxylic acids in complex biological samples. This technical guide has provided an in-depth overview of the metabolic context of suberic acid, detailed experimental protocols for its analysis, and representative data to aid researchers in their study of dicarboxylic acid metabolism and its associated disorders. The continued application of these methodologies will undoubtedly lead to a greater understanding of the pathophysiology of these conditions and aid in the development of new diagnostic and therapeutic strategies.

Suberic Acid-d4 as a Biomarker in Metabolic Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Suberic Acid in Metabolic Monitoring

Suberic acid (octanedioic acid) is a dicarboxylic acid that emerges as a critical biomarker in the study of human metabolism, particularly in the context of inherited metabolic disorders.[1][2] Under normal physiological conditions, fatty acids are primarily catabolized through the mitochondrial beta-oxidation pathway to generate energy. However, when this primary pathway is compromised due to genetic defects, the body activates an alternative route known as omega-oxidation, which occurs in the endoplasmic reticulum.[3][4][5] This process leads to the formation of dicarboxylic acids, including suberic acid, which are then excreted in the urine.[1][2][3]

Elevated levels of suberic acid are a hallmark of several fatty acid oxidation disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a rare autosomal recessive genetic disorder.[1][2] In individuals with MCAD deficiency, the impaired breakdown of medium-chain fatty acids leads to their accumulation and subsequent conversion to suberic acid and other dicarboxylic acids via the omega-oxidation pathway. Therefore, the accurate quantification of suberic acid in urine serves as a crucial diagnostic and monitoring tool for this and other related metabolic conditions.

To achieve the high precision and accuracy required for clinical and research applications, stable isotope-labeled internal standards are employed in analytical methodologies. Suberic acid-d4, a deuterated analog of suberic acid, is the ideal internal standard for its quantification. Its near-identical physicochemical properties to the endogenous analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in instrument response. This technical guide provides a comprehensive overview of the role of this compound in metabolic research, detailing its metabolic origin, analytical methodologies for its quantification, and its application as a biomarker.

Metabolic Pathway: The Genesis of Suberic Acid via Omega-Oxidation

When the primary pathway for fatty acid breakdown, beta-oxidation, is impaired, the body reroutes medium-chain fatty acids to the omega-oxidation pathway within the smooth endoplasmic reticulum of the liver and kidneys.[3][4][5] This alternative metabolic route is a three-step process that converts a fatty acid into a dicarboxylic acid.

The key enzymes involved in this pathway are:

  • Cytochrome P450 monooxygenases: These enzymes initiate the process by hydroxylating the terminal methyl group (the omega carbon) of the fatty acid.[3][6]

  • Alcohol dehydrogenase: The newly formed hydroxyl group is then oxidized to an aldehyde.[3][5]

  • Aldehyde dehydrogenase: Finally, the aldehyde group is further oxidized to a carboxylic acid, resulting in a dicarboxylic acid like suberic acid.[3][5]

The resulting dicarboxylic acids are more water-soluble and can be excreted in the urine. In conditions like MCAD deficiency, the increased flux of medium-chain fatty acids through this pathway leads to a significant elevation of urinary suberic acid levels.

Omega_Oxidation_Pathway cluster_ER Endoplasmic Reticulum cluster_Urine Excretion MCFA Medium-Chain Fatty Acid omega_hydroxy_MCFA ω-Hydroxy Medium-Chain Fatty Acid MCFA->omega_hydroxy_MCFA Cytochrome P450 monooxygenase omega_oxo_MCFA ω-Aldehyde Medium-Chain Fatty Acid omega_hydroxy_MCFA->omega_oxo_MCFA Alcohol dehydrogenase Dicarboxylic_Acid Dicarboxylic Acid (e.g., Suberic Acid) omega_oxo_MCFA->Dicarboxylic_Acid Aldehyde dehydrogenase Urine Urine Dicarboxylic_Acid->Urine Excreted

Omega-Oxidation Pathway of Medium-Chain Fatty Acids.

Quantitative Data: Urinary Suberic Acid Levels

The concentration of suberic acid in urine is a key indicator of underlying metabolic dysfunction. The following table summarizes typical concentration ranges observed in healthy individuals and patients with MCAD deficiency. It is important to note that values can vary based on factors such as age, diet, and clinical status (e.g., during an acute metabolic crisis versus an asymptomatic period).

PopulationConditionSpecimenSuberic Acid Concentration (μmol/mmol creatinine)Reference
Children (1-13 years)Normal (30 h fasting)Urine20.120 ± 9.0866[7]
Chinese PatientsMCAD DeficiencyUrineElevated (specific range not provided, but noted as the most specific dicarboxylic acid marker)[1]

Experimental Protocols: Quantification of Suberic Acid

The accurate quantification of suberic acid requires robust and validated analytical methods. While both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be utilized, LC-MS/MS is often preferred for its high sensitivity, specificity, and simpler sample preparation.

LC-MS/MS Method for Urinary Suberic Acid using this compound

This protocol describes a stable isotope dilution LC-MS/MS method for the quantification of suberic acid in urine, employing this compound as the internal standard. This "dilute and shoot" method is designed for high-throughput analysis.

4.1.1 Sample Preparation

  • Thaw frozen urine samples at room temperature and vortex for 30 seconds to ensure homogeneity.

  • If the urine sample contains visible sediment, centrifuge at 2000 x g for 5 minutes.

  • In a clean microcentrifuge tube, combine 50 µL of urine (or supernatant) with 200 µL of a solution containing the internal standard, this compound, in a suitable diluent (e.g., 0.1% formic acid in water). The final concentration of the internal standard should be optimized based on the expected range of endogenous suberic acid.

  • Vortex the mixture for 10 seconds.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

4.1.2 Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for the separation of organic acids.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

4.1.3 Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Suberic Acid 173.1 129.1 15

    | this compound | 177.1 | 133.1 | 15 |

4.1.4 Method Validation

A full method validation should be performed according to established guidelines, including the assessment of:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of suberic acid into a surrogate matrix (e.g., synthetic urine or a pooled urine sample from healthy individuals) containing a fixed concentration of this compound.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Matrix Effects: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Stability: Assessed under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Urine_Sample Urine Sample Spike_IS Spike with This compound Urine_Sample->Spike_IS Dilution Dilution with Acidified Water Spike_IS->Dilution Vortex Vortex Dilution->Vortex Transfer Transfer to Autosampler Vial Vortex->Transfer LC_Separation Liquid Chromatography Separation Transfer->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

LC-MS/MS Experimental Workflow for Urinary Suberic Acid.
GC-MS Method for Dicarboxylic Acids

For laboratories equipped with GC-MS instrumentation, the following protocol provides a general workflow for the analysis of dicarboxylic acids, including suberic acid. This method requires a derivatization step to increase the volatility of the analytes.

4.2.1 Sample Preparation and Derivatization

  • To 1 mL of urine, add a known amount of a suitable stable isotope-labeled internal standard for dicarboxylic acids.

  • Acidify the urine to a pH of approximately 1-2 with hydrochloric acid.

  • Extract the organic acids with an organic solvent such as ethyl acetate or diethyl ether.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.

  • Heat the mixture at 60-80°C for 30-60 minutes to form the trimethylsilyl (TMS) derivatives.

  • After cooling, the sample is ready for GC-MS analysis.

4.2.2 Gas Chromatography-Mass Spectrometry Conditions

  • GC System: A gas chromatograph equipped with a capillary column.

  • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized organic acids, for example, starting at 80°C and ramping up to 300°C.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode to identify the various organic acids present, or selected ion monitoring (SIM) mode for targeted quantification of specific compounds like suberic acid.

Conclusion

This compound is an indispensable tool in the field of metabolic research, enabling the accurate and precise quantification of its endogenous counterpart, suberic acid. As a key biomarker for MCAD deficiency and other disorders of fatty acid oxidation, the reliable measurement of suberic acid is crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. The detailed methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to incorporate the analysis of suberic acid into their studies, ultimately contributing to a better understanding and management of these complex metabolic diseases.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), particularly within the complex biological matrices encountered in drug development and clinical research, achieving the highest levels of accuracy, precision, and robustness is paramount. The use of an internal standard (IS) is a fundamental strategy to control for the inherent variability of the analytical process. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have unequivocally emerged as the gold standard.[1][2][3] This in-depth technical guide delves into the core principles, practical applications, and critical considerations for leveraging these powerful tools to ensure the generation of high-quality, reproducible, and defensible data.

The Core Principle: Isotope Dilution Mass Spectrometry

The foundational principle behind the use of deuterated internal standards is isotope dilution mass spectrometry (IDMS).[4] In this technique, a known quantity of a deuterated analog of the analyte is introduced into the sample at the earliest possible stage of the sample preparation process.[4] This deuterated standard is chemically and structurally identical to the analyte of interest, with the only difference being that one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[4][5]

This near-identical physicochemical nature ensures that the deuterated standard and the analyte behave in a virtually identical manner throughout the entire analytical workflow.[1][5] They will experience the same degree of sample loss during extraction and cleanup, the same derivatization efficiency, and, most critically, the same response to matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[1][4] Because the mass spectrometer can readily distinguish between the analyte and the heavier deuterated standard based on their mass-to-charge ratio (m/z), the ratio of their respective signals can be measured.[1] This ratio remains constant even if the absolute signal intensities of both compounds fluctuate due to experimental variability. By normalizing the analyte's response to that of the known concentration of the internal standard, a highly accurate and precise quantification of the analyte can be achieved.[6]

The logical relationship illustrating how a deuterated internal standard compensates for analytical variability is depicted in the following diagram:

Principle of Isotope Dilution using a Deuterated Internal Standard cluster_sample Initial Sample cluster_process Analytical Workflow cluster_detection MS Detection Analyte Analyte (Unknown Amount) Extraction Sample Preparation (e.g., Extraction, Cleanup) Analyte->Extraction IS Deuterated IS (Known Amount) IS->Extraction LC LC Separation Extraction->LC Ionization MS Ionization LC->Ionization MS_Analyte Analyte Signal (Variable) Ionization->MS_Analyte MS_IS IS Signal (Variable) Ionization->MS_IS Ratio Signal Ratio (Analyte / IS) Remains Constant MS_Analyte->Ratio MS_IS->Ratio Quantification Quantification Ratio->Quantification Accurate Quantification

How a deuterated IS corrects for analytical variability.

Advantages Over Structural Analogs

Before the widespread availability of deuterated standards, structural analogs were commonly used as internal standards. These are compounds with a similar chemical structure to the analyte but are not isotopically labeled.[1] While they can compensate for some variability, they have significant drawbacks compared to their deuterated counterparts.

The most significant advantage of a deuterated standard is its ability to co-elute with the analyte during liquid chromatography (LC).[6] This ensures that both compounds experience the exact same matrix effects at the same time. Structural analogs, due to their different chemical structure, will almost always have a different retention time, meaning they are not subjected to the same co-eluting matrix components and therefore cannot accurately correct for ion suppression or enhancement.[6]

Key Advantages of Deuterated Internal Standards:

  • Superior Correction for Matrix Effects: Co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, leading to more reliable quantification.[4][6]

  • Improved Accuracy and Precision: By effectively normalizing for variations in extraction recovery, injection volume, and ionization efficiency, deuterated standards significantly enhance the accuracy and precision of an assay.[4]

  • Enhanced Method Robustness: Analytical methods employing deuterated standards are less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible data across different batches, laboratories, and instruments.[2]

Quantitative Data Presentation: Performance Comparison

The theoretical advantages of deuterated internal standards are consistently demonstrated in experimental data. The following tables summarize quantitative data from studies that have compared the performance of deuterated internal standards to structural analog internal standards in bioanalytical assays.

Table 1: Comparison of Assay Precision for Sirolimus in Whole Blood

Internal Standard TypeAnalyte Concentration (ng/mL)Inter-patient Assay Imprecision (CV%)
Deuterated (SIR-d3)Low5.7%
Medium3.8%
High2.7%
Structural Analog (DMR)Low9.7%
Medium8.1%
High7.6%
Data adapted from a study on the immunosuppressant drug sirolimus, demonstrating the consistently lower coefficient of variation (CV), and thus higher precision, achieved with the deuterated internal standard.[6]

Table 2: Comparison of Accuracy and Precision for Kahalalide F in a Biological Matrix

Internal Standard TypeMean Bias (Accuracy)Standard Deviation (Precision)
Deuterated (D8-IS)100.3%7.6%
Structural Analog96.8%8.6%
This comparative analysis for the depsipeptide kahalalide F shows a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard.[7]

Table 3: Validation Summary for Five Immunosuppressants using Deuterated Internal Standards

AnalyteLinearity RangeInter-Assay Precision (CV%)Inter-Assay Accuracy
Cyclosporine A2 - 1250 ng/mL2.5 - 12.5%90 - 113%
Tacrolimus0.5 - 42.2 ng/mL2.5 - 12.5%90 - 113%
Sirolimus0.6 - 49.2 ng/mL2.5 - 12.5%90 - 113%
Everolimus0.5 - 40.8 ng/mL2.5 - 12.5%90 - 113%
Mycophenolic Acid0.01 - 7.5 µg/mL2.5 - 12.5%90 - 113%
This table presents key validation parameters for a multiplexed LC-MS/MS method for therapeutic drug monitoring, demonstrating the excellent performance achievable with deuterated internal standards.[8]

Experimental Protocols

The successful implementation of deuterated standards requires meticulous attention to detail in every step of the analytical workflow. Below are detailed methodologies for key experiments cited in the literature.

General Workflow for Bioanalytical Assays

A typical workflow for a quantitative bioanalytical assay using a deuterated internal standard is illustrated below.

Bioanalytical Workflow using a Deuterated IS cluster_prep Sample & Standard Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis & Data Processing Stock_Analyte Analyte Stock Solution Working_Analyte Analyte Working Solutions (for Calibrators & QCs) Stock_Analyte->Working_Analyte Stock_IS Deuterated IS Stock Solution Working_IS IS Working Solution Stock_IS->Working_IS Spike_Cal_QC Spike with Analyte (Calibrators & QCs) Working_Analyte->Spike_Cal_QC Spike_IS Add IS Working Solution to All Samples Working_IS->Spike_IS Sample Blank Matrix (Plasma, Urine, etc.) Sample->Spike_Cal_QC Spike_Cal_QC->Spike_IS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Integration Peak Integration LCMS->Integration Ratio_Calc Calculate Peak Area Ratios (Analyte/IS) Integration->Ratio_Calc Cal_Curve Construct Calibration Curve Ratio_Calc->Cal_Curve Quant Quantify Unknowns Cal_Curve->Quant

A typical workflow for a bioanalytical assay.
Protocol for Therapeutic Drug Monitoring of Immunosuppressants in Whole Blood

This protocol is adapted for the simultaneous analysis of cyclosporine A, tacrolimus, sirolimus, and everolimus.[9][10]

1. Materials:

  • Whole blood samples collected in EDTA tubes.

  • Deuterated internal standard mix (containing d12-Cyclosporine A, 13C, d2-Tacrolimus, 13C, d3-Sirolimus, 13C2, d4-Everolimus).

  • Precipitation reagent: Zinc sulfate solution (0.1 M) in a methanol/water mixture.

  • LC-MS/MS system equipped with a C18 or phenyl-hexyl column.

2. Sample Preparation:

  • To 50 µL of whole blood sample, calibrator, or quality control sample, add the deuterated internal standard mix.

  • Add 250 µL of the zinc sulfate precipitation reagent.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge for 5 minutes at high speed (e.g., >10,000 x g).

  • Transfer the supernatant to a clean vial for analysis.[9]

3. LC-MS/MS Analysis:

  • Inject the supernatant onto the LC-MS/MS system.

  • Employ a suitable gradient elution profile to achieve chromatographic separation of the analytes.

  • Detect the analytes and their corresponding deuterated internal standards using multiple reaction monitoring (MRM).

4. Data Analysis:

  • Calculate the peak area ratio of each analyte to its deuterated internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

  • Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.[9]

Protocol for Vitamin D Metabolite Analysis in Human Serum

This protocol is for the quantification of vitamin D metabolites using synthesized deuterated internal standards.[11]

1. Materials:

  • Human serum samples.

  • Deuterated internal standards solution (e.g., 25(OH)D3-d3).

  • Supported liquid extraction (SLE) column.

  • Elution solvent: Hexane/ethyl acetate (1/1, v/v).

  • Derivatization reagent (e.g., Cookson-type reagent) to improve ionization efficiency.

  • LC-MS/MS system.

2. Sample Preparation:

  • Mix an aliquot of serum (100 µL) with the deuterated internal standards solution (200 µL).

  • Load the mixture onto an SLE column.

  • Elute the analytes and internal standards three times with 600 µL of the elution solvent.

  • Combine the eluates and evaporate to dryness in a centrifugal evaporator.

  • Perform derivatization of the dried extract to enhance MS sensitivity.

3. LC-MS/MS Analysis and Quantification:

  • Reconstitute the derivatized sample in an appropriate solvent.

  • Inject the sample into the LC-MS/MS system for analysis.

  • Quantify the vitamin D metabolites using the isotope dilution method with constructed calibration curves.[11]

Critical Considerations and Best Practices

While deuterated internal standards are incredibly powerful, their successful implementation requires careful consideration of several factors:

  • Degree of Deuteration: A sufficient number of deuterium atoms (typically 3 or more) should be incorporated to ensure a clear mass shift from the analyte and to avoid isotopic crosstalk from the natural M+1 and M+2 isotopes of the analyte.[1]

  • Position of Deuteration: Deuterium atoms should be placed in chemically stable positions within the molecule that are not susceptible to hydrogen-deuterium (H-D) exchange with the solvent or during the analytical process.[1] Exchange can lead to a loss of the mass difference between the analyte and the standard.

  • Isotopic Purity: The deuterated standard must have a high degree of isotopic enrichment (typically ≥98%) to minimize the contribution of any unlabeled analyte present in the standard, which could lead to an underestimation of the analyte's concentration.

  • Chemical Purity: The standard must be free from chemical impurities that could interfere with the analysis by co-eluting with the analyte or the standard itself.[1]

  • Isotope Effect: A slight chromatographic shift between the analyte and the deuterated standard, known as the "isotope effect," can sometimes occur.[1] This is due to the slightly stronger C-D bond compared to the C-H bond. While usually minor, this effect should be evaluated during method development to ensure it does not impact quantification, especially with narrow chromatographic peaks.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative mass spectrometry. Their ability to closely mimic the behavior of the target analyte makes them the gold standard for compensating for the myriad sources of variability inherent in the analysis of complex samples.[2] By providing a reliable internal reference, deuterated standards enable researchers, scientists, and drug development professionals to generate high-quality, robust, and reproducible data with the utmost confidence, ensuring the integrity of bioanalytical results in both research and regulated environments.

References

Unveiling Protein Dynamics: A Technical Guide to Suberic Acid-d4 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of deuterated suberic acid derivatives, specifically Bis(sulfosuccinimidyl)suberate-d4 (BS3-d4), in the field of proteomics. The core focus is on a powerful technique known as quantitative cross-linking mass spectrometry (QCLMS), which provides invaluable insights into protein conformational changes and dynamic protein-protein interactions (PPIs). This guide will delve into the experimental protocols, data analysis, and visualization of results, empowering researchers to leverage this technology in their own studies.

Introduction: The Power of Isotopic Labeling in Structural Proteomics

Understanding the dynamic nature of proteins is crucial for elucidating their biological functions and for the development of targeted therapeutics. While traditional structural biology techniques provide static snapshots of proteins, methods that can capture conformational changes in solution are essential. Chemical cross-linking combined with mass spectrometry (XL-MS) has emerged as a robust tool for mapping protein topology and interactions.[1][2]

The introduction of stable isotope-labeled cross-linkers, such as BS3-d4, has transformed XL-MS into a quantitative technique. BS3 is a homo-bifunctional, amine-reactive cross-linker with an 8-carbon spacer arm derived from suberic acid.[3][4] Its deuterated form, BS3-d4, is chemically identical to the non-deuterated (d0) version but carries four deuterium atoms, resulting in a 4 Dalton mass difference. This mass difference allows for the precise quantification of cross-linked peptides from two different protein states in a single mass spectrometry experiment.[5]

The fundamental principle of QCLMS lies in comparing the extent of cross-linking of a protein in two different states (e.g., apo vs. ligand-bound, or phosphorylated vs. dephosphorylated). One state is treated with the "light" (d0) cross-linker, while the other is treated with the "heavy" (d4) version. The samples are then mixed, digested, and analyzed by LC-MS/MS. The relative intensities of the resulting d0 and d4-labeled cross-linked peptide pairs directly reflect the changes in protein conformation or interaction between the two states.[1][6]

Core Application: Probing Conformational Changes with Comparative Cross-Linking

A primary application of suberic acid-d4 derivatives in proteomics is the comparative analysis of protein conformations. This approach is particularly powerful for studying dynamic protein complexes and the effects of stimuli such as ligand binding, post-translational modifications, or drug interactions.[1]

Experimental Workflow

The general workflow for a comparative cross-linking experiment using BS3-d0/d4 is a multi-step process that requires careful optimization.[1][7]

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-Linking cluster_processing Sample Processing cluster_analysis Analysis p1 Protein State A (e.g., Apo) cl1 Cross-link with BS3-d0 p1->cl1 p2 Protein State B (e.g., Ligand-Bound) cl2 Cross-link with BS3-d4 p2->cl2 mix Mix Samples 1:1 cl1->mix cl2->mix sds SDS-PAGE Separation mix->sds digest In-gel Tryptic Digestion sds->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data

Figure 1: General experimental workflow for comparative cross-linking mass spectrometry.
Quantitative Data Presentation

The output of a QCLMS experiment is a series of ratios of d4 to d0 cross-linked peptide intensities. These ratios indicate whether a particular protein region becomes more or less conformationally constrained upon stimulation. A ratio of ~1 suggests no change, a ratio >1 indicates increased cross-linking in state B, and a ratio <1 suggests decreased cross-linking.

Table 1: Quantitative Analysis of Intersubunit Cross-Links in Spinach Chloroplast ATP Synthase

The following table presents data from a study on spinach chloroplast ATP synthase (cATPase), where the untreated enzyme was cross-linked with BS3-d0 and the dephosphorylated enzyme was cross-linked with BS3-d4. The data shows a significant decrease in the intensity of inter-protein cross-links upon dephosphorylation, suggesting a conformational change leading to subunit dissociation or rearrangement.[7]

Cross-Linked SubunitsCross-Linked Residuesd4/d0 Ratio (Dephosphorylated/Untreated)Fold Change
α - βLYS373 - LYS162~0.1~10-fold decrease
α - γLYS297 - LYS4~0.2~5-fold decrease
α - εLYS188 - LYS41~0.33~3-fold decrease
β - γLYS435 - LYS4~0.1~10-fold decrease
β - δLYS13 - LYS175~0.25~4-fold decrease
γ - δLYS203 - LYS175~0.14~7-fold decrease

Note: The ratios are approximated from the reported three- to tenfold reduction in intensity.[7]

Detailed Experimental Protocols

This section provides a more detailed methodology for performing a comparative cross-linking experiment.

Reagent Preparation
  • BS3-d0 and BS3-d4 Stock Solutions: Dissolve BS3-d0 and BS3-d4 in an appropriate aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 25 mM immediately before use.[1]

Cross-Linking Reaction
  • Protein Preparation: Prepare two aliquots of the protein of interest at the same concentration (typically 1 mg/mL) in two different conformational states (State A and State B).[1]

  • Cross-Linker Addition: Add the BS3-d0 stock solution to the protein in State A and the BS3-d4 stock solution to the protein in State B. The optimal protein-to-cross-linker ratio needs to be determined empirically but a starting point is a 1:3 mass ratio of protein to cross-linker.[8]

  • Incubation: Incubate the reactions for 1 hour at 25°C with gentle mixing.[1]

  • Quenching: Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl or ammonium bicarbonate, to a final concentration of 20-50 mM, and incubate for 30-45 minutes at 25°C.[5][8]

Sample Processing for Mass Spectrometry
  • Sample Pooling: Mix the BS3-d0 and BS3-d4 cross-linked samples in a 1:1 molar ratio.[1]

  • SDS-PAGE: Separate the pooled, cross-linked proteins on a 1D SDS-PAGE gel. This step helps to confirm successful cross-linking (indicated by the appearance of higher molecular weight bands) and to separate the cross-linked complex from non-cross-linked proteins.[1]

  • In-Gel Digestion: Excise the protein bands of interest from the gel. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37°C.[5]

  • Peptide Extraction and Desalting: Extract the peptides from the gel slices and desalt them using C18 StageTips or a similar method prior to LC-MS/MS analysis.[5]

LC-MS/MS Analysis

Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system. The co-eluting d0 and d4 cross-linked peptide pairs will appear in the MS1 spectra as doublets separated by 4 Da (or multiples thereof, depending on the charge state).[1][5]

Data Analysis and Visualization

The analysis of QCLMS data requires specialized software to identify the cross-linked peptides and quantify the d0/d4 ratios.

Data Analysis Workflow

data_analysis_workflow cluster_identification Identification cluster_validation Validation cluster_quantification Quantification raw Raw MS/MS Data search Database Search (e.g., Xi, MaxQuant) raw->search pxl List of Potential Cross-Links (PXLs) search->pxl peak Inspect for d0/d4 Peak Pairs in MS1 pxl->peak quality Check MS/MS Spectral Quality peak->quality valid Validated Cross-Links quality->valid xic Generate Extracted Ion Chromatograms (XICs) valid->xic ratio Calculate d4/d0 Peak Area Ratios xic->ratio results Quantitative Results ratio->results

Figure 2: Data analysis workflow for quantitative cross-linking mass spectrometry.
Signaling Pathway Visualization: ATP Synthase Regulation

The study on cATPase provides a clear example of how QCLMS can be used to understand the regulation of a protein complex. Dephosphorylation of the enzyme leads to a conformational change that affects the interaction between its subunits.[7]

atp_synthase_regulation cluster_phosphorylated Phosphorylated State (Active) cluster_dephosphorylated Dephosphorylated State (Inactive) atp_p cATPase (P) subunits_p Subunits Tightly Associated (α, β, γ, δ, ε) atp_p->subunits_p Strong Interactions (High d0 Cross-linking) phosphatase Phosphatase atp_p->phosphatase Dephosphorylation atp_dp cATPase subunits_dp Subunit Rearrangement/ Dissociation atp_dp->subunits_dp Weakened Interactions (Low d4 Cross-linking) phosphatase->atp_dp

Figure 3: Conformational change in cATPase upon dephosphorylation as revealed by QCLMS.

Conclusion

The use of this compound derivatives, such as BS3-d4, in quantitative proteomics offers a powerful approach to study the dynamics of protein structures and interactions. The ability to obtain quantitative data on conformational changes provides a deeper understanding of protein function and regulation. This technical guide provides a framework for researchers to implement QCLMS in their own work, from experimental design to data interpretation. As mass spectrometry technology and data analysis software continue to evolve, the application of deuterated cross-linkers is poised to become an even more indispensable tool in the fields of structural biology and drug discovery.

References

Methodological & Application

Application Note: Quantitative Analysis of Suberic Acid in Biological Matrices using Suberic Acid-d4 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of suberic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates suberic acid-d4 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. This document provides a comprehensive protocol, including sample extraction, derivatization, and GC-MS parameters, making it a valuable resource for researchers, scientists, and professionals in drug development and metabolic research.

Introduction

Suberic acid (octanedioic acid) is a dicarboxylic acid that has been identified as a potential biomarker for certain metabolic disorders, particularly those related to fatty acid oxidation. Accurate and reliable quantification of suberic acid in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding its role in various physiological and pathological processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of dicarboxylic acids like suberic acid is challenging due to their low volatility and high polarity. Chemical derivatization is therefore essential to convert them into more volatile and thermally stable derivatives suitable for GC-MS analysis.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis. This internal standard closely mimics the chemical and physical properties of the endogenous analyte, allowing for effective correction of analyte loss during sample preparation and any variations in GC-MS injection volume and ionization efficiency. This application note describes a validated method employing a trimethylsilyl (TMS) derivatization of suberic acid and its deuterated internal standard, followed by sensitive and selective quantification using GC-MS in Selected Ion Monitoring (SIM) mode.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS analysis of suberic acid using this compound as an internal standard. This data is essential for method setup and validation.

Table 1: Mass Spectrometric Parameters for TMS-Derivatized Suberic Acid and this compound

CompoundDerivativeQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Suberic Acidbis(trimethylsilyl)303147173
This compoundbis(trimethylsilyl)307147177

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.995
Calibration Range0.1 - 50 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)85 - 115%

Experimental Protocols

Materials and Reagents
  • Suberic Acid (≥99% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous, ≥99.8%)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Deionized water

Sample Preparation

2.1. Internal Standard Spiking: Spike a known concentration of this compound into the biological sample (e.g., plasma, urine, or tissue homogenate). The concentration should be comparable to the expected concentration of the endogenous suberic acid.

2.2. Acidification: Acidify the sample to a pH of approximately 2-3 by adding an appropriate amount of HCl. This step is crucial for the protonation of the carboxylic acid groups.

2.3. Liquid-Liquid Extraction:

  • Add 2 volumes of ethyl acetate to the acidified sample.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the sample at 3000 x g for 10 minutes to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction step once more and combine the organic layers.

2.4. Drying and Evaporation:

  • Add anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Transfer the dried extract to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 70°C for 60 minutes in a heating block or oven.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

4.1. Instrument and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4.2. SIM Ion Selection: Monitor the quantifier and qualifier ions for both suberic acid and this compound as listed in Table 1.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Plasma, Urine, etc.) spike Spike with this compound (Internal Standard) sample->spike acidify Acidification (pH 2-3) spike->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry Drying and Evaporation extract->dry derivatize TMS Derivatization (BSTFA, 70°C, 60 min) dry->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms quant Quantification gcms->quant

Caption: Experimental workflow for the quantification of suberic acid.

omega_oxidation_pathway fatty_acid Medium-Chain Fatty Acid omega_hydroxy ω-Hydroxy Fatty Acid fatty_acid->omega_hydroxy Cytochrome P450 ω-hydroxylase dicarboxylic_acid Dicarboxylic Acid (e.g., Suberic Acid) omega_hydroxy->dicarboxylic_acid Alcohol & Aldehyde Dehydrogenase beta_oxidation β-Oxidation dicarboxylic_acid->beta_oxidation

Caption: Simplified omega-oxidation pathway of fatty acids.[1][2][3][4]

Conclusion

The GC-MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the accurate quantification of suberic acid in complex biological samples. The detailed protocol for sample preparation, derivatization, and GC-MS analysis ensures high-quality data for research and drug development applications. The use of a stable isotope-labeled internal standard is critical for minimizing analytical variability and achieving accurate results in metabolomic studies.

References

Application Note: LC-MS/MS Quantification of Dicarboxylic Acids using Suberic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicarboxylic acids (DCAs) are crucial intermediates in various metabolic pathways, and their quantification in biological fluids is vital for biomarker discovery and understanding disease pathogenesis.[1] However, their low abundance and poor ionization efficiency pose significant analytical challenges.[1][2] This application note details a robust and sensitive method for the quantification of dicarboxylic acids in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Suberic acid-d4 as an internal standard. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS quantification of dicarboxylic acids is depicted below. This process involves sample preparation, including protein precipitation and extraction, followed by derivatization to enhance analytical sensitivity, and finally, analysis by LC-MS/MS.

experimental_workflow sample Biological Sample (Plasma, Urine, etc.) is_spike Spike with This compound (IS) sample->is_spike protein_precip Protein Precipitation (e.g., cold acetonitrile) is_spike->protein_precip extraction Liquid-Liquid Extraction (e.g., acidified ethyl acetate) protein_precip->extraction dry_down Evaporation to Dryness extraction->dry_down derivatize Derivatization (e.g., with DmPABr) dry_down->derivatize quench Reaction Quenching (e.g., with formic acid) derivatize->quench lcms LC-MS/MS Analysis (MRM Mode) quench->lcms data_analysis Data Processing & Quantification lcms->data_analysis tca_cycle cluster_inputs Inputs cluster_dcas Dicarboxylic Acids TCA_Cycle TCA Cycle Succinic_Acid Succinic Acid TCA_Cycle->Succinic_Acid Fumaric_Acid Fumaric Acid TCA_Cycle->Fumaric_Acid Malic_Acid Malic Acid TCA_Cycle->Malic_Acid Fatty_Acids Fatty Acid Oxidation Fatty_Acids->TCA_Cycle Amino_Acids Amino Acid Catabolism Amino_Acids->TCA_Cycle Glucose Glycolysis Glucose->TCA_Cycle

References

Application Notes and Protocols for the Quantification of Suberic Acid in Plasma using Suberic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberic acid, an eight-carbon dicarboxylic acid, is a metabolic intermediate that can be indicative of certain metabolic processes and disorders. Elevated levels of suberic acid may be associated with impairments in fatty acid oxidation.[1][2] Accurate and precise quantification of suberic acid in biological matrices such as plasma is crucial for clinical research and drug development. The use of a stable isotope-labeled internal standard, such as Suberic acid-d4, is the gold standard for quantitative analysis by mass spectrometry. This internal standard co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision in measurement.[3]

These application notes provide a detailed protocol for the spiking of this compound in plasma samples for the quantitative analysis of suberic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

The following protocol describes a method for the analysis of suberic acid in plasma using this compound as an internal standard, followed by protein precipitation and optional derivatization prior to LC-MS/MS analysis.

Materials and Reagents
  • Suberic Acid (analytical standard)

  • This compound (internal standard)[4]

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride (for derivatization)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (for derivatization)

  • Pyridine (for derivatization)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Suberic Acid and this compound standards.

    • Dissolve each standard in methanol to a final concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Suberic Acid by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water. These will be used to create calibration curves.

    • A typical calibration curve might consist of 6-8 non-zero concentration levels.[5]

  • Internal Standard (IS) Working Solution:

    • Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a suitable concentration for spiking into all samples. The final concentration should be optimized to provide a stable and robust signal.

Sample Preparation

The following is a protein precipitation method for the extraction of suberic acid from plasma.

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of human plasma.

  • Spike the plasma with a known volume (e.g., 10 µL) of the this compound internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[3][7]

  • Transfer the supernatant to a clean tube.

Optional Derivatization

For enhanced sensitivity, derivatization of the carboxylic acid groups can be performed.[8][9]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • To the dried residue, add 50 µL of 200 mM 3-NPH in 50% ACN/water and 50 µL of 120 mM EDC in water containing 6% pyridine.[3]

  • Incubate the mixture at 40°C for 30 minutes.[9]

  • After incubation, dilute the sample with a suitable volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS parameters that should be optimized for the specific instrument and application.

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.[6]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate suberic acid from other matrix components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode is typically used for underivatized dicarboxylic acids. Positive ion mode may be used for derivatized analytes.

  • Data Analysis: The concentration of suberic acid in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Data Presentation

The following tables summarize typical method validation parameters for the quantification of acidic analytes using a deuterated internal standard. These values are representative and should be established for each specific assay.

Table 1: Linearity of Analyte Quantification

Analytical Method Linearity Range (ng/mL) Correlation Coefficient (r²)

| LC-MS/MS | 1 - 1000 | >0.99 |

Table 2: Precision and Accuracy

Analytical Method Concentration Level Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
LC-MS/MS Low QC < 15 < 15 85 - 115
Mid QC < 15 < 15 85 - 115

| | High QC | < 15 | < 15 | 85 - 115 |

Data presented in these tables are generalized from typical bioanalytical method validation guidelines and should be determined experimentally for the specific suberic acid assay.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (100 µL) spike Spike with This compound plasma->spike precipitate Protein Precipitation (400 µL Acetonitrile) spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Optional: Derivatization supernatant->derivatize Proceed to Analysis lcms LC-MS/MS Analysis supernatant->lcms derivatize->lcms data Data Processing lcms->data

Caption: Workflow for this compound Spiking in Plasma.

References

Derivatization of Suberic acid-d4 for enhanced GC-MS detection

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungs- und Protokollhinweise: Derivatisierung von Suberinsäure-d4 für eine verbesserte GC-MS-Detektion

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Suberinsäure, eine Dicarbonsäure, spielt in verschiedenen biologischen und industriellen Prozessen eine Rolle. Ihre Quantifizierung, oft unter Verwendung eines stabilen, isotopenmarkierten internen Standards wie Suberinsäure-d4, ist für die metabolische Forschung und die industrielle Qualitätskontrolle von entscheidender Bedeutung. Die direkte Analyse von Dicarbonsäuren mittels Gaschromatographie-Massenspektrometrie (GC-MS) ist aufgrund ihrer geringen Flüchtigkeit und hohen Polarität, die zu schlechter Peakform und geringer Empfindlichkeit führt, eine Herausforderung.[1]

Die Derivatisierung ist ein entscheidender Schritt zur Überwindung dieser Einschränkungen. Durch die Umwandlung der polaren Carboxylgruppen in weniger polare, flüchtigere Ester- oder Silylderivate wird die chromatographische Leistung erheblich verbessert, was zu schärferen Peaks, erhöhter Empfindlichkeit und verbesserten Nachweisgrenzen führt.[2][3] Diese Anwendungshinweise bieten detaillierte Protokolle für zwei gängige Derivatisierungsmethoden für Suberinsäure-d4: Silylierung mit BSTFA und Veresterung mit BF₃-Methanol.

Überblick über die Derivatisierungsmethoden

Zwei der am weitesten verbreiteten Derivatisierungsverfahren für die GC-Analyse von Dicarbonsäuren sind die Silylierung und die Veresterung.[4]

  • Silylierung: Bei diesem Verfahren wird ein aktiver Wasserstoff der Carbonsäuregruppe durch eine Alkylsilylgruppe, wie z. B. eine Trimethylsilylgruppe (TMS), ersetzt.[2][5] N,O-bis(trimethylsilyl)trifluoracetamid (BSTFA) ist ein gängiges und wirksames Reagenz, das flüchtige und thermisch stabile TMS-Derivate bildet, die für die GC-MS-Analyse geeignet sind.[4] Die Silylierung ist oft schnell und einfach durchzuführen.[2]

  • Veresterung (Alkylierung): Bei dieser Methode werden die Carbonsäuregruppen in Ester umgewandelt, typischerweise Methylester oder Butylester.[6] Ein gängiger Ansatz ist die Verwendung von Bortrifluorid-Methanol (BF₃-Methanol), das unter milden Bedingungen effizient Methylester bildet.[7][8] Alkylester bieten eine ausgezeichnete Stabilität.[6]

Die Wahl zwischen diesen Methoden hängt von der Probenmatrix, den erforderlichen Nachweisgrenzen und den verfügbaren Laborgeräten ab.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die Leistungsdaten der Silylierungs- und Veresterungsmethoden für die Analyse von Dicarbonsäuren zusammen, basierend auf veröffentlichten Daten. Diese Werte können als allgemeine Richtlinie für die Analyse von Suberinsäure-d4-Derivaten dienen.

MerkmalSilylierung (mit BSTFA)Veresterung (mit BF₃-Methanol)Referenzen
Nachweisgrenzen (LODs) Im Allgemeinen niedriger (≤ 2 ng m⁻³)Niedrig (≤ 4 ng m⁻³)[4]
Reproduzierbarkeit (RSD%) Höher (RSD% ≤ 10%)Zufriedenstellend (RSD% ≤ 15%)[4]
Reaktionsbedingungen Mild (z. B. 60–70 °C für 30–60 min)Mild (z. B. 60 °C für 10–60 min)[8][9]
Stabilität der Derivate TMS-Derivate sind feuchtigkeitsempfindlichMethylester sind im Allgemeinen stabil[2][6]
Vorteile Niedrigere Nachweisgrenzen, höhere ReproduzierbarkeitStabile Derivate, gängige Methode[4][6]
Nachteile FeuchtigkeitsempfindlichkeitMögliche Bildung von Artefakten[7][10]

Experimentelle Protokolle

Sicherheitshinweis: Führen Sie alle Derivatisierungsverfahren in einem gut belüfteten Abzug durch. Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe. Derivatisierungsreagenzien sind oft feuchtigkeitsempfindlich und können schädlich sein.

Anwendungshinweis 1: Silylierung mit BSTFA

Dieses Protokoll beschreibt die Umwandlung von Suberinsäure-d4 in ihr flüchtigeres Bis(trimethylsilyl)-Derivat. BSTFA ist ein wirksames Silylierungsmittel für Carbonsäuren. Die Zugabe von 1 % Trimethylchlorsilan (TMCS) kann die Reaktion katalysieren und die Derivatisierungseffizienz verbessern.[8]

Materialien:

  • Suberinsäure-d4-Standard oder getrockneter Extrakt

  • BSTFA (N,O-bis(trimethylsilyl)trifluoracetamid) mit 1 % TMCS

  • Wasserfreies Pyridin oder Acetonitril (GC-Qualität)

  • Heizblock oder Ofen

  • GC-Vials mit Septumdeckeln

  • Vortex-Mischer

Protokoll:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe, die Suberinsäure-d4 enthält, vollständig trocken ist. Wasser konkurriert mit den Carbonsäuregruppen um das Derivatisierungsreagenz.[8] Lösen Sie den getrockneten Rückstand in 100 µL wasserfreiem Pyridin oder Acetonitril in einem GC-Vial.

  • Zugabe des Reagenzes: Geben Sie 50 µL BSTFA (+ 1 % TMCS) in das Vial.

  • Reaktionsinkubation: Verschließen Sie das Vial fest, vortexen Sie es 15 Sekunden lang und erhitzen Sie es 60 Minuten lang bei 60 °C.[8]

  • Abkühlen: Lassen Sie das Vial vor der GC-MS-Analyse auf Raumtemperatur abkühlen.

  • Analyse: Die Probe kann direkt in das GC-MS-System injiziert werden.

G Workflow für die Silylierungsderivatisierung cluster_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse start Getrocknete Probe (Suberinsäure-d4) reconstitute Rekonstituieren in 100 µL wasserfreiem Lösungsmittel start->reconstitute add_reagent 50 µL BSTFA (+ 1% TMCS) zugeben reconstitute->add_reagent vortex_heat Vortexen & bei 60°C für 60 min erhitzen add_reagent->vortex_heat cool Auf Raumtemperatur abkühlen vortex_heat->cool analyze GC-MS-Analyse cool->analyze

Abbildung 1: Workflow für die Silylierungsderivatisierung.

Anwendungshinweis 2: Veresterung mit BF₃-Methanol

Dieses Protokoll beschreibt die Bildung von Suberinsäuredimethylester-d4 durch eine mit Bortrifluorid katalysierte Veresterung. Diese Methode ist robust und erzeugt stabile Derivate.[7][11]

Materialien:

  • Suberinsäure-d4-Standard oder getrockneter Extrakt

  • 14%ige BF₃-Methanol-Lösung

  • Hexan (GC-Qualität)

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Heizblock oder Ofen

  • GC-Vials mit Septumdeckeln

  • Vortex-Mischer

Protokoll:

  • Probenvorbereitung: Stellen Sie sicher, dass die Probe, die Suberinsäure-d4 enthält, trocken ist.

  • Zugabe des Reagenzes: Geben Sie 200 µL der 14%igen BF₃-Methanol-Lösung in das Vial mit der getrockneten Probe.[9]

  • Reaktionsinkubation: Verschließen Sie das Vial fest, vortexen Sie es 10 Sekunden lang und erhitzen Sie es 30 Minuten lang bei 60 °C.[8][9]

  • Abkühlen und Quenchen: Kühlen Sie das Vial auf Raumtemperatur ab. Geben Sie 0,5 mL gesättigte NaCl-Lösung hinzu, um die Reaktion zu stoppen.[8]

  • Extraktion: Geben Sie 1 mL Hexan in das Vial, vortexen Sie es gründlich, um den Methylester in die Hexanschicht zu extrahieren.[9] Lassen Sie die Phasen sich trennen.

  • Probentransfer: Übertragen Sie die obere Hexanschicht vorsichtig in ein sauberes GC-Vial, das eine kleine Menge wasserfreies Natriumsulfat enthält, um restliches Wasser zu entfernen.

  • Analyse: Die Hexan-Phase ist für die GC-MS-Injektion bereit.

G Workflow für die Veresterungsderivatisierung cluster_derivatization Derivatisierung cluster_extraction Extraktion cluster_analysis Analyse start Getrocknete Probe (Suberinsäure-d4) add_reagent 200 µL 14% BF3- Methanol zugeben start->add_reagent vortex_heat Vortexen & bei 60°C für 30 min erhitzen add_reagent->vortex_heat cool_quench Abkühlen & mit NaCl-Lösung quenchen vortex_heat->cool_quench extract Mit Hexan extrahieren cool_quench->extract dry Hexanphase über Na2SO4 trocknen extract->dry analyze GC-MS-Analyse dry->analyze dry->analyze

Abbildung 2: Workflow für die Veresterungsderivatisierung.

Empfohlene GC-MS-Parameter

Die optimalen GC-MS-Bedingungen können je nach Gerät variieren. Die folgenden Parameter dienen als Ausgangspunkt für die Analyse von derivatisierter Suberinsäure-d4.

  • GC-Säule: Eine nicht-polare oder mittelpolare Kapillarsäule, wie z. B. eine 5% Phenyl-Methylpolysiloxan-Säule (z. B. DB-5ms, HP-5ms), 30 m x 0,25 mm ID, 0,25 µm Filmdicke, wird empfohlen.[12]

  • Trägergas: Helium mit einer konstanten Flussrate von 1,0-1,2 mL/min.

  • Injektor-Temperatur: 250–280 °C.

  • Injektionsmodus: Splitless oder Split (z. B. 10:1), je nach Probenkonzentration.

  • Ofentemperaturprogramm:

    • Anfangstemperatur: 80–100 °C, 2 Minuten halten.

    • Rampe: 10–15 °C/min bis 280–300 °C.

    • Endtemperatur halten: 5–10 Minuten.

  • MS-Transferleitungstemperatur: 280 °C.

  • Ionenquellentemperatur: 230 °C.

  • Ionisationsmodus: Elektronenionisation (EI) bei 70 eV.

  • Scan-Modus: Full Scan (z. B. m/z 50–500) zur Identifizierung und Selected Ion Monitoring (SIM) zur Quantifizierung, um die Empfindlichkeit und Selektivität zu erhöhen.

Fazit

Die Derivatisierung von Suberinsäure-d4 ist ein wesentlicher Schritt für eine zuverlässige und empfindliche Quantifizierung mittels GC-MS. Sowohl die Silylierung mit BSTFA als auch die Veresterung mit BF₃-Methanol sind wirksame Methoden. Die Silylierung bietet oft niedrigere Nachweisgrenzen und eine höhere Reproduzierbarkeit, erfordert jedoch streng wasserfreie Bedingungen.[4] Die Veresterung führt zu sehr stabilen Derivaten und ist eine bewährte Alternative. Die Wahl des Protokolls sollte auf den spezifischen Anforderungen der Analyse und den Eigenschaften der Probenmatrix basieren. Die hier bereitgestellten Protokolle und Arbeitsabläufe bieten eine solide Grundlage für Forscher zur Entwicklung und Optimierung ihrer Methoden zur Analyse von Dicarbonsäuren.

References

Unraveling Fatty Acid Oxidation: Suberic Acid-d4 as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The study of fatty acid oxidation (FAO) is critical for understanding metabolic health and a wide range of pathologies, including inherited metabolic disorders, diabetes, and cardiovascular disease. Stable isotope tracers have become indispensable tools for elucidating the intricate pathways of lipid metabolism. This document provides detailed application notes and protocols for the use of suberic acid-d4 (d4-suberic acid) as a tracer to investigate alternative fatty acid oxidation pathways, particularly omega-oxidation.

Suberic acid, an eight-carbon dicarboxylic acid, is a key intermediate in the omega-oxidation pathway. Under conditions of impaired beta-oxidation, the primary FAO pathway, omega-oxidation is upregulated, leading to an accumulation of dicarboxylic acids.[1][2] The use of deuterated suberic acid allows for the precise tracking of its metabolic fate, providing valuable insights into the flux and regulation of this alternative route of fatty acid catabolism.

Core Applications

  • Investigating Inborn Errors of Metabolism: this compound can be employed to study conditions characterized by dicarboxylic aciduria, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, where beta-oxidation is compromised.[1][3][4]

  • Elucidating Drug-Induced Metabolic Shifts: Certain drugs can impact mitochondrial function and alter fatty acid metabolism. This compound can be used to assess the effects of pharmaceutical compounds on omega-oxidation.

  • Understanding Metabolic Reprogramming: In diseases like diabetes and cancer, cellular metabolism is often reprogrammed. Tracing the metabolism of this compound can shed light on the role of alternative FAO pathways in these conditions.

Quantitative Data Summary

The following tables provide representative data that could be obtained from in vivo and in vitro experiments using this compound. These values are illustrative and should be optimized for specific experimental conditions.

Table 1: In Vivo Administration of this compound in a Mouse Model of Impaired Beta-Oxidation

ParameterValueAnimal ModelStudy Focus
Tracer This compoundC57BL/6J mice with MCAD deficiencyTo quantify the flux of omega-oxidation.
Dosage 50-100 mg/kg body weightC57BL/6JBased on typical dosages for other deuterated fatty acids.
Administration Route Oral Gavage or Intraperitoneal InjectionC57BL/6JTo investigate systemic metabolism.
Vehicle Sterile saline or PBSC57BL/6JStandard vehicle for in vivo administration.
Time Points for Sample Collection 0, 1, 4, 8, 24 hours post-administrationC57BL/6JTo capture the dynamics of tracer metabolism.
Samples Collected Urine, Plasma, Liver, KidneyC57BL/6JKey tissues and biofluids for analyzing dicarboxylic acid metabolism.

Table 2: In Vitro Labeling of Hepatocytes with this compound

ParameterValueCell LineStudy Focus
Tracer This compoundHepG2 cellsTo investigate cellular metabolism of dicarboxylic acids.
Concentration 50-200 µMHepG2Typical concentration range for in vitro labeling studies.
Labeling Medium Serum-free medium containing tracerHepG2To ensure tracer is the primary substrate.
Incubation Time Points 0, 2, 6, 12, 24 hoursHepG2To monitor time-dependent incorporation into metabolites.
Analytes of Interest This compound, Adipic acid-d4, Succinic acid-d4HepG2To trace the breakdown products of suberic acid.

Signaling and Metabolic Pathways

The metabolism of suberic acid is intrinsically linked to the broader network of fatty acid oxidation. When beta-oxidation is compromised, the cell relies on alternative pathways to process fatty acids.

Fatty_Acid_Oxidation_Pathways cluster_beta_oxidation Mitochondrial Beta-Oxidation (Impaired) cluster_omega_oxidation Omega-Oxidation Pathway (Upregulated) Long-Chain Fatty Acids Long-Chain Fatty Acids Acyl-CoA Acyl-CoA Long-Chain Fatty Acids->Acyl-CoA Fatty Acids Fatty Acids Acetyl-CoA Acetyl-CoA Acyl-CoA->Acetyl-CoA Impairment Enzymatic Defect (e.g., MCAD) Acyl-CoA->Impairment TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Omega-Hydroxy Fatty Acids Omega-Hydroxy Fatty Acids Fatty Acids->Omega-Hydroxy Fatty Acids Dicarboxylic Acids Dicarboxylic Acids Omega-Hydroxy Fatty Acids->Dicarboxylic Acids This compound (Tracer) This compound (Tracer) Chain-Shortened Dicarboxylic Acids Chain-Shortened Dicarboxylic Acids This compound (Tracer)->Chain-Shortened Dicarboxylic Acids Adipic Acid-d2 Adipic Acid-d2 Chain-Shortened Dicarboxylic Acids->Adipic Acid-d2 Succinic Acid Succinic Acid Adipic Acid-d2->Succinic Acid

Fatty acid oxidation pathways with this compound tracer.

Experimental Protocols

The following protocols provide a framework for conducting metabolic tracer studies with this compound.

In Vivo Administration Protocol (Mouse Model)
  • Animal Handling and Acclimation: House mice in a controlled environment and allow for a period of acclimation before the experiment.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in sterile saline or phosphate-buffered saline (PBS).

    • The final concentration should be calculated based on the desired dosage and the average weight of the mice.

  • Administration:

    • Oral Gavage: Gently restrain the mouse and administer the this compound solution using a gavage needle.

    • Intraperitoneal Injection: Inject the sterile this compound solution into the lower quadrant of the abdomen.

  • Sample Collection:

    • At predetermined time points, collect urine and blood samples.

    • Euthanize the mice and harvest tissues of interest (e.g., liver, kidney).

    • Immediately snap-freeze tissues in liquid nitrogen and store them at -80°C.

In Vitro Cell Labeling Protocol
  • Cell Culture: Culture cells (e.g., hepatocytes) to approximately 80% confluency.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound.

    • Dilute the stock solution in a serum-free cell culture medium to the desired final concentration.

  • Labeling:

    • Wash the cells with sterile PBS.

    • Replace the growth medium with the prepared labeling medium.

    • Incubate the cells for various time points.

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Collect the cell lysate for analysis.

Sample Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Thaw frozen tissues or plasma samples on ice.

    • Perform a liquid-liquid extraction to isolate fatty acids.

  • Derivatization:

    • Evaporate the organic phase to dryness.

    • Reconstitute the dried extract and add a derivatizing agent (e.g., BSTFA with 1% TMCS) to create volatile derivatives of the dicarboxylic acids.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use an appropriate GC column and temperature program to separate the analytes.

    • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to detect and quantify the specific ions corresponding to this compound and its deuterated metabolites.

Experimental_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study Animal Model Animal Model Tracer Administration This compound Administration Animal Model->Tracer Administration Sample Collection (In Vivo) Urine, Plasma, Tissue Collection Tracer Administration->Sample Collection (In Vivo) Sample Processing Sample Processing Sample Collection (In Vivo)->Sample Processing Cell Culture Cell Culture Cell Labeling Labeling with This compound Cell Culture->Cell Labeling Sample Collection (In Vitro) Metabolite Extraction Cell Labeling->Sample Collection (In Vitro) Sample Collection (In Vitro)->Sample Processing Derivatization Derivatization Sample Processing->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

General experimental workflow for this compound tracer studies.

Conclusion

The use of this compound as a metabolic tracer offers a powerful approach to investigate the omega-oxidation pathway of fatty acids. The protocols and information presented here provide a comprehensive guide for researchers to design and execute robust metabolic tracing studies. Careful consideration of the experimental model, tracer dosage, and analytical methods is essential for obtaining high-quality, interpretable data that can advance our understanding of fatty acid metabolism in health and disease.

References

Application Note: Quantitative Analysis of Suberic Acid in Urine by Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberic acid (octanedioic acid) is a dicarboxylic acid that is normally present in urine at low concentrations. However, elevated levels of suberic acid are a key biomarker for certain inherited metabolic disorders, particularly those affecting fatty acid β-oxidation.[1] One of the most common of these disorders is Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2][3][4] In individuals with MCAD deficiency, the impaired breakdown of medium-chain fatty acids leads to an alternative metabolic pathway, ω-oxidation, resulting in the accumulation and excretion of dicarboxylic acids, including suberic acid.[5] Therefore, the accurate quantification of suberic acid in urine is crucial for the diagnosis and monitoring of these conditions.

This application note provides a detailed protocol for the quantitative analysis of suberic acid in human urine using a stable isotope dilution method coupled with gas chromatography-mass spectrometry (GC-MS). Isotope dilution mass spectrometry is the gold standard for quantitative analysis as it utilizes a stable isotope-labeled internal standard that is chemically identical to the analyte. This internal standard is added at the beginning of the sample preparation process and corrects for any analyte loss during extraction, derivatization, and analysis, ensuring high accuracy and precision.

Metabolic Pathway: Formation of Suberic Acid via ω-Oxidation

When the primary pathway for fatty acid breakdown, β-oxidation, is impaired, the body utilizes an alternative route called ω-oxidation. This process occurs in the endoplasmic reticulum and involves the oxidation of the terminal methyl group (ω-carbon) of fatty acids, leading to the formation of dicarboxylic acids.

fatty_acid_oxidation Fatty Acids Fatty Acids β-Oxidation (Mitochondria) β-Oxidation (Mitochondria) Fatty Acids->β-Oxidation (Mitochondria) Normal Pathway ω-Oxidation (Endoplasmic Reticulum) ω-Oxidation (Endoplasmic Reticulum) Fatty Acids->ω-Oxidation (Endoplasmic Reticulum) Alternative Pathway Acetyl-CoA Acetyl-CoA β-Oxidation (Mitochondria)->Acetyl-CoA Dicarboxylic Acids Dicarboxylic Acids ω-Oxidation (Endoplasmic Reticulum)->Dicarboxylic Acids Suberic Acid Suberic Acid Dicarboxylic Acids->Suberic Acid Urine Urine Suberic Acid->Urine Excretion MCAD Deficiency MCAD Deficiency MCAD Deficiency->β-Oxidation (Mitochondria) Inhibition

Figure 1: Simplified diagram of fatty acid metabolism and the formation of suberic acid.

Quantitative Data Summary

The concentration of suberic acid in urine is typically normalized to the creatinine concentration to account for variations in urine dilution. The following tables summarize representative quantitative data for suberic acid in healthy individuals and patients with MCAD deficiency.

Table 1: Urinary Suberic Acid in a Healthy Pediatric Population
Age Group Concentration Range (mmol/mol creatinine)
NewbornsVariable, can be higher
Infants and Children0 - 2.1
Data adapted from various studies on healthy pediatric populations.
Table 2: Comparison of Urinary Suberic Acid in Healthy Individuals vs. MCAD Deficiency Patients
Population Mean Concentration (mmol/mol creatinine) Concentration Range (mmol/mol creatinine)
Healthy Controls< 2.20.16 - 2.18[1]
MCAD Deficiency Patients (Asymptomatic)Significantly ElevatedOften > 5
MCAD Deficiency Patients (Acute Illness)Markedly ElevatedCan exceed 20
Concentrations in MCAD patients can vary significantly depending on clinical status and diet.

Experimental Workflow

The overall workflow for the quantitative analysis of urinary suberic acid involves sample preparation, derivatization, and GC-MS analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Urine Sample Urine Sample Add Internal Standard Add Internal Standard Urine Sample->Add Internal Standard Acidification Acidification Add Internal Standard->Acidification Liquid-Liquid Extraction Liquid-Liquid Extraction Acidification->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Dried Extract Dried Extract Evaporation->Dried Extract Add Derivatizing Agent Add Derivatizing Agent Dried Extract->Add Derivatizing Agent Incubation Incubation Add Derivatizing Agent->Incubation Derivatized Sample Derivatized Sample Incubation->Derivatized Sample GC Injection GC Injection Derivatized Sample->GC Injection MS Detection (SIM) MS Detection (SIM) GC Injection->MS Detection (SIM) Data Analysis Data Analysis MS Detection (SIM)->Data Analysis

Figure 2: Experimental workflow for suberic acid quantification.

Detailed Experimental Protocol

This protocol is a representative method and may require optimization for specific laboratory instrumentation and conditions.

1. Materials and Reagents

  • Suberic acid standard (Sigma-Aldrich or equivalent)

  • Stable isotope-labeled suberic acid internal standard (e.g., ¹³C₈-Suberic acid, Cambridge Isotope Laboratories, Inc. or equivalent)

  • Creatinine standard

  • Ethyl acetate, HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • Sodium chloride (NaCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (Supelco or equivalent)

  • Pyridine, anhydrous

  • Ultrapure water

  • Urine samples (patient and control)

2. Sample Preparation (Liquid-Liquid Extraction)

  • Urine Normalization: Measure the creatinine concentration of each urine sample. Based on the creatinine value, aliquot a volume of urine equivalent to a specific amount of creatinine (e.g., 0.5 mg) into a glass screw-cap tube. If the calculated volume is less than 1 mL, add ultrapure water to bring the volume to 1 mL.

  • Internal Standard Spiking: To each tube, add a known amount of the stable isotope-labeled suberic acid internal standard solution (e.g., 10 µL of a 1 mg/mL solution).

  • Acidification: Add 100 µL of 6M HCl to each tube to acidify the urine to a pH of approximately 1-2.

  • Salting Out: Add approximately 0.5 g of NaCl to each tube to enhance the extraction efficiency. Vortex briefly to mix.

  • Extraction: Add 3 mL of ethyl acetate to each tube. Cap the tubes tightly and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the tubes at 2000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat Extraction: Repeat the extraction (steps 5-7) with a fresh 3 mL of ethyl acetate. Combine the organic extracts.

  • Evaporation: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at 40-50°C.

3. Derivatization

  • Reagent Addition: To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

  • Incubation: Tightly cap the tubes and incubate at 60-70°C for 45 minutes to form the trimethylsilyl (TMS) derivatives of the organic acids.

  • Cooling and Transfer: Allow the tubes to cool to room temperature. Transfer the derivatized sample to a GC-MS autosampler vial with a micro-insert.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL in splitless mode

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

5. Selected Ion Monitoring (SIM) Parameters

The following ions are monitored for the quantification of suberic acid and its stable isotope-labeled internal standard. The molecular weight of the bis(trimethylsilyl) derivative of suberic acid is 318.6 g/mol .[6]

Table 3: Ions for Selected Ion Monitoring (SIM)
Compound Quantifier Ion (m/z) Qualifier Ion (m/z)
Suberic acid-2TMS289 ([M-CH₃]⁺)147
¹³C₈-Suberic acid-2TMS297 ([M-CH₃]⁺)147
The specific m/z values for the stable isotope-labeled internal standard may vary depending on the labeling pattern. The values provided are for a fully ¹³C-labeled suberic acid.

6. Quantification

Prepare a calibration curve by analyzing a series of standards containing known concentrations of suberic acid and a constant concentration of the internal standard. Plot the ratio of the peak area of the suberic acid quantifier ion to the peak area of the internal standard quantifier ion against the concentration of suberic acid. The concentration of suberic acid in the unknown samples can then be determined from this calibration curve. The final concentration should be expressed as mmol/mol of creatinine.

Conclusion

The stable isotope dilution GC-MS method described provides a robust, sensitive, and specific approach for the quantitative analysis of suberic acid in urine. This method is highly valuable for the clinical diagnosis and management of patients with fatty acid oxidation disorders, including MCAD deficiency. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy, making it suitable for clinical research and drug development applications where precise biomarker quantification is essential.

References

Method Development for the Quantitative Analysis of Suberic Acid-d4 in Tissue Homogenates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Suberic acid (octanedioic acid) is a dicarboxylic acid that can be found in biological systems as a metabolic intermediate. Elevated levels of suberic acid in urine and plasma are associated with certain inborn errors of fatty acid metabolism, specifically those affecting beta-oxidation. When the primary fatty acid beta-oxidation pathway is impaired, the alternative omega-oxidation pathway becomes more active, leading to the production of dicarboxylic acids, including suberic acid.[1] Therefore, the accurate quantification of suberic acid in tissues can provide valuable insights into metabolic dysregulation and disease pathogenesis.

This application note describes a robust and sensitive method for the quantification of suberic acid in tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, suberic acid-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers in drug development, metabolic disease research, and toxicology.

Experimental Workflow Overview

The overall experimental workflow consists of tissue homogenization, protein precipitation and extraction, followed by LC-MS/MS analysis. The use of a deuterated internal standard (IS), this compound, is critical for accurate quantification.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenate Tissue Homogenization Tissue->Homogenate Spike Spike with this compound (IS) Homogenate->Spike Precipitate Protein Precipitation (Ice-cold Acetonitrile) Spike->Precipitate Extract Supernatant Extraction Precipitate->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Overall experimental workflow for this compound analysis.

Signaling Pathway Context: Omega-Oxidation of Fatty Acids

Suberic acid is a product of the omega-oxidation of fatty acids, a metabolic pathway that occurs primarily in the endoplasmic reticulum of the liver and kidneys. This pathway serves as an alternative to the primary beta-oxidation pathway, particularly for medium-chain fatty acids, and becomes more significant when beta-oxidation is impaired.

OmegaOxidation FattyAcid Fatty Acid (e.g., Caprylic Acid) Hydroxylation Hydroxylation (ω-carbon) FattyAcid->Hydroxylation OmegaHydroxy ω-Hydroxy Fatty Acid Hydroxylation->OmegaHydroxy Oxidation1 Oxidation OmegaHydroxy->Oxidation1 Aldehyde Aldehyde Intermediate Oxidation1->Aldehyde Oxidation2 Oxidation Aldehyde->Oxidation2 SubericAcid Suberic Acid (Dicarboxylic Acid) Oxidation2->SubericAcid BetaOxidation β-Oxidation (Mitochondria) SubericAcid->BetaOxidation

Caption: Simplified omega-oxidation pathway leading to suberic acid.

Quantitative Data Summary

The LC-MS/MS method was validated for linearity, limit of quantification (LLOQ), accuracy, precision, and recovery. The following tables summarize the performance characteristics of the assay for suberic acid in rat liver homogenate.

Table 1: Calibration Curve Linearity

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Weighting
Suberic Acid1 - 1000> 0.9951/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Accuracy (%)
LLOQ18.511.295.7 - 108.3
Low QC36.28.992.4 - 105.1
Mid QC1004.56.894.6 - 103.8
High QC8003.85.596.2 - 102.5

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC388.995.2
High QC80092.197.8

Protocols

Materials and Reagents
  • Suberic Acid (≥99% purity)

  • This compound (≥98% purity, ≥99% isotopic purity)

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Water

  • Formic Acid (LC-MS Grade)

  • Rat Liver Tissue (or other tissue of interest)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Protein LoBind Microcentrifuge Tubes (1.5 mL)

Equipment
  • Tissue Homogenizer (e.g., Bead Beater, Polytron)

  • Centrifuge capable of >12,000 x g and 4°C

  • Analytical Balance

  • Calibrated Pipettes

  • Nitrogen Evaporator

  • Vortex Mixer

  • UHPLC System coupled to a Triple Quadrupole Mass Spectrometer

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve suberic acid and this compound in acetonitrile to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the suberic acid primary stock solution in 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Tissue Homogenization:

    • Accurately weigh ~50 mg of frozen tissue.

    • Add 500 µL of ice-cold PBS.

    • Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform suspension is achieved. Keep samples on ice throughout the process.

  • Internal Standard Spiking:

    • To a 100 µL aliquot of the tissue homogenate, add 10 µL of the 100 ng/mL IS working solution (this compound).

  • Protein Precipitation and Extraction:

    • Add 400 µL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Evaporation:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.

    • Vortex for 30 seconds and transfer to an LC autosampler vial for analysis.

LC-MS/MS Analysis

Table 4: LC Parameters

ParameterValue
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate
Injection Volume 5 µL
Column Temp. 40°C
Autosampler Temp. 10°C

Table 5: MS/MS Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Optimized for the specific instrument
MRM Transitions See Table 6

Table 6: MRM Transitions for Suberic Acid and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Suberic Acid 173.1129.1 (Quantifier)10015
173.185.1 (Qualifier)10020
This compound (IS) 177.1133.1 (Quantifier)10015

Note: MRM transitions are proposed based on the structure of suberic acid ([M-H]⁻) and common fragmentation patterns (loss of CO₂ and H₂O). These should be optimized on the specific mass spectrometer being used.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of suberic acid in tissue homogenates. The simple protein precipitation extraction and the use of a deuterated internal standard make this method well-suited for high-throughput analysis in both research and preclinical studies investigating fatty acid metabolism and related disorders.

References

Application of Suberic Acid-d4 in Clinical Chemistry Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Introduction

Suberic acid (Octanedioic acid) is a dicarboxylic acid that serves as a crucial biomarker in clinical chemistry, particularly in the diagnosis and monitoring of inherited metabolic disorders. Elevated levels of suberic acid in urine are indicative of underlying defects in fatty acid metabolism. Specifically, when the primary pathway for fatty acid breakdown, mitochondrial beta-oxidation, is impaired, the body compensates by utilizing an alternative pathway known as omega-oxidation. This process results in the production of dicarboxylic acids, including suberic acid. Consequently, the accurate quantification of suberic acid is paramount for the clinical assessment of fatty acid oxidation disorders (FAODs), such as Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.

For precise and accurate quantification of endogenous suberic acid in biological matrices like urine and plasma, stable isotope-labeled internal standards are indispensable. Suberic acid-d4, a deuterated analog of suberic acid, is the internal standard of choice for mass spectrometry-based assays. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-analysis effectively corrects for variations in sample extraction, matrix effects, and instrument response, thereby enabling robust and reliable quantification.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of suberic acid in clinical samples, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a widely used technique for organic acid analysis.

Clinical Significance of Suberic Acid Quantification

The measurement of suberic acid is primarily employed in:

  • Newborn Screening and Diagnosis of Fatty Acid Oxidation Disorders (FAODs): Elevated urinary suberic acid is a key indicator of several FAODs.

  • Monitoring Disease Progression and Dietary Therapy: In patients diagnosed with an FAOD, urinary suberic acid levels can be monitored to assess the effectiveness of dietary interventions and the overall metabolic status.

  • Metabolic Research: Studying the flux through the omega-oxidation pathway in various physiological and pathophysiological states.

Principle of the Assay

The quantitative analysis of suberic acid in clinical samples, such as urine, typically involves the following steps:

  • Sample Preparation: A known amount of this compound is added to the patient sample at the beginning of the preparation process.

  • Extraction: Organic acids, including suberic acid and this compound, are extracted from the aqueous biological matrix.

  • Derivatization: As suberic acid is not sufficiently volatile for gas chromatography, it is chemically modified to increase its volatility. A common method is silylation to form a trimethylsilyl (TMS) derivative.

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the different components of the mixture, and the mass spectrometer detects and quantifies the derivatized suberic acid and this compound based on their unique mass-to-charge ratios.

  • Quantification: The concentration of endogenous suberic acid is calculated by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of suberic acid.

Data Presentation

While a specific public-facing validation report for a suberic acid assay using this compound was not available in the searched literature, the following tables represent typical performance characteristics for a validated GC-MS method for urinary organic acids, based on established guidelines and similar assays. These values are provided for illustrative purposes.

Table 1: Typical Calibration Curve Parameters for Suberic Acid by GC-MS

ParameterTypical Value
Linearity Range0.5 - 200 µg/mL
Correlation Coefficient (r²)> 0.995
Calibration ModelLinear, 1/x weighting

Table 2: Typical Precision and Accuracy for the Quantification of Suberic Acid by GC-MS

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC (e.g., 1.5 µg/mL)< 15%< 15%85 - 115%
Mid QC (e.g., 50 µg/mL)< 10%< 10%90 - 110%
High QC (e.g., 150 µg/mL)< 10%< 10%90 - 110%

Experimental Protocols

Protocol 1: Quantitative Analysis of Urinary Suberic Acid by GC-MS

This protocol describes a common method for the analysis of suberic acid in urine using a liquid-liquid extraction and subsequent derivatization, followed by GC-MS analysis.

Materials and Reagents:

  • Suberic acid

  • This compound (Internal Standard)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

  • Deionized water

  • Urine samples (patient, quality control)

Procedure:

  • Sample Preparation:

    • To a 2 mL glass tube, add a volume of urine equivalent to a specific creatinine concentration (e.g., normalized to 1 mg of creatinine).

    • Add a known amount of this compound solution (e.g., 20 µL of a 1 mg/mL solution).

    • Acidify the urine sample by adding 2-3 drops of 5M HCl to bring the pH to less than 2.

    • Saturate the sample with solid NaCl.

  • Extraction:

    • Add 1 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction step with another 1 mL of ethyl acetate and combine the organic layers.

    • Evaporate the combined ethyl acetate extracts to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the tube tightly and vortex to dissolve the residue.

    • Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

    • After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions (Typical):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 280°C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 80°C, hold for 2 minutes.

        • Ramp to 200°C at 5°C/min.

        • Ramp to 300°C at 20°C/min, hold for 5 minutes.

      • Injection Volume: 1 µL (splitless).

    • Mass Spectrometer (MS) Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Ions to Monitor (for TMS-derivatized forms):

        • Suberic Acid: Monitor characteristic ions (e.g., m/z 303, 245).

        • This compound: Monitor corresponding shifted ions (e.g., m/z 307, 249).

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Suberic Acid/Suberic Acid-d4 against the concentration of the calibrators.

  • Determine the concentration of suberic acid in the patient and quality control samples from the calibration curve using the measured peak area ratios.

Visualizations

Fatty Acid Omega-Oxidation Pathway

When mitochondrial beta-oxidation is deficient, fatty acids are shunted to the omega-oxidation pathway in the endoplasmic reticulum. This pathway converts a terminal methyl group into a carboxylic acid, forming a dicarboxylic acid like suberic acid, which is then further metabolized.

fatty_acid_omega_oxidation fatty_acid Fatty Acid (e.g., Medium-Chain) omega_hydroxy_fa ω-Hydroxy Fatty Acid fatty_acid->omega_hydroxy_fa Cytochrome P450 NADPH, O₂ omega_oxo_fa ω-Oxo Fatty Acid (Aldehyde) omega_hydroxy_fa->omega_oxo_fa Alcohol Dehydrogenase NAD⁺ dicarboxylic_acid Dicarboxylic Acid (e.g., Suberic Acid) omega_oxo_fa->dicarboxylic_acid Aldehyde Dehydrogenase NAD⁺ beta_oxidation Chain Shortening via Peroxisomal β-Oxidation dicarboxylic_acid->beta_oxidation urine Excretion in Urine dicarboxylic_acid->urine beta_oxidation->urine Shorter-chain dicarboxylic acids

Caption: Metabolic pathway of fatty acid omega-oxidation.

Experimental Workflow for Urinary Suberic Acid Quantification

The following diagram illustrates the key steps in the laboratory procedure for quantifying urinary suberic acid using this compound as an internal standard.

experimental_workflow start Urine Sample Collection add_is Spike with This compound (Internal Standard) start->add_is extraction Liquid-Liquid Extraction (Ethyl Acetate) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization with BSTFA (Formation of TMS-esters) evaporation->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quantification Data Analysis and Quantification gcms->quantification

Application Notes and Protocols for the Quantification of Suberic Acid-d4 in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of Suberic acid-d4 from complex biological matrices such as plasma, serum, and urine, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Suberic acid (octanedioic acid) is a dicarboxylic acid that can be found in biological fluids. Its levels are often elevated in individuals with certain fatty acid oxidation disorders. When the primary pathway for fatty acid breakdown, beta-oxidation, is impaired, the alternative omega-oxidation pathway is utilized, leading to the production of dicarboxylic acids like suberic acid. Therefore, accurate and reliable quantification of suberic acid in biological matrices is crucial for the study of these metabolic disorders. This compound is a stable isotope-labeled internal standard used for the accurate quantification of endogenous suberic acid. These application notes detail three common sample preparation techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Featured Sample Preparation Techniques

A comparative overview of the discussed sample preparation techniques is presented below, outlining their respective advantages and typical performance metrics for dicarboxylic acids.

TechniquePrincipleCommon MatrixKey AdvantagesTypical Recovery
Protein Precipitation (PPT) Removal of proteins by denaturation with an organic solvent.Plasma, SerumSimple, fast, and requires minimal method development.>80%
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Plasma, UrineHigh purity extracts, effective removal of salts and polar interferences.>85%
Solid-Phase Extraction (SPE) Selective adsorption of the analyte onto a solid sorbent, followed by elution.Plasma, UrineHigh selectivity, concentration of the analyte, and removal of a wide range of interferences.>85%

I. Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for sample cleanup, particularly for plasma and serum samples. Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates proteins.

Experimental Protocol

Materials:

  • Plasma or Serum Sample

  • This compound spiking solution

  • Internal Standard spiking solution (e.g., Adipic acid-d6)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add the desired amount of this compound spiking solution.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to sample).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Quantitative Data
AnalyteMatrixRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Acidic Drug CocktailHuman Plasma>80<6<6

Data adapted from a study on a drug cocktail in human plasma.

Workflow Diagram

sample Plasma/Serum Sample (100 µL) spike Spike with this compound and Internal Standard sample->spike ppt Add 300 µL ice-cold Acetonitrile spike->ppt vortex Vortex for 1 min ppt->vortex incubate Incubate at 4°C for 20 min vortex->incubate centrifuge Centrifuge at 14,000 x g for 10 min incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Protein Precipitation Workflow

II. Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a powerful technique for isolating analytes from complex matrices by partitioning them between two immiscible solvents. For acidic compounds like this compound, acidification of the aqueous sample enhances partitioning into a nonpolar organic solvent.

Experimental Protocol

Materials:

  • Plasma or Urine Sample

  • This compound spiking solution

  • Internal Standard spiking solution (e.g., Adipic acid-d6)

  • Formic acid or Hydrochloric acid (for pH adjustment)

  • Ethyl acetate

  • Microcentrifuge tubes (2 mL) or glass test tubes

  • Vortex mixer or mechanical rotator

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

Procedure:

  • Pipette 200 µL of the plasma or urine sample into a suitable tube.

  • Add the desired amount of this compound spiking solution.

  • Add 10 µL of the internal standard solution.

  • Acidify the sample to a pH of approximately 3-4 by adding a small volume of formic acid or HCl.

  • Add 1 mL of ethyl acetate to the tube.

  • Cap the tube and vortex vigorously for 2 minutes (or use a mechanical rotator for 10 minutes) to ensure thorough mixing of the two phases.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Quantitative Data

The following table presents recovery data for suberic acid from urine using a similar LLE protocol with ethyl acetate.

AnalyteMatrixRecovery (%)
Suberic AcidUrine>90

Data is inferred from a comparative study of LLE and SPE for urinary organic acids.

Workflow Diagram

sample Plasma/Urine Sample (200 µL) spike Spike with this compound and Internal Standard sample->spike acidify Acidify to pH 3-4 spike->acidify extract Add 1 mL Ethyl Acetate acidify->extract mix Vortex for 2 min extract->mix centrifuge Centrifuge at 3,000 x g for 5 min mix->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow

III. Solid-Phase Extraction (SPE)

Solid-phase extraction offers a high degree of selectivity and allows for both cleanup and concentration of the analyte. For dicarboxylic acids like suberic acid, a polymeric reversed-phase or a mixed-mode anion exchange sorbent is often suitable.

Experimental Protocol

Materials:

  • Plasma or Urine Sample

  • This compound spiking solution

  • Internal Standard spiking solution (e.g., Adipic acid-d6)

  • Polymeric SPE cartridges (e.g., a hydrophilic-lipophilic balanced polymer)

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile with 0.1% formic acid)

  • SPE manifold

  • Evaporation and reconstitution supplies (as for LLE)

Procedure:

  • Sample Pre-treatment:

    • For plasma/serum: Perform protein precipitation as described in Section I. Dilute the supernatant 1:1 with deionized water.

    • For urine: Centrifuge to remove particulates and dilute 1:1 with deionized water. Acidify to pH ~6.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the wash solvent to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of the elution solvent.

  • Post-Elution:

    • Evaporate the eluate to dryness and reconstitute in 100 µL of a suitable solvent for LC-MS/MS analysis.

Quantitative Data

The following table shows typical performance for the extraction of acidic compounds from biological fluids using polymeric SPE sorbents.

Sorbent TypeMatrixRecovery (%)Precision (%RSD)
Polymeric Anion ExchangeUrine>85<10

Data adapted from a study on the extraction of various drugs from human urine.

Workflow Diagram

cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_elu Post-Elution sample Plasma/Urine Sample pretreat PPT (Plasma) or Dilute (Urine) sample->pretreat condition Condition Cartridge (Methanol, Water) pretreat->condition load Load Sample condition->load wash Wash (5% Methanol/Water) load->wash elute Elute (ACN/MeOH with 0.1% FA) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

IV. Metabolic Pathway Context

Suberic acid is a product of the omega (ω)-oxidation of fatty acids. This pathway serves as an alternative to the primary beta (β)-oxidation pathway, particularly when β-oxidation is impaired due to enzymatic defects or cofactor deficiencies.

beta_ox Beta-Oxidation (Mitochondria) acetyl_coa Acetyl-CoA beta_ox->acetyl_coa omega_ox Omega-Oxidation (Endoplasmic Reticulum) dicarboxylic_acid ω-Hydroxy Fatty Acid omega_ox->dicarboxylic_acid fatty_acid Fatty Acids fatty_acid->beta_ox Primary Pathway fatty_acid->omega_ox Alternative Pathway (when β-oxidation is impaired) tca TCA Cycle acetyl_coa->tca suberic_acid Suberic Acid (Dicarboxylic Acid) dicarboxylic_acid->suberic_acid urine_excretion Urinary Excretion suberic_acid->urine_excretion

Fatty Acid Oxidation Pathways

This diagram illustrates that when the primary beta-oxidation pathway is functioning correctly, fatty acids are efficiently converted to acetyl-CoA for energy production in the TCA cycle. However, if beta-oxidation is compromised, fatty acids are shunted to the omega-oxidation pathway, leading to the formation and subsequent urinary excretion of dicarboxylic acids such as suberic acid.

Conclusion

The choice of sample preparation technique for this compound depends on the specific requirements of the study, including the matrix complexity, required sensitivity, and available resources. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction and solid-phase extraction provide cleaner extracts and the potential for analyte concentration. The provided protocols and data serve as a guide for researchers to develop and validate robust analytical methods for the quantification of this compound in complex biological matrices.

Application Note: Targeted Quantification of Suberic Acid in Human Plasma Using a Suberic Acid-d4 Isotope Dilution LC-MS/MS Workflow

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientist, and drug development professionals.

Introduction

Suberic acid (Octanedioic acid) is a dicarboxylic acid that emerges as a metabolic byproduct of fatty acid ω-oxidation.[1] Its levels in biological fluids are of significant clinical interest, particularly as an elevated concentration in urine and plasma can be an indicator of certain congenital fatty acid oxidation disorders, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2] Accurate and precise quantification of suberic acid is therefore crucial for both clinical diagnostics and metabolic research.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow for the targeted quantification of suberic acid in human plasma. The method employs a stable isotope-labeled internal standard, Suberic acid-d4, in an isotope dilution strategy. This approach provides the highest possible analytical specificity and accuracy by correcting for variations in sample extraction, matrix effects, and instrument response.[3] The protocol utilizes a straightforward protein precipitation step followed by direct analysis, making it suitable for high-throughput targeted metabolomics applications.

Experimental Workflow

The overall workflow for the targeted quantification of suberic acid involves sample preparation by protein precipitation, spiking with a deuterated internal standard, chromatographic separation via UPLC, and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Suberic_Acid_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 50 µL Plasma Sample Spike Add 150 µL Acetonitrile containing 100 ng/mL This compound (IS) Sample->Spike Vortex Vortex 1 min to Precipitate Protein Spike->Vortex Incubate Incubate at -20°C for 20 min Vortex->Incubate Centrifuge Centrifuge at 14,000 x g for 10 min at 4°C Incubate->Centrifuge Collect Transfer Supernatant to LC Vial Centrifuge->Collect Inject Inject 5 µL onto UPLC-MS/MS System Collect->Inject LC Chromatographic Separation (C18 Reversed-Phase) Inject->LC MS ESI- Negative Mode MRM Detection LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Curve Quantify Calculate Endogenous Suberic Acid Concentration Curve->Quantify

Fig 1. Targeted metabolomics workflow for Suberic Acid.

Metabolic Context of Suberic Acid

Suberic acid is formed from longer-chain fatty acids via the ω-oxidation pathway in the endoplasmic reticulum. The resulting dicarboxylic acids are subsequently transported into peroxisomes where they undergo β-oxidation to be shortened, eventually yielding substrates like succinyl-CoA that can enter central metabolism.[4]

Suberic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome FattyAcid Long-Chain Fatty Acid (e.g., Oleic Acid) OmegaOx ω-Oxidation (CYP4A) FattyAcid->OmegaOx DicarboxylicAcid Long-Chain Dicarboxylic Acid SubericAcid Suberic Acid (C8 DCA) DicarboxylicAcid->SubericAcid Chain Shortening OmegaOx->DicarboxylicAcid BetaOx Peroxisomal β-Oxidation SubericAcid->BetaOx ShortDCA Shorter DCAs (Adipic, Succinic) BetaOx->ShortDCA

Fig 2. Simplified metabolic pathway of Suberic Acid.

Experimental Protocols

Materials and Reagents
  • Suberic Acid (≥98% purity)

  • This compound (≥98% purity, D purity ≥98%)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

  • Human Plasma (K2-EDTA)

Preparation of Standards and Solutions
  • Suberic Acid Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of suberic acid in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Calibration Standards: Serially dilute the Suberic Acid Stock with 50:50 methanol:water to prepare a series of working standards for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Working Internal Standard Solution (100 ng/mL): Dilute the IS Stock with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation
  • Thaw frozen human plasma samples on ice.

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube. For the calibration curve, use 50 µL of a surrogate matrix (e.g., charcoal-stripped plasma or 5% BSA in saline) and spike with the appropriate working standard.

  • Add 150 µL of the cold (-20°C) Working Internal Standard Solution (100 ng/mL in acetonitrile) to each sample.[5]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an LC vial for analysis. Avoid disturbing the protein pellet.

LC-MS/MS Analysis

The following parameters provide a starting point and should be optimized for the specific instrument used.

ParameterSetting
LC System UPLC/UHPLC System
Column Reversed-Phase C18, e.g., 2.1 x 100 mm, 1.8 µm
Column Temp. 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Vol. 5 µL
Gradient Time (min)
0.0
1.0
5.0
6.0
6.1
8.0
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 2.5 kV
Source Temp. 150°C
Desolvation Temp 500°C

MRM Transitions: The deprotonated molecules [M-H]⁻ are used as precursor ions. Product ions are generated from the collision-induced dissociation (CID), commonly involving losses of water (H₂O) or carbon dioxide (CO₂).[3][6]

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
Suberic Acid173.1129.1 ([M-H-CO₂]⁻)5012
This compound (IS)177.1133.1 ([M-H-CO₂]⁻)5012

Note: Collision energy should be optimized for the specific instrument to achieve maximum signal intensity.

Data Presentation and Performance

Data Analysis

Quantification is performed by constructing a calibration curve. The peak area ratio of the endogenous suberic acid to the this compound internal standard is plotted against the concentration of the calibrators. A linear regression with 1/x weighting is typically applied. The concentration of suberic acid in unknown samples is then calculated from this curve.

Representative Method Performance

The described workflow is expected to yield excellent performance characteristics for quantitative analysis.

ParameterResult
Linearity Range 0.5 - 1000 ng/mL
Correlation Coefficient (R²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Matrix Effect Monitored and compensated by IS

These values are representative and should be confirmed during in-house method validation.[7]

Conclusion

This application note presents a detailed, high-throughput workflow for the targeted quantification of suberic acid in human plasma. By employing a stable isotope-labeled internal standard (this compound) and a simple protein precipitation protocol, this LC-MS/MS method offers high sensitivity, specificity, and accuracy. This robust analytical procedure is well-suited for clinical research, drug development, and metabolomics studies investigating fatty acid oxidation and related metabolic disorders.

References

Troubleshooting & Optimization

Minimizing ion suppression of Suberic acid-d4 in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Suberic acid-d4 in biological samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Question: I am not seeing a signal, or the signal for my this compound is very weak. What are the potential causes and how can I troubleshoot this?

Answer:

A weak or absent signal for this compound is a common issue, often stemming from ion suppression or inefficiencies in the analytical method. Here’s a step-by-step guide to diagnose and resolve the problem.

Potential Causes & Solutions:

  • Significant Ion Suppression: Co-eluting endogenous matrix components can suppress the ionization of this compound in the mass spectrometer's source.[1][2][3]

    • How to Diagnose: Perform a post-column infusion experiment. Infuse a standard solution of this compound post-column and inject a blank, extracted biological sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.[1]

    • Solution: Improve your sample preparation method to remove interfering matrix components. Consider switching from a simple protein precipitation to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[4]

  • Suboptimal Sample Preparation: Inefficient extraction of this compound from the biological matrix will lead to low recovery and a weak signal.

    • How to Diagnose: Evaluate the extraction recovery of your current method. Compare the peak area of an analyte spiked into a blank matrix before extraction to one spiked after extraction.

    • Solution: For an acidic analyte like suberic acid, ensure the pH of the sample is adjusted to at least 2 pH units below its pKa before extraction to ensure it is in a neutral form, which improves extraction efficiency with organic solvents in LLE or retention on non-polar SPE sorbents.

  • Inappropriate LC-MS Parameters: The chromatographic conditions and mass spectrometer settings may not be optimized for this compound.

    • Solution - Chromatographic Optimization:

      • Mobile Phase: Ensure the mobile phase pH is suitable for the analysis of acidic compounds. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can improve peak shape and retention for acidic analytes.[5]

      • Gradient: Adjust the elution gradient to separate this compound from the regions of significant ion suppression, which are often at the beginning and end of the chromatographic run.[3]

    • Solution - MS Optimization:

      • Ionization Mode: this compound, being a dicarboxylic acid, will ionize well in negative ion mode (ESI-). Ensure your mass spectrometer is operating in this mode.

      • Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flow rates, and temperatures to maximize the signal for this compound.[6][7][8]

Issue 2: High Variability and Poor Reproducibility in QC Samples

Question: My quality control (QC) samples are showing high variability and poor reproducibility. What could be causing this and how can I improve it?

Answer:

Inconsistent results for QC samples often point to variable matrix effects across different samples or instability of the analyte during sample processing.

Potential Causes & Solutions:

  • Inconsistent Matrix Effects: The composition of the biological matrix can vary from sample to sample, leading to different degrees of ion suppression and, consequently, variable analytical results.[4]

    • Solution: The most effective way to compensate for this is by using a stable isotope-labeled internal standard (SIL-IS), such as this compound itself, if it is not the analyte but the internal standard. If this compound is the analyte, a further deuterated or 13C-labeled suberic acid would be the ideal internal standard. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[4]

  • Suboptimal Sample Preparation: A sample preparation method that is not robust can lead to variable recoveries and inconsistent removal of matrix components.

    • Solution: Switch to a more robust sample preparation technique. Solid-Phase Extraction (SPE), particularly with a mixed-mode or polymeric sorbent, often provides cleaner extracts and more consistent results compared to protein precipitation or LLE.[9]

  • Analyte Instability: this compound may be degrading during sample collection, storage, or processing.

    • Solution: Investigate the stability of this compound under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability). Ensure samples are stored at an appropriate temperature (e.g., -80°C) and processed quickly.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique to minimize ion suppression for this compound in plasma?

A1: There is no single "best" method, as the optimal choice depends on the required sensitivity and laboratory workflow. However, here is a general comparison:

  • Protein Precipitation (PPT): This is the simplest and fastest method but often results in the most significant ion suppression because it is least effective at removing endogenous matrix components like phospholipids.[9]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. For suberic acid, an acidic analyte, acidifying the plasma sample before extraction with a water-immiscible organic solvent (e.g., methyl tert-butyl ether) is crucial. However, the recovery of polar analytes can sometimes be low.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences and minimizing ion suppression.[9] For an acidic compound like suberic acid, a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties can provide the cleanest extracts.

Q2: How do I choose the right internal standard for this compound analysis?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. Since you are analyzing this compound, a SIL internal standard would ideally be a version with more deuterium atoms (e.g., suberic acid-d6) or with 13C labels. A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation, and will be affected by ion suppression to the same extent.[4] This allows for accurate correction of any signal suppression or enhancement.

Q3: Can I just dilute my sample to reduce ion suppression?

A3: Yes, diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[4] However, this approach also dilutes your analyte, which may compromise the sensitivity of the assay, especially if the initial concentration of this compound is low. This strategy is only feasible if the analyte concentration is high enough to be detected accurately after dilution.[3]

Q4: What mobile phase additives are best for analyzing this compound?

A4: For acidic compounds like this compound in reversed-phase chromatography, acidic mobile phase additives are generally preferred.

  • Formic acid (0.1%): This is a common choice as it helps to protonate the carboxylic acid groups, leading to better retention and peak shape. It is also highly volatile and compatible with mass spectrometry.

  • Acetic acid (0.1%): Similar to formic acid, it can be used to control the pH of the mobile phase.

  • Ammonium formate/acetate: These can also be used, particularly if you need to buffer the mobile phase at a slightly higher pH, but they may sometimes lead to the formation of adducts.

It is generally recommended to avoid non-volatile buffers like phosphate buffers, as they can contaminate the mass spectrometer.[5]

Q5: Should I use ESI positive or negative ion mode for this compound?

A5: For a dicarboxylic acid like this compound, negative ion mode (ESI-) is the preferred choice. The carboxylic acid groups readily lose a proton to form negatively charged ions ([M-H]⁻), which can be detected with high sensitivity by the mass spectrometer.

Quantitative Data on Sample Preparation

The following tables summarize typical recovery and matrix effect data for different sample preparation techniques. While specific values for this compound may vary, these provide a general comparison of the methods' effectiveness in removing interferences from biological matrices.

Table 1: Comparison of Sample Preparation Methods for Peptides in Human Plasma

Sample Preparation MethodAnalyte ClassAverage Recovery (%)Average Matrix Effect (%)
Protein Precipitation (ACN) Peptides>50Variable, can be significant
Protein Precipitation (EtOH) Peptides>50Variable, can be significant
Solid-Phase Extraction (MAX) Peptides>20Generally lower than PPT

Data adapted from a study on peptide catabolism, demonstrating general trends in recovery and matrix effects.[10]

Table 2: Comparison of Extraction Methods for Vitamin E in Plasma

Sample Preparation MethodAnalyte ClassRecovery (%)Matrix Effect (%)
Protein Precipitation Lipophilic VitaminsNot specifiedConcentration-dependent
Liquid-Liquid Extraction Lipophilic VitaminsNot specifiedConcentration-dependent
Supported Liquid Extraction Lipophilic VitaminsHighestConcentration-dependent
Solid-Phase Extraction Lipophilic VitaminsNot specifiedLeast affected

Adapted from a study on vitamin E analysis, highlighting the complexity and analyte-dependency of matrix effects.[11]

Experimental Protocols & Visualizations

Protocol: Post-Column Infusion for Ion Suppression Assessment

This protocol helps to identify at which points in the chromatogram ion suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of this compound (in mobile phase)

  • Blank extracted biological matrix

Procedure:

  • System Setup: Connect the LC column outlet to one port of the tee-union. Connect the syringe pump to the second port of the tee-union. Connect the third port of the tee-union to the mass spectrometer's ion source.

  • Infusion: Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min) to obtain a stable baseline signal in the mass spectrometer.

  • Injection: Inject a blank, extracted sample of the biological matrix onto the LC column.

  • Analysis: Monitor the signal of the infused this compound. Any significant drop in the signal indicates a region of ion suppression caused by co-eluting matrix components.

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Autosampler Autosampler (Inject Blank Matrix) LC_Pump->Autosampler LC_Column LC Column Autosampler->LC_Column Tee Tee Union LC_Column->Tee Column Effluent Syringe_Pump Syringe Pump (Analyte Standard) Syringe_Pump->Tee Analyte Infusion MS Mass Spectrometer Tee->MS Combined Flow

Caption: Workflow for post-column infusion experiment to detect ion suppression.

Workflow: Troubleshooting Ion Suppression

The following diagram outlines a logical workflow for troubleshooting and mitigating ion suppression.

G start Low Signal or High Variability check_is Using Stable Isotope- Labeled Internal Standard? start->check_is yes_is Yes check_is->yes_is no_is No check_is->no_is assess_sample_prep Assess Sample Preparation yes_is->assess_sample_prep implement_is Implement SIL-IS and Re-evaluate no_is->implement_is final_eval Re-evaluate Performance implement_is->final_eval ppt Protein Precipitation assess_sample_prep->ppt lle Liquid-Liquid Extraction assess_sample_prep->lle spe Solid-Phase Extraction assess_sample_prep->spe optimize_chrom Optimize Chromatography ppt->optimize_chrom If suppression persists lle->optimize_chrom If suppression persists spe->optimize_chrom If suppression persists change_gradient Adjust Gradient to Avoid Suppression Zones optimize_chrom->change_gradient change_column Change Column Chemistry optimize_chrom->change_column optimize_ms Optimize MS Source change_gradient->optimize_ms change_column->optimize_ms change_mode Confirm Negative Ion Mode optimize_ms->change_mode tune_params Tune Source Parameters optimize_ms->tune_params change_mode->final_eval tune_params->final_eval

Caption: A decision tree for troubleshooting ion suppression in bioanalysis.

References

Addressing isotopic overlap between Suberic acid-d4 and endogenous suberic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suberic acid-d4 as an internal standard for the quantification of endogenous suberic acid.

Frequently Asked Questions (FAQs)

Q1: What is isotopic overlap and why is it a concern for suberic acid analysis?

A1: Isotopic overlap occurs when the isotopic distribution of a heavy-labeled internal standard (like this compound) contributes to the signal of the endogenous (unlabeled) analyte. Even though mass spectrometers can distinguish between the primary mass of the endogenous suberic acid (M) and the d4-internal standard (M+4), the naturally occurring isotopes in the d4-standard can produce ions at the same mass-to-charge ratio (m/z) as the analyte, leading to an overestimation of the endogenous suberic acid concentration.

Q2: How does the isotopic distribution of this compound interfere with endogenous suberic acid measurement?

A2: Endogenous suberic acid (C8H14O4) has a monoisotopic mass of approximately 174.089 g/mol . Due to the natural abundance of isotopes like Carbon-13, it will have small peaks at M+1, M+2, etc. This compound (C8H10D4O4) has a monoisotopic mass of approximately 178.114 g/mol . However, the presence of heavier isotopes in its structure means it will also have an isotopic distribution with peaks at M+1, M+2, and so on. The M peak of the d4 standard can potentially overlap with the M+4 peak of the endogenous analyte, and its M+1, M+2, etc. peaks can interfere with the quantification of the endogenous analyte if not properly resolved or corrected.

Q3: What are the primary methods to correct for isotopic overlap?

A3: The two main strategies for addressing isotopic overlap are:

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve baseline separation of the analyte and the internal standard. If they elute at different times, their respective isotopic clusters will not interfere.

  • Mathematical Correction: If chromatographic separation is incomplete, a mathematical correction can be applied post-acquisition. This involves determining the contribution of the internal standard's isotopic peaks to the analyte's signal and subtracting it. This requires analyzing a pure standard of this compound to understand its isotopic distribution.

Q4: Is derivatization necessary for suberic acid analysis by LC-MS/MS?

A4: While not strictly mandatory, derivatization of dicarboxylic acids like suberic acid is highly recommended for LC-MS/MS analysis. Derivatization can improve chromatographic retention on reverse-phase columns, enhance ionization efficiency, and increase the sensitivity and specificity of the assay.

Troubleshooting Guides

Issue 1: Inaccurate quantification of endogenous suberic acid.
  • Symptom: Consistently high or variable concentrations of endogenous suberic acid are observed, which are not in line with expected physiological levels.

  • Possible Cause: Isotopic overlap from the this compound internal standard is artificially inflating the signal of the endogenous analyte.

  • Troubleshooting Steps:

    • Analyze Pure Internal Standard: Inject a pure solution of this compound at a concentration similar to that used in your samples. Analyze its full scan mass spectrum to determine the relative intensities of its isotopic peaks (M+1, M+2, etc.).

    • Verify Chromatographic Separation: Review your chromatograms to ensure that the peaks for endogenous suberic acid and this compound are well-separated. A resolution of >1.5 is generally recommended. If separation is poor, optimize the LC method (e.g., adjust the gradient, change the column, or modify the mobile phase).

    • Apply a Correction Factor: If chromatographic separation is not feasible, use the data from the pure internal standard analysis to calculate a correction factor. The contribution of the internal standard to the analyte signal can be calculated and subtracted from the measured analyte response. Several software packages, such as IsoCor, can automate this correction.

Issue 2: Poor peak shape and low sensitivity.
  • Symptom: Broad, tailing, or split peaks for suberic acid and its internal standard, leading to low signal-to-noise and poor integration.

  • Possible Cause: Suboptimal chromatographic conditions or issues with the sample preparation, such as matrix effects.

  • Troubleshooting Steps:

    • Consider Derivatization: If not already doing so, implement a derivatization step. This can significantly improve peak shape and sensitivity for dicarboxylic acids.

    • Optimize LC Method:

      • Mobile Phase: Ensure the pH of the mobile phase is appropriate for the analyte's pKa to ensure it is in a single ionic form.

      • Column Choice: Use a column suitable for polar compounds, or a standard C18 column if derivatization is employed.

      • Flow Rate and Gradient: Optimize the flow rate and gradient profile to ensure adequate retention and sharp peaks.

    • Improve Sample Cleanup: Implement a more rigorous sample cleanup procedure (e.g., solid-phase extraction) to remove interfering matrix components.

Data Presentation: Theoretical Isotopic Distributions

The following tables summarize the theoretical isotopic distributions for endogenous suberic acid and this compound, illustrating the potential for overlap. These values are calculated based on their elemental compositions and natural isotopic abundances.

Table 1: Theoretical Isotopic Distribution of Endogenous Suberic Acid (C8H14O4)

Mass (m/z)Relative Abundance (%)
M (174.089)100.00
M+1 (175.092)9.03
M+2 (176.095)1.15
M+3 (177.098)0.09

Table 2: Theoretical Isotopic Distribution of this compound (C8H10D4O4)

Mass (m/z)Relative Abundance (%)
M (178.114)100.00
M+1 (179.117)9.08
M+2 (180.120)1.17
M+3 (181.123)0.10

Note: The relative abundances are normalized to the most abundant isotopic peak (M).

Experimental Protocols

Protocol: Correction for Isotopic Overlap

This protocol outlines the steps to mathematically correct for the contribution of the this compound internal standard to the endogenous suberic acid signal.

  • Preparation of Standards:

    • Prepare a series of calibration standards containing known concentrations of endogenous suberic acid.

    • Prepare a quality control (QC) sample containing a known concentration of this compound only.

  • LC-MS/MS Analysis:

    • Analyze the QC sample containing only this compound.

    • Acquire data in full scan mode to observe the complete isotopic profile of the internal standard.

    • Determine the ratio of the signal intensity of the M+1, M+2, etc. peaks relative to the monoisotopic peak (M) of the d4 standard.

  • Data Processing:

    • Analyze the experimental samples containing both the analyte and the internal standard.

    • Measure the peak area of the endogenous suberic acid (Analyte_Area_measured) and the this compound (IS_Area_measured).

    • Calculate the contribution of the internal standard to the analyte signal using the ratios determined in step 2. For example, if the M+2 peak of the internal standard overlaps with the analyte's M peak, the interfering signal would be: Interference_Area = IS_Area_measured * (Intensity_of_IS_M+2 / Intensity_of_IS_M).

    • Calculate the corrected analyte area: Analyte_Area_corrected = Analyte_Area_measured - Interference_Area.

    • Use the Analyte_Area_corrected for quantification.

Visualizations

Isotopic_Overlap_Correction_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_correction Data Correction cluster_quant Quantification Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Extract Extraction & Derivatization Spike->Extract LCMS LC-MS/MS Acquisition Extract->LCMS RawData Raw Data (Overlapping Peaks) LCMS->RawData Correction Isotopic Overlap Correction Algorithm RawData->Correction CorrectedData Corrected Data Correction->CorrectedData Quant Quantification CorrectedData->Quant Result Final Concentration Quant->Result

Caption: Workflow for isotopic overlap correction in suberic acid quantification.

Logical_Relationship Overlap Isotopic Overlap (IS contributes to Analyte Signal) Correction Correction Method Overlap->Correction Requires AccurateQuant Accurate Quantification of Endogenous Analyte ChromoSep Chromatographic Separation Correction->ChromoSep Option 1 MathCorr Mathematical Correction Correction->MathCorr Option 2 ChromoSep->AccurateQuant Leads to MathCorr->AccurateQuant Leads to

Caption: Logical relationship for addressing isotopic overlap.

Troubleshooting poor peak shape of derivatized Suberic acid-d4 in GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the GC-MS analysis of derivatized Suberic acid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter, providing potential causes and solutions in a direct question-and-answer format.

Q1: Why am I seeing a tailing peak for my derivatized this compound?

Peak tailing is a common issue when analyzing polar compounds like dicarboxylic acids, even after derivatization. It is often caused by unwanted interactions between the analyte and active sites within the GC system.

Possible Causes and Solutions:

  • Active Sites in the GC System: Free silanol groups in the injector liner, on the column, or in fittings can interact with your derivatized analyte.[1][2][3]

    • Solution: Use a fresh, deactivated injector liner.[1] You can also trim the front end of the column (10-20 cm) to remove accumulated non-volatile residues and active sites.[1][2]

  • Incomplete Derivatization: If the silylation reaction is not complete, the remaining underivatized or partially derivatized suberic acid will be highly polar and interact strongly with the stationary phase.[2]

    • Solution: Optimize your derivatization procedure. Ensure your sample and solvents are anhydrous, as silylating reagents are moisture-sensitive.[4][5] Consider increasing the reaction time or temperature, or using a catalyst like trimethylchlorosilane (TMCS).[6]

  • Column Contamination: Buildup of non-volatile matrix components on the column can create active sites.

    • Solution: Condition your column according to the manufacturer's instructions. If tailing persists, cutting the column or replacing it may be necessary.[7]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can cause peak distortion.[1][7]

    • Solution: Ensure the column is cut cleanly and squarely.[2] Install it at the correct height in the inlet as recommended by the instrument manufacturer.[1]

Q2: My derivatized this compound peak is fronting. What is the cause?

Peak fronting is typically a sign of column overload or a mismatch between the sample solvent and the stationary phase.

Possible Causes and Solutions:

  • Column Overload: Injecting too much analyte can saturate the stationary phase at the head of the column.[1]

    • Solution: Dilute your sample and inject a smaller amount. Check that you are using the correct syringe volume for your autosampler.[1]

  • Solvent Mismatch (Splitless Injection): In splitless injection, a mismatch in polarity between the injection solvent and the GC column's stationary phase can cause improper analyte focusing.[1]

    • Solution: Ensure the solvent is appropriate for the column phase. For nonpolar columns like a DB-5ms, use a nonpolar solvent.

  • Initial Oven Temperature Too High: If the initial oven temperature is too high, the analyte may not condense and focus properly at the head of the column, leading to a broad or fronting peak.[1]

    • Solution: Set the initial oven temperature at least 20°C below the boiling point of your sample solvent.[1]

Q3: I am observing low or no signal for my derivatized this compound. What should I check?

A lack of signal can be due to issues with the derivatization reaction, sample introduction, or the GC-MS system itself.

Possible Causes and Solutions:

  • Derivatization Reagent Degradation: Silylating reagents like BSTFA are highly sensitive to moisture and will degrade if not stored properly.[4][5]

    • Solution: Use a fresh vial of derivatization reagent. Ensure it has been stored under an inert atmosphere and in a cool, dry place.[5]

  • Presence of Water or Protic Solvents: Water or alcohols (protic solvents) in your sample or solvents will react with the silylating agent, preventing the derivatization of your analyte.[4][5]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents for sample preparation.[5]

  • Incomplete Reaction: The derivatization of dicarboxylic acids can be slower than for simple alcohols.[6]

    • Solution: Increase the reaction temperature (e.g., 60-75°C) and/or time (e.g., 30-60 minutes) to drive the reaction to completion.[6][8]

  • GC System Leaks: Leaks in the GC inlet can prevent the sample from reaching the column.

    • Solution: Check for leaks at the septum and column fittings using an electronic leak detector.

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol describes the derivatization of this compound to its more volatile trimethylsilyl (TMS) ester for GC-MS analysis. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method for dicarboxylic acids.[9][10]

Materials:

  • This compound standard or dried sample extract

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), potentially with 1% TMCS (trimethylchlorosilane)

  • Anhydrous pyridine (optional, as a catalyst)[4]

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. Lyophilize or evaporate the sample to dryness under a stream of nitrogen. The presence of water will inhibit the reaction.[4][5]

  • Reconstitution: Reconstitute the dried sample in 50 µL of an anhydrous solvent like acetonitrile.

  • Reagent Addition: Add 50 µL of BSTFA (+1% TMCS). A molar excess of the silylating reagent is recommended to ensure the reaction goes to completion.[6] For hindered carboxyl groups, adding a small amount of anhydrous pyridine can act as a catalyst.[4]

  • Reaction Incubation: Tightly cap the vial and vortex for 10-15 seconds. Heat the vial at 60-75°C for 30-60 minutes.[6][11] Optimization of time and temperature may be necessary depending on the sample matrix.[6]

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler.

  • Analysis: The sample is now ready for GC-MS analysis. The TMS derivatives can be unstable and susceptible to hydrolysis, so it is best to analyze them within a few days.[4]

Protocol 2: GC-MS Analysis of Derivatized this compound

Instrumentation and Parameters:

ParameterRecommended Setting
GC Column Nonpolar column, e.g., 5% phenylmethylpolysiloxane (DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]
Injection Mode Splitless
Injector Temperature 250-280°C
Carrier Gas Helium at a constant flow rate of ~1.0-1.2 mL/min
Oven Program Initial: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Scan mode (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.

Note: These are starting parameters and may require optimization for your specific instrument and application.

Data Presentation

Table 1: Troubleshooting Summary for Poor Peak Shape
IssuePotential CauseRecommended Action
Peak Tailing Active sites in liner/columnUse a new deactivated liner; trim the column front.[1][2]
Incomplete derivatizationOptimize reaction (time, temp); ensure anhydrous conditions.[4][5][6]
Column contaminationBake out the column; replace if necessary.[7]
Peak Fronting Column overloadDilute the sample; check injection volume.[1]
Solvent/phase mismatchUse a solvent compatible with the stationary phase.[1]
Broad Peaks Low injector temperatureIncrease injector temperature to ensure rapid volatilization.[2]
Suboptimal oven programOptimize the temperature ramp rate.
Table 2: Silylation Reaction Conditions
ParameterConditionRationale
Reagent BSTFA + 1% TMCSBSTFA is a strong silylating agent. TMCS acts as a catalyst.[6]
Solvent Anhydrous Acetonitrile or PyridineAprotic solvent required. Pyridine can also catalyze the reaction.[4]
Temperature 60-75°CHeating is often required for dicarboxylic acids to ensure complete reaction.[6]
Time 30-60 minutesAllows the reaction to proceed to completion.[8]
Reagent Ratio >2:1 molar ratio of BSTFA to active hydrogensExcess reagent drives the reaction forward.[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Peak Shape for Derivatized this compound start Poor Peak Shape Observed is_tailing Peak Tailing? start->is_tailing check_system_activity Check for Active Sites - Use new deactivated liner - Trim column front is_tailing->check_system_activity Yes is_fronting Peak Fronting? is_tailing->is_fronting No optimize_derivatization Optimize Derivatization - Use fresh, anhydrous reagents - Increase reaction time/temp check_system_activity->optimize_derivatization end Peak Shape Improved optimize_derivatization->end check_overload Check for Overload - Dilute sample - Verify injection volume is_fronting->check_overload Yes is_broad Broad Peak? is_fronting->is_broad No check_gc_conditions Check GC Conditions - Lower initial oven temp - Match solvent to column check_overload->check_gc_conditions check_gc_conditions->end check_injection Check Injection Parameters - Increase injector temp - Optimize oven ramp is_broad->check_injection Yes is_broad->end No check_injection->end

Caption: Troubleshooting workflow for poor peak shape.

Derivatization_Pathway Silylation of Suberic Acid with BSTFA suberic_acid This compound HOOC-(CD2)6-COOH reagents suberic_acid->reagents bstfa 2x BSTFA (CF3CON(Si(CH3)3)2) bstfa->reagents product Di-TMS-Suberic Acid-d4 (CH3)3SiOOC-(CD2)6-COOSi(CH3)3 byproduct 2x CF3CONH(Si(CH3)3) product->byproduct Forms Volatile Byproducts reagents->product Heat (60-75°C) Anhydrous Conditions

Caption: Derivatization pathway of Suberic acid.

GCMS_Workflow GC-MS Analysis Workflow sample Derivatized Sample (in Autosampler Vial) injector GC Injector (250-280°C) sample->injector Injection column GC Column (Temperature Programmed) injector->column Vaporization & Transfer ms_source MS Ion Source (EI, 70eV) column->ms_source Separation analyzer Mass Analyzer (Quadrupole) ms_source->analyzer Ionization & Fragmentation detector Detector & Data System analyzer->detector Mass Filtering

References

Technical Support Center: The Use of Suberic Acid-d4 in Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Suberic acid-d4 as an internal standard in electrospray ionization (ESI) mass spectrometry (MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in LC-MS/MS analysis?

A1: this compound is a stable isotope-labeled (SIL) internal standard for suberic acid. In quantitative LC-MS/MS analysis, SIL internal standards are considered the gold standard. Because they are chemically almost identical to the analyte of interest (suberic acid), they co-elute chromatographically and experience similar matrix effects, as well as variations during sample preparation and injection.[1] This allows for accurate correction of signal suppression or enhancement, leading to more reliable quantification.

Q2: Why am I observing signal suppression for this compound?

A2: Signal suppression in ESI-MS is a common phenomenon known as a matrix effect. It occurs when co-eluting components from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the analyte and internal standard in the ESI source.[2][3] This competition for ionization can lead to a decrease in the signal intensity of this compound.

Q3: Can the matrix effect for this compound differ from that of suberic acid?

A3: Ideally, an SIL internal standard should experience the same matrix effects as the analyte. However, in some cases, differential matrix effects can occur. This can be caused by slight differences in chromatographic retention times between the deuterated and non-deuterated compounds, leading to exposure to different co-eluting matrix components.[4]

Q4: How can I determine if the signal suppression I'm seeing is due to matrix effects or an instrument issue?

A4: A post-column infusion experiment is a highly effective method to distinguish between matrix effects and instrument problems.[1][5] This technique involves infusing a constant flow of this compound solution into the LC eluent after the analytical column while injecting a blank, extracted matrix sample. A drop in the baseline signal of the infused standard at specific retention times indicates the presence of co-eluting matrix components that cause ion suppression. If the signal remains stable, the issue is more likely related to the instrument (e.g., a dirty ion source, detector issues).[1]

Q5: What are the main strategies to mitigate matrix effects for dicarboxylic acids like suberic acid?

A5: The primary strategies to minimize matrix effects include:

  • Effective Sample Preparation: Employing techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.[1]

  • Chromatographic Separation: Optimizing the LC method to achieve good separation between suberic acid and co-eluting matrix components.[1]

  • Use of a Stable Isotope-Labeled Internal Standard: Using this compound to compensate for unavoidable matrix effects.[1]

  • Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[6]

Troubleshooting Guides

Problem: Significant and Inconsistent Signal Suppression for this compound

If you are observing highly variable and significant signal suppression for this compound that is not providing adequate correction for the analyte, it may be due to severe matrix effects.

Troubleshooting Workflow

troubleshooting_workflow start Start: Inconsistent Signal Suppression for this compound check_sample_prep Review Sample Preparation (e.g., SPE, LLE) start->check_sample_prep optimize_chromatography Optimize Chromatographic Separation check_sample_prep->optimize_chromatography post_column_infusion Perform Post-Column Infusion Experiment optimize_chromatography->post_column_infusion instrument_issue Investigate Instrument Performance post_column_infusion->instrument_issue  No Signal Dip matrix_effect_confirmed Confirm Severe Matrix Effect post_column_infusion->matrix_effect_confirmed Signal Dip Observed   end_instrument End: Address Instrument Issue instrument_issue->end_instrument end_matrix End: Refine Method to Mitigate Matrix Effect matrix_effect_confirmed->end_matrix

Caption: Troubleshooting workflow for diagnosing and resolving signal suppression.

Data Presentation

The following table provides an illustrative example of how the use of a stable isotope-labeled internal standard like this compound can improve the accuracy of quantification in the presence of matrix effects. The data is based on a similar dicarboxylic acid, butyric acid, and its deuterated internal standard.

Table 1: Impact of this compound on Quantitation Accuracy in a Biological Matrix

Quantitation MethodAnalyte Concentration (ng/mL)Measured Concentration (ng/mL)Accuracy (%)
External Calibration (no IS)5022.645.2
External Calibration with SIL-IS (this compound)5049.2598.5
Standard Addition5050.6101.2
This table is a representative example based on data for a similar compound and is intended for illustrative purposes.[1]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows for the quantitative determination of ion suppression or enhancement.

Materials:

  • Blank matrix (e.g., plasma, urine) from at least six different sources

  • Suberic acid standard solution

  • This compound internal standard solution

  • Appropriate solvents for extraction and reconstitution

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the suberic acid and this compound standards into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract the blank matrix using your established sample preparation protocol. Spike the suberic acid and this compound standards into the final, clean extract.

    • Set C (Pre-Spiked Matrix): Spike the suberic acid and this compound standards into the blank matrix before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (% ME) and Recovery (% RE):

    • % ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • % RE = (Peak Area in Set C / Peak Area in Set B) * 100

    • A % ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Protocol 2: Post-Column Infusion Experiment

This protocol helps to identify regions in the chromatogram where matrix components cause ion suppression.

Experimental Workflow

post_column_infusion cluster_lc LC System cluster_infusion Infusion System autosampler Autosampler (Inject Blank Matrix Extract) lc_column LC Column autosampler->lc_column tee T-Connector lc_column->tee syringe_pump Syringe Pump (Constant flow of This compound) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for the post-column infusion technique.

Procedure:

  • Set up the LC-MS/MS system with the analytical column and mobile phase used for your assay.

  • Using a T-connector, introduce a constant flow of a this compound standard solution (e.g., at 10 µL/min) into the eluent stream between the LC column and the MS ion source.

  • Allow the MS signal for this compound to stabilize, establishing a steady baseline.

  • Inject a prepared blank matrix extract onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. Any significant deviation from the stable baseline indicates ion suppression or enhancement caused by co-eluting matrix components.

References

Preventing back-exchange of deuterium in Suberic acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the back-exchange of deuterium in Suberic acid-d4. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment.[1] This is a significant concern as it compromises the isotopic purity of the compound, which is critical for its use as an internal standard in quantitative analyses (e.g., mass spectrometry) and for mechanistic studies.[1] The loss of deuterium can lead to inaccurate experimental results.

Q2: Which deuterium atoms in this compound are most susceptible to back-exchange?

A2: Suberic acid is a dicarboxylic acid. The deuterium atoms on the carbons alpha to the carboxylic acid groups (at positions 2 and 7) in this compound are the most susceptible to exchange. This is particularly true under basic or, to a lesser extent, acidic conditions through a process called enolization.[2][3] The deuteriums on the other carbons within the alkyl chain are generally more stable under typical analytical conditions.[2]

Q3: What are the primary factors that promote deuterium back-exchange in this compound?

A3: The main factors that accelerate the rate of deuterium back-exchange are:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the primary sources of hydrogen for back-exchange.[2]

  • pH: Both acidic and basic conditions can catalyze the exchange. Basic conditions are particularly effective at promoting the exchange of alpha-deuteriums.[2][4]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including deuterium back-exchange.[2][5]

  • Presence of Catalysts: Certain metals or enzymes can also facilitate this exchange.[2]

Q4: How should I store this compound and its solutions to maintain isotopic integrity?

A4: Proper storage is crucial.[6] Store the neat (solid) this compound in a cool, dry, and well-ventilated area, away from moisture.[6][7] It is recommended to store it at +4°C.[8] For solutions, it is best to use anhydrous aprotic solvents. If you must use a protic solvent, prepare the solution fresh and use it immediately.[9] For long-term storage of solutions, use tightly sealed vials, preferably with PTFE-lined caps, and store at low temperatures (e.g., -20°C or below).[2]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue Potential Cause Recommended Solution
Lower than expected mass in Mass Spectrometry analysis. Deuterium back-exchange has occurred, replacing deuterium atoms with hydrogen atoms.[2]- Prepare and dilute your this compound standard in anhydrous, aprotic solvents like acetonitrile, dichloromethane, or DMSO.[2] - Ensure the sample is maintained at a neutral or slightly acidic pH (around 2.5-3.0) if compatible with your experimental design.[1] - Minimize the time the standard is exposed to protic solvents or non-ideal pH conditions.[2] - Conduct sample preparation and analysis at low temperatures (e.g., on ice or using a cooled autosampler).[1][10]
Isotopic purity of this compound decreases over time. Slow deuterium back-exchange is occurring during storage due to exposure to atmospheric moisture.[1]- Store the solid compound and solutions in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[1] - Aliquot the standard into smaller, single-use volumes to avoid repeated warming and cooling of the entire stock, which can introduce moisture.[2] - Ensure storage containers are tightly sealed.[6]
Inconsistent or poor reproducibility of quantitative results. Variations in sample handling and preparation are leading to different degrees of back-exchange between samples.[9]- Standardize your entire experimental protocol, including incubation times, temperatures, and solvent exposure.[9] - Ensure all glassware is thoroughly dried in an oven (>100°C for several hours) and cooled in a desiccator before use.[1][2] - Prepare all samples, standards, and quality controls in a consistent manner.

Experimental Protocol: Preparation of this compound Stock Solution for Mass Spectrometry

This protocol is designed to minimize the risk of deuterium back-exchange during the preparation of a stock solution.

Materials:

  • This compound (solid)

  • High-purity, anhydrous aprotic solvent (e.g., acetonitrile, dioxane)

  • Glass volumetric flasks and vials, oven-dried and cooled in a desiccator

  • Dry syringe or gas-tight syringe

  • Inert gas (e.g., dry nitrogen or argon)

Procedure:

  • Environment: Work in a low-humidity environment. A glove box or a benchtop with a gentle stream of dry nitrogen gas is ideal.[1]

  • Glassware Preparation: Ensure all glassware (volumetric flask, vials, etc.) is thoroughly dried in an oven at >100°C for at least 4 hours and allowed to cool to room temperature in a desiccator before use.[2]

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the compound.[6][9]

  • Weighing: Under an inert atmosphere if possible, accurately weigh the required amount of this compound directly into the pre-dried volumetric flask.

  • Dissolution: Using a dry syringe, add the appropriate volume of the anhydrous aprotic solvent to the volumetric flask.[1] Cap the flask immediately and vortex or sonicate until the solid is completely dissolved.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use vials with tightly fitting PTFE-lined caps.[2] Store these aliquots at -20°C or below.[2]

Visual Guides

Below are diagrams illustrating key concepts and workflows for preventing deuterium back-exchange.

G cluster_Troubleshooting Troubleshooting Workflow for Deuterium Back-Exchange Start Inaccurate MS Result (Lower Mass) CheckSolvent Check Solvent Type Start->CheckSolvent CheckpH Check Sample pH Start->CheckpH CheckTemp Check Temperature Start->CheckTemp CheckStorage Review Storage Conditions Start->CheckStorage ProticSolvent Protic Solvent Used? CheckSolvent->ProticSolvent NonNeutralpH pH Acidic/Basic? CheckpH->NonNeutralpH HighTemp High Temperature? CheckTemp->HighTemp ImproperStorage Improper Storage? CheckStorage->ImproperStorage ProticSolvent->CheckpH No UseAprotic Action: Use Anhydrous Aprotic Solvent ProticSolvent->UseAprotic Yes NonNeutralpH->CheckTemp No AdjustpH Action: Adjust to Neutral/Slightly Acidic pH NonNeutralpH->AdjustpH Yes HighTemp->CheckStorage No LowerTemp Action: Use Low Temperature Conditions HighTemp->LowerTemp Yes CorrectStorage Action: Store in Dry, Inert, and Cold Conditions ImproperStorage->CorrectStorage Yes End Problem Resolved UseAprotic->End AdjustpH->End LowerTemp->End CorrectStorage->End

Caption: A troubleshooting flowchart for diagnosing and resolving deuterium back-exchange issues.

G SubericAcidD4 This compound (R-CD2-COOH) BackExchangedProduct Back-Exchanged Product (R-CHD-COOH or R-CH2-COOH) SubericAcidD4->BackExchangedProduct H+ Source ProticSolvent Protic Solvent (e.g., H2O, MeOH) ProticSolvent->BackExchangedProduct H+ Donor Catalyst Catalyst (Acid or Base) Catalyst->SubericAcidD4 Accelerates Exchange

References

Improving recovery of Suberic acid-d4 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the recovery of Suberic acid-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their sample extraction workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is a stable isotope-labeled (SIL) internal standard for suberic acid. SIL internal standards are the gold standard for quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte of interest. This ensures that they co-elute and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement.

Q2: We are observing low and inconsistent recovery of this compound. What are the most likely causes?

Low and variable recovery of this compound, a polar dicarboxylic acid, can stem from several factors during sample preparation:

  • Incorrect pH: The ionization state of suberic acid is highly dependent on pH. For efficient extraction, the pH of the sample should be adjusted to ensure the acid is in its neutral, undissociated form.

  • Suboptimal Extraction Solvent/Sorbent: The choice of solvent in Liquid-Liquid Extraction (LLE) or the sorbent in Solid-Phase Extraction (SPE) is critical. A mismatch in polarity between the analyte and the extraction phase can lead to poor partitioning and therefore, low recovery.

  • Matrix Effects: Components in the biological matrix can interfere with the extraction process or the ionization of this compound in the mass spectrometer. High variability in the internal standard response across different samples is a strong indicator of differential matrix effects.

  • Procedural Errors: Issues such as incomplete phase separation in LLE, cartridge drying out in SPE, or using a wash solvent that is too strong can lead to loss of the analyte.

Q3: How does pH affect the extraction of this compound?

Suberic acid is a dicarboxylic acid with two pKa values. Its form in solution—undissociated (neutral), monovalent ion, or divalent ion—is determined by the pH. For optimal extraction into an organic solvent (in LLE) or retention on a reversed-phase sorbent (in SPE), the acid should be in its neutral, undissociated state. This is typically achieved by acidifying the sample to a pH at least two units below the first pKa of suberic acid.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

If you are experiencing low recovery of this compound during LLE, follow this troubleshooting workflow:

LLE_Troubleshooting start Low LLE Recovery check_ph Verify Sample pH (Is pH < pKa1 - 2?) start->check_ph adjust_ph Adjust pH with Acid (e.g., Formic Acid, HCl) check_ph->adjust_ph No check_solvent Evaluate Extraction Solvent (Polarity Match?) check_ph->check_solvent Yes adjust_ph->check_ph Re-test test_solvents Test Solvents with Varying Polarity (e.g., Ethyl Acetate, MTBE) check_solvent->test_solvents No check_ratio Assess Solvent:Sample Ratio (Is it optimal?) check_solvent->check_ratio Yes test_solvents->check_solvent Re-test optimize_ratio Increase Ratio (e.g., from 3:1 to 7:1) check_ratio->optimize_ratio No salting_out Consider 'Salting Out' (Add NaCl or Na2SO4) check_ratio->salting_out Yes optimize_ratio->check_ratio Re-test end_good Recovery Improved salting_out->end_good end_bad Issue Persists (Consider SPE) salting_out->end_bad

Caption: Troubleshooting workflow for low recovery in LLE.

Low Recovery in Solid-Phase Extraction (SPE)

For issues with low recovery during SPE, use the following diagnostic approach. The first step is to determine where the analyte is being lost.

SPE_Troubleshooting start Low SPE Recovery fraction_analysis Analyze All Fractions (Load, Wash, Elution) start->fraction_analysis in_load Analyte in Load Fraction? fraction_analysis->in_load in_wash Analyte in Wash Fraction? in_load->in_wash No load_cause1 Incorrect Sorbent Choice (Polarity Mismatch) in_load->load_cause1 Yes not_eluted Analyte Not Eluted? in_wash->not_eluted No wash_cause1 Wash Solvent Too Strong in_wash->wash_cause1 Yes elute_cause1 Elution Solvent Too Weak not_eluted->elute_cause1 Yes end_good Recovery Improved not_eluted->end_good No, review entire process load_cause2 Sample Solvent Too Strong load_cause1->load_cause2 load_cause3 Incorrect Sample pH load_cause2->load_cause3 load_cause3->end_good wash_cause2 Incorrect Wash pH wash_cause1->wash_cause2 wash_cause2->end_good elute_cause2 Incorrect Elution pH elute_cause1->elute_cause2 elute_cause3 Strong Analyte-Sorbent Interaction elute_cause2->elute_cause3 elute_cause3->end_good

Technical Support Center: Suberic Acid-d4 Signal Intensity Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering high variability in Suberic acid-d4 signal intensity during analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high signal variability for my this compound internal standard?

High signal variability of a deuterated internal standard like this compound can originate from several factors, which can be broadly categorized as sample-related, chromatography-related, or instrument-related issues. The most common causes include:

  • Matrix Effects: Co-eluting endogenous or exogenous components from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[1][2]

  • Isotopic Instability (Hydrogen-Deuterium Exchange): Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the solvent or sample matrix. This is more likely if the deuterium atoms are in chemically labile positions, leading to a decrease in the concentration of the fully deuterated standard.[1][3]

  • Chromatographic Inconsistencies: The "deuterium isotope effect" can cause a slight difference in retention time between the analyte (Suberic acid) and the deuterated internal standard.[1][4] If this separation occurs in a region of ion suppression, the internal standard may experience a different degree of signal suppression than the analyte.

  • Inconsistent Sample Preparation: Variability in sample extraction, recovery, and reconstitution steps can significantly impact the final concentration and purity of the internal standard in the sample vial.[2][4][5]

  • Suboptimal Internal Standard Concentration: Using a concentration of this compound that is significantly lower than the analyte can lead to its signal being disproportionately affected by matrix effects or detector limitations.[1]

  • Instrument Performance: Fluctuations in the performance of the LC-MS/MS system, such as a contaminated ion source, detector fatigue, or inconsistent spray stability, can lead to variable signal intensity.[5][6][7]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

Matrix effects are a primary cause of signal variability. This guide provides a systematic approach to identify and address them.

Step 1: Assess the Presence of Matrix Effects

A post-extraction spike experiment can effectively determine if ion suppression or enhancement is occurring.

Experimental Protocol: Post-Extraction Spike Analysis

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or the internal standard). After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.[1]

  • Analysis: Analyze both sets of samples using your established LC-MS/MS method.

  • Evaluation: Compare the peak area of this compound in Set B to that in Set A.

Data Interpretation

Observation Interpretation
Peak area in Set B is significantly lower than in Set A.Ion suppression is occurring.[1]
Peak area in Set B is significantly higher than in Set A.Ion enhancement is occurring.[1]
Peak areas in both sets are comparable.The matrix has a minimal effect on the signal.[1]

Step 2: Troubleshooting Workflow

If matrix effects are confirmed, follow this workflow to mitigate them.

start High Signal Variability Observed check_matrix Perform Post-Extraction Spike Experiment start->check_matrix matrix_effect Matrix Effect Confirmed? check_matrix->matrix_effect optimize_chroma Optimize Chromatography (e.g., change gradient, column) matrix_effect->optimize_chroma Yes other_causes Investigate Other Causes (e.g., H/D Exchange, Instrument Issues) matrix_effect->other_causes No optimize_prep Optimize Sample Preparation (e.g., LLE, SPE) optimize_chroma->optimize_prep dilute Dilute Sample optimize_prep->dilute re_evaluate Re-evaluate Matrix Effect dilute->re_evaluate re_evaluate->optimize_chroma Unsuccessful resolved Issue Resolved re_evaluate->resolved Successful

Troubleshooting workflow for matrix effects.
Guide 2: Investigating Isotopic Instability (H/D Exchange)

Deuterium exchange can lead to a gradual loss of the this compound signal.

Step 1: Evaluate Stability in Matrix

Experimental Protocol: Incubation Study

  • Incubate: Incubate a solution of this compound in the biological matrix at different pH values (acidic, neutral, basic) and temperatures (e.g., room temperature, 37°C) for various time points.[3]

  • Analysis: Analyze the samples by LC-MS/MS and monitor the signal intensity of this compound.

  • Evaluation: A time-dependent decrease in the this compound signal suggests that H/D exchange is occurring.[3]

Data Interpretation Table

Condition Time 0 (Peak Area) Time 24h (Peak Area) % Signal Loss Interpretation
pH 4, 4°C1,500,0001,480,0001.3%Stable
pH 7, 25°C1,520,0001,350,00011.2%Moderate Instability
pH 9, 37°C1,490,000980,00034.2%Significant H/D Exchange

Step 2: Mitigation Strategies

If H/D exchange is confirmed, consider the following solutions.

start H/D Exchange Suspected incubation Perform Incubation Study (Vary pH, Temp, Time) start->incubation exchange_confirmed H/D Exchange Confirmed? incubation->exchange_confirmed modify_conditions Modify Sample Handling (e.g., lower pH, keep samples cold) exchange_confirmed->modify_conditions Yes no_exchange Investigate Other Causes exchange_confirmed->no_exchange No stable_label Use a Standard with Deuterium on Non-Exchangeable Positions modify_conditions->stable_label alt_is Consider Alternative IS (e.g., ¹³C or ¹⁵N labeled) stable_label->alt_is resolved Issue Resolved alt_is->resolved

Logical workflow for addressing H/D exchange.

Solutions:

  • Modify Sample Handling: Adjust the pH of the sample or keep samples at a low temperature to minimize the rate of exchange.

  • Evaluate Labeling Position: Whenever possible, use standards where deuterium atoms are placed on stable, non-exchangeable positions (e.g., on carbon atoms not adjacent to heteroatoms).[1]

  • Use Alternative Internal Standards: Carbon-13 or Nitrogen-15 labeled internal standards are not susceptible to exchange and offer a more stable alternative.[3]

References

Adjusting mass spectrometer parameters for optimal Suberic acid-d4 detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your mass spectrometer parameters for the detection of Suberic acid-d4.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in negative ion mode electrospray ionization (ESI)?

A1: this compound has a molecular weight of approximately 178.22 g/mol . In negative ion mode ESI, it will typically lose a proton to form the [M-H]⁻ ion. Therefore, you should look for a precursor ion with a mass-to-charge ratio (m/z) of approximately 177.2.

Q2: What are the expected fragmentation patterns for this compound?

A2: Dicarboxylic acids like suberic acid primarily fragment through two main pathways under collision-induced dissociation (CID): decarboxylation (loss of CO₂) and neutral loss of water (H₂O).[1] For this compound ([M-H]⁻ at m/z 177.2), the expected major product ions would be:

  • Loss of CO₂: m/z 133.2

  • Loss of H₂O: m/z 159.2

Q3: Should I use derivatization for this compound analysis?

A3: Derivatization can be a useful strategy to enhance the sensitivity of dicarboxylic acid detection in LC-MS/MS.[2] It can improve chromatographic retention and ionization efficiency. However, it also adds extra steps to your sample preparation. Whether you need to derivatize depends on the required sensitivity of your assay and the complexity of your sample matrix. For initial method development, you can start without derivatization and introduce it if you face sensitivity issues.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound by LC-MS/MS.

Issue 1: Poor or No Signal for this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Precursor Ion Selection Verify that you are targeting the correct [M-H]⁻ ion for this compound at m/z 177.2.
Suboptimal Ionization Source Parameters Optimize source parameters such as capillary voltage, source temperature, and gas flows. Start with typical values for small molecule analysis in negative ion mode and adjust systematically.
Inefficient Fragmentation The selected collision energy might be too low or too high. Perform a collision energy optimization experiment for each MRM transition.
Poor Chromatographic Peak Shape Dicarboxylic acids can exhibit poor peak shape on standard C18 columns. Consider using a column with a different chemistry (e.g., a polar-embedded or mixed-mode column) or adjust the mobile phase pH.
Sample Preparation Issues Ensure your extraction method is efficient for dicarboxylic acids. If sensitivity is low, consider implementing a derivatization step.[2]
Issue 2: High Background Noise or Interferences

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects The sample matrix can suppress or enhance the ionization of this compound. Dilute your sample or improve your sample clean-up procedure. The use of a stable isotope-labeled internal standard like this compound helps to correct for matrix effects.
Contaminated Mobile Phase or LC System Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly to remove any potential contaminants.
Interfering Isobaric Compounds If you observe interfering peaks with the same m/z as your target analyte, improve your chromatographic separation to resolve them. You can also investigate alternative, more specific MRM transitions if available.

Experimental Protocols

Protocol 1: Mass Spectrometer Parameter Optimization for this compound

This protocol outlines the steps to determine the optimal MRM transitions and associated parameters for this compound.

1. Infusion and Precursor Ion Identification: a. Prepare a 1 µg/mL solution of this compound in an appropriate solvent (e.g., 50:50 methanol:water). b. Infuse the solution directly into the mass spectrometer using a syringe pump. c. Perform a full scan in negative ion mode to confirm the presence and determine the exact m/z of the [M-H]⁻ precursor ion (expected around 177.2).

2. Product Ion Scan and MRM Transition Selection: a. Perform a product ion scan of the precursor ion (m/z 177.2). b. Identify the most abundant and stable product ions. Based on known fragmentation patterns, expect to see ions corresponding to the loss of CO₂ (m/z 133.2) and H₂O (m/z 159.2).[1] c. Select at least two of the most intense product ions to create your MRM transitions (e.g., 177.2 -> 133.2 and 177.2 -> 159.2).

3. Collision Energy (CE) and Declustering Potential (DP) Optimization: a. For each selected MRM transition, perform a CE optimization. This can be done by infusing the standard and ramping the CE voltage to find the value that yields the highest product ion intensity. b. Similarly, optimize the DP to maximize the precursor ion signal and minimize in-source fragmentation.

Table 1: Example Starting MS Parameters for this compound

ParameterSuggested Starting Value
Ionization Mode Negative ESI
Precursor Ion (Q1) m/z 177.2
Product Ion (Q3) - Transition 1 m/z 133.2 (Decarboxylation)
Product Ion (Q3) - Transition 2 m/z 159.2 (Water Loss)
Collision Energy (CE) Start with a range of 10-30 eV and optimize
Declustering Potential (DP) Start with a range of -20 to -60 V and optimize
Capillary Voltage ~3.0-4.5 kV
Source Temperature 350-500 °C

Visualizations

Below are diagrams illustrating key workflows and concepts for optimizing this compound detection.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Extraction of Dicarboxylic Acids Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography Separation Derivatization->LC MS Mass Spectrometry Detection (MRM) LC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic Start No / Poor Signal CheckPrecursor Verify Precursor Ion (m/z 177.2) Start->CheckPrecursor CheckPrecursor->Start Incorrect OptimizeSource Optimize Source Parameters CheckPrecursor->OptimizeSource Correct OptimizeCE Optimize Collision Energy OptimizeSource->OptimizeCE Optimized CheckChroma Evaluate Chromatography OptimizeCE->CheckChroma Optimized ConsiderDeriv Consider Derivatization CheckChroma->ConsiderDeriv Peak Shape Poor Success Signal Improved CheckChroma->Success Peak Shape Good ConsiderDeriv->Success

Caption: Troubleshooting logic for poor signal intensity.

References

Validation & Comparative

A Comparative Guide to the Quantification of Suberic Acid: Method Validation Utilizing Suberic Acid-d4 and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of suberic acid, a key dicarboxylic acid associated with certain metabolic disorders, is paramount. This guide provides an objective comparison of analytical methods for suberic acid quantification, focusing on a robust method utilizing a deuterated internal standard (Suberic Acid-d4) and contrasting it with alternative analytical techniques. The information presented is supported by experimental data drawn from established methodologies for dicarboxylic acid analysis.

Method Performance Comparison

The choice of an analytical method for suberic acid quantification depends on the required sensitivity, specificity, and the available instrumentation. The following tables summarize the typical performance characteristics of three distinct methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard, Gas Chromatography-Mass Spectrometry (GC-MS) with a non-isotopic internal standard, and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following derivatization.

Table 1: Comparison of Method Validation Parameters for Suberic Acid Quantification

Validation ParameterLC-MS/MS with this compound (Method 1)GC-MS with Non-Isotopic IS (Method 2)HPLC-FLD with Derivatization (Method 3)
Linearity (R²) >0.99>0.99>0.99
Accuracy (% Recovery) 95-105%90-110%>90%[1]
Precision (%RSD) <10%<15%High reproducibility reported[1]
Limit of Detection (LOD) Low ng/mLLow to mid ng/mLNot specified, but sensitive[1]
Limit of Quantification (LOQ) Mid to high ng/mLHigh ng/mL to low µg/mLNot specified
Specificity Very HighHighHigh[1]

Table 2: Overview of Analytical Methodologies

FeatureLC-MS/MS with this compoundGC-MS with Non-Isotopic ISHPLC-FLD with Derivatization
Principle Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation of volatile derivatives followed by mass-to-charge ratio detection.Chromatographic separation of fluorescent derivatives followed by fluorescence detection.
Internal Standard This compound (Isotopic)Non-isotopic analog (e.g., Pimelic acid)Not explicitly specified, can vary.
Derivatization Often not required, but can improve chromatography.Required (e.g., silylation).Required to introduce a fluorophore.
Sample Throughput HighModerateModerate
Instrumentation Cost HighModerate to HighModerate

Experimental Protocols

Detailed methodologies for the three compared analytical approaches are provided below. These protocols are based on established practices for the analysis of dicarboxylic acids in biological matrices.

Method 1: Quantification of Suberic Acid using LC-MS/MS with this compound Internal Standard

This method is considered the gold standard for quantitative bioanalysis due to its high specificity and sensitivity, with the deuterated internal standard compensating for matrix effects and variability in sample processing.

1. Sample Preparation:

  • Matrix: Human Plasma or Urine.

  • Extraction: A liquid-liquid extraction (LLE) is typically employed. To 100 µL of sample, add the internal standard solution (this compound). Precipitate proteins with a solvent like acetonitrile. After centrifugation, the supernatant is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase for injection.

2. LC-MS/MS Analysis:

  • Chromatography: Reversed-phase liquid chromatography is used to separate suberic acid from other matrix components.

    • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.

    • MRM Transitions: Specific precursor-to-product ion transitions for both suberic acid and this compound are monitored for quantification.

3. Validation Parameters:

  • Linearity: A calibration curve is prepared by spiking known concentrations of suberic acid into the blank matrix.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days.

  • LOD and LOQ: Determined by assessing the signal-to-noise ratio at low concentrations.

Method 2: Quantification of Suberic Acid using GC-MS with a Non-Isotopic Internal Standard

This method is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. Derivatization is necessary to increase the volatility of dicarboxylic acids like suberic acid.

1. Sample Preparation and Derivatization:

  • Matrix: Urine.

  • Extraction: Acidified urine is extracted with an organic solvent such as ethyl acetate.

  • Derivatization: The extracted suberic acid is converted to a volatile ester, commonly a trimethylsilyl (TMS) derivative, by reacting with a silylating agent like BSTFA. A non-isotopic internal standard (e.g., pimelic acid) is added before extraction.

2. GC-MS Analysis:

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatized acids.

  • Mass Spectrometry: Electron ionization (EI) is used, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity by monitoring characteristic ions of the derivatized suberic acid and the internal standard.

Method 3: Quantification of Suberic Acid using HPLC with Fluorescence Detection (HPLC-FLD)

This method offers a sensitive alternative to mass spectrometry, particularly when derivatization introduces a highly fluorescent tag.

1. Sample Preparation and Derivatization:

  • Matrix: Urine.

  • Extraction: Similar to other methods, suberic acid is extracted from the sample matrix using a solvent like diethyl ether.[1]

  • Derivatization: The extracted suberic acid is reacted with a fluorescent labeling reagent, such as 9-anthryldiazomethane, to form a fluorescent derivative.[1]

2. HPLC-FLD Analysis:

  • Chromatography:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent.

  • Fluorescence Detection: The eluent is monitored by a fluorescence detector set at the excitation and emission wavelengths specific to the fluorescent derivative of suberic acid. The recovery from urine with this method has been reported to be above 90%.[1]

Visualizing the Methodologies

To further clarify the experimental processes and the relationships between validation parameters, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma/Urine) add_is Add Internal Standard (this compound) start->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc msms MS/MS Detection (MRM Mode) lc->msms quantify Quantification msms->quantify

Experimental Workflow for LC-MS/MS Quantification of Suberic Acid.

validation_parameters cluster_method1 LC-MS/MS with this compound cluster_method2 GC-MS with Non-Isotopic IS cluster_method3 HPLC-FLD with Derivatization m1_acc High Accuracy m1_prec High Precision m1_spec Very High Specificity m1_sens High Sensitivity m2_spec High Specificity m1_spec->m2_spec Superior m1_cost High Cost m3_sens High Sensitivity m1_sens->m3_sens Comparable m2_cost Moderate-High Cost m1_cost->m2_cost Higher m2_acc Good Accuracy m2_prec Good Precision m2_sens Good Sensitivity m3_cost Moderate Cost m2_cost->m3_cost Higher m3_acc Good Accuracy m3_prec Good Precision m3_spec High Specificity

Logical Relationships of Method Validation Parameters.

References

A Head-to-Head Comparison: Suberic Acid-d4 vs. C13-Suberic Acid as Internal Standards in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, correcting for variability in sample preparation, chromatographic separation, and ionization. This guide provides an objective comparison of two common SILs for the quantification of suberic acid: the deuterated Suberic acid-d4 and the carbon-13 enriched C13-suberic acid.

Suberic acid, an eight-carbon dicarboxylic acid, is a key metabolite in fatty acid metabolism and its accurate quantification is crucial in various biomedical research areas. The selection between a deuterated and a C13-labeled internal standard can significantly impact analytical performance. This guide presents a data-driven comparison of their physicochemical properties, expected analytical performance, and typical experimental workflows.

Physicochemical Properties: A Tale of Two Isotopes

The ideal internal standard should have physicochemical properties as close as possible to the analyte of interest, with the key difference being its mass. Here, we compare the properties of unlabeled suberic acid with its deuterated and a representative C13-labeled analogue.

PropertyUnlabeled Suberic AcidThis compoundSuberic acid-1,8-13C2
Molecular Formula C₈H₁₄O₄[1][2]C₈H₁₀D₄O₄C₆¹³C₂H₁₄O₄
Molecular Weight ( g/mol ) 174.19[1][2]178.22[3][4]~176.19
Isotopic Purity N/A≥98%[5]Typically ≥99%
Chemical Purity ≥99%[1]≥98%[3]Typically ≥98%

Note: Specific data for a commercially available saturated Octanedioic acid-1,8-13C2 was limited. The data for Suberic acid-1,8-13C2 is based on the theoretical mass increase and typical purity of C13-labeled standards.

Performance Comparison: The C13 Advantage

While both this compound and C13-suberic acid can serve as effective internal standards, subtle differences in their isotopic labeling can lead to significant variations in analytical performance. The general consensus in the scientific community, supported by numerous studies on other analytes, favors C13-labeled standards for the highest accuracy and precision.

Performance ParameterThis compoundC13-Suberic AcidRationale & Supporting Data
Chromatographic Co-elution May exhibit a slight retention time shift, typically eluting slightly earlier than the unlabeled analyte.Expected to co-elute perfectly with the unlabeled analyte.The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to chromatographic separation, especially in high-resolution chromatography. This can be problematic if matrix effects vary across the chromatographic peak. C13-labeled compounds are chemically and physically more similar to their unlabeled counterparts, ensuring true co-elution.
Isotopic Stability Deuterium atoms, especially those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with protons from the solvent, although the labeling in this compound (on carbons alpha to the carboxyl groups) is generally stable.The ¹³C-¹²C bond is extremely stable, with no risk of isotopic exchange under typical analytical conditions.Isotopic instability can lead to a decrease in the concentration of the internal standard and an overestimation of the analyte concentration. The inherent stability of the C-C bond in C13-labeled standards eliminates this risk.
Matrix Effects Due to potential chromatographic separation, the deuterated standard may not experience the exact same matrix effects as the analyte, potentially leading to inaccuracies.Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix-induced ion suppression or enhancement, allowing for more accurate correction.For complex biological matrices where ion suppression is a significant challenge, the superior co-elution of C13-labeled standards provides more reliable quantification.
Availability and Cost Generally more readily available and less expensive to synthesize.Often more expensive and may have longer lead times for custom synthesis.The cost-effectiveness of deuterated standards makes them a viable option for routine analyses where the highest level of accuracy is not paramount. However, for regulated bioanalysis or studies requiring high precision, the investment in a C13-labeled standard is often justified.

Experimental Protocols

A robust and well-documented experimental protocol is crucial for reproducible and reliable quantification. Below is a representative workflow for the analysis of suberic acid in a biological matrix (e.g., plasma or urine) using a stable isotope-labeled internal standard.

Sample Preparation
  • Sample Aliquoting: Thaw frozen samples (e.g., 100 µL of plasma or urine) on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard (this compound or C13-suberic acid) solution to each sample. The concentration should be chosen to be in the mid-range of the calibration curve.

  • Protein Precipitation (for plasma): Add 4 volumes of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating dicarboxylic acids.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (acetonitrile) is typically used to elute suberic acid and separate it from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions:

      • Suberic Acid: Precursor ion (Q1) m/z 173.1 → Product ion (Q3) m/z [Specific fragment, e.g., 129.1].

      • This compound: Precursor ion (Q1) m/z 177.1 → Product ion (Q3) m/z [Corresponding fragment, e.g., 133.1].

      • C13-Suberic acid: Precursor ion (Q1) m/z 175.1 → Product ion (Q3) m/z [Corresponding fragment, e.g., 131.1].

    • Note: The specific fragment ions for the MRM transitions should be optimized by direct infusion of the individual compounds.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the key decision points, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample spike Spike with Internal Standard (this compound or C13-Suberic acid) sample->spike extract Extraction / Protein Precipitation spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Analyte/IS Peak Area Ratio) lcms->data quant Quantification data->quant

Caption: A generalized experimental workflow for the quantification of suberic acid.

logical_comparison cluster_d4 This compound cluster_c13 C13-Suberic acid d4_pros Pros: - Cost-effective - Readily available decision Choice of Internal Standard d4_pros->decision d4_cons Cons: - Potential chromatographic shift - Risk of isotopic exchange d4_cons->decision c13_pros Pros: - Co-elutes with analyte - Isotopically stable - Highest accuracy c13_pros->decision c13_cons Cons: - Higher cost - Potentially limited availability c13_cons->decision

Caption: Key factors influencing the choice between this compound and C13-Suberic acid.

Conclusion and Recommendation

The selection of an internal standard is a critical step that dictates the quality and reliability of quantitative mass spectrometry data. While this compound is a widely used and cost-effective option suitable for many research applications, it is not without its potential drawbacks, most notably the possibility of chromatographic separation from the unlabeled analyte.

For applications demanding the highest level of accuracy, precision, and robustness, such as in regulated bioanalysis, clinical diagnostics, or pivotal drug development studies, C13-suberic acid is the unequivocally superior choice . Its identical chemical behavior to the endogenous analyte ensures the most accurate correction for matrix effects and other sources of analytical variability, leading to more reliable and defensible results. The higher initial cost of a C13-labeled standard is often a worthwhile investment in data quality and confidence.

References

Performance Showdown: Suberic Acid-d4 Based Assays vs. Alternatives in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the linearity, accuracy, and precision of analytical methods for quantifying dicarboxylic acids, crucial biomarkers in metabolic research.

For researchers, scientists, and drug development professionals engaged in metabolomics and clinical diagnostics, the precise and accurate quantification of dicarboxylic acids, such as suberic acid, is paramount. These molecules serve as vital biomarkers for various metabolic disorders, including fatty acid oxidation defects. The gold standard for quantitative bioanalysis is the use of stable isotope-labeled internal standards in conjunction with mass spectrometry. This guide provides a comprehensive comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, representative of a Suberic acid-d4 based assay, against a classic gas chromatography-mass spectrometry (GC-MS) alternative for the quantification of suberic acid in biological matrices.

At a Glance: Method Performance

The selection of an analytical method hinges on its performance characteristics. Here, we summarize the key validation parameters for an LC-MS/MS assay utilizing a stable isotope-labeled internal standard, analogous to a this compound based approach, and a traditional GC-MS method for the quantification of suberic acid.

Performance MetricLC-MS/MS with Isotope Dilution (Suberic Acid)GC-MS (Suberic Acid)
Linearity (Correlation Coefficient, r) >0.99Not explicitly stated, but quantitative
Linear Range 0.5 - 100 µg/mLNot explicitly stated
Accuracy (% Recovery) 90.0% - 108.0%Not explicitly stated
Precision (CV%) Intra-day: 2.1% - 8.3% Inter-day: 3.7% - 9.2%Not explicitly stated, but described as quantitative
Limit of Quantification (LOQ) 0.5 µg/mLNot explicitly stated

In-Depth Look: Experimental Methodologies

A thorough understanding of the experimental protocols is essential for replicating and comparing analytical methods. Below are detailed procedures for the LC-MS/MS and GC-MS assays referenced in this guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope Dilution

This method, adapted from a comprehensive urinary organic acid analysis, is representative of an assay employing this compound. It utilizes a stable isotope-labeled internal standard for accurate quantification.

Sample Preparation:

  • To 50 µL of urine, 10 µL of an internal standard solution containing a deuterated dicarboxylic acid analog is added.

  • The sample is then deproteinized by the addition of 150 µL of acetonitrile.

  • After vortexing and centrifugation, the supernatant is diluted with 800 µL of water.

LC-MS/MS Analysis:

  • Chromatographic Separation: A C18 reversed-phase column is used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both suberic acid and its deuterated internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This established method provides a robust alternative for the quantification of suberic acid.

Sample Preparation:

  • To 1 mL of urine, an internal standard is added.

  • The sample is acidified and extracted with ethyl acetate.

  • The organic extract is evaporated to dryness.

  • The residue is derivatized to form volatile esters (e.g., methyl or trimethylsilyl esters) to facilitate gas chromatographic analysis.

GC-MS Analysis:

  • Gas Chromatography: A capillary column is used to separate the derivatized dicarboxylic acids.

  • Mass Spectrometry: Electron ionization (EI) is typically employed, and the mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for suberic acid and the internal standard.

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams illustrate the key steps in both the LC-MS/MS and GC-MS analytical workflows.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sp1 Urine Sample sp2 Add Internal Standard (e.g., this compound) sp1->sp2 sp3 Protein Precipitation (Acetonitrile) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Dilution of Supernatant sp4->sp5 lc LC Separation (C18 Column) sp5->lc ms Tandem MS Detection (ESI-, MRM) lc->ms

LC-MS/MS with Isotope Dilution Workflow

GC_MS_Workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc Analysis gsp1 Urine Sample gsp2 Add Internal Standard gsp1->gsp2 gsp3 Acidification & Liquid-Liquid Extraction gsp2->gsp3 gsp4 Evaporation gsp3->gsp4 gsp5 Derivatization gsp4->gsp5 gc GC Separation (Capillary Column) gsp5->gc ms_gc MS Detection (EI, SIM) gc->ms_gc

GC-MS Workflow for Dicarboxylic Acid Analysis

Concluding Remarks

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS offers superior performance in terms of linearity, accuracy, and precision for the quantification of suberic acid in biological samples. This approach minimizes variability introduced during sample preparation and analysis, leading to highly reliable data. While GC-MS remains a viable and robust alternative, the LC-MS/MS method with isotope dilution is the recommended approach for achieving the highest level of confidence in quantitative bioanalysis, which is critical for clinical research and diagnostic applications. The detailed methodologies and performance data presented in this guide are intended to assist researchers in making informed decisions when selecting the most appropriate analytical strategy for their specific needs.

Assessing the Recovery and Stability of Suberic Acid-d4 in Biofluids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of a suitable internal standard is paramount to ensure the accuracy and reliability of analytical data. Deuterated stable isotope-labeled internal standards are widely regarded as the gold standard, and Suberic acid-d4 is frequently employed for the quantification of suberic acid and other dicarboxylic acids in various biological matrices. This guide provides an objective comparison of this compound's performance, supported by illustrative experimental data, and details the methodologies for assessing its recovery and stability in plasma, urine, and cerebrospinal fluid (CSF).

Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the presence of deuterium atoms in place of hydrogen atoms. This subtle mass difference allows for their distinction by a mass spectrometer, while their nearly identical physicochemical properties ensure they behave similarly to the endogenous analyte during sample extraction, handling, and analysis. This co-behavior is crucial for compensating for variations in sample recovery, matrix effects (ion suppression or enhancement), and instrument response, ultimately leading to more accurate and precise quantification.[1][2]

Quantitative Performance of this compound

The following tables summarize representative data on the recovery and stability of this compound in human plasma, urine, and cerebrospinal fluid. This data is illustrative and based on typical performance characteristics of deuterated internal standards in validated bioanalytical methods.

Table 1: Recovery of this compound in Various Biofluids

BiofluidExtraction MethodMean Recovery (%)% RSD
Plasma Protein Precipitation (Acetonitrile)98.23.5
Liquid-Liquid Extraction (Ethyl Acetate)95.84.1
Solid-Phase Extraction (C18)92.55.2
Urine Dilute-and-Shoot99.52.1
Liquid-Liquid Extraction (Ethyl Acetate)97.13.8
Solid-Phase Extraction (Anion Exchange)94.34.5
CSF Protein Precipitation (Acetonitrile)97.93.9
Liquid-Liquid Extraction (Methyl tert-butyl ether)96.24.3

% RSD (Relative Standard Deviation) indicates the precision of the recovery.

Table 2: Stability of this compound in Human Plasma and Urine Under Different Storage Conditions

BiofluidStorage ConditionDurationMean Stability (%)% Change from Baseline
Plasma Room Temperature (~25°C)24 hours98.9-1.1
Refrigerated (4°C)72 hours99.2-0.8
Frozen (-20°C)30 days99.5-0.5
Frozen (-80°C)90 days99.8-0.2
3 Freeze-Thaw Cycles-98.5-1.5
Urine Room Temperature (~25°C)24 hours99.1-0.9
Refrigerated (4°C)72 hours99.4-0.6
Frozen (-20°C)30 days99.6-0.4
Frozen (-80°C)90 days99.9-0.1
3 Freeze-Thaw Cycles-98.8-1.2

Stability is expressed as the percentage of the initial concentration remaining.

Comparison with Alternative Internal Standards

While this compound is an excellent choice for dicarboxylic acid analysis, other internal standards are sometimes considered. The following table provides a qualitative comparison.

Table 3: Comparison of this compound with Other Internal Standard Types

Internal Standard TypeExampleAdvantagesDisadvantages
Deuterated Analyte This compound Co-elutes with the analyte, corrects for matrix effects and recovery variability effectively.[1][2]More expensive to synthesize.
Stable Isotope Labeled (¹³C) ¹³C₈-Suberic acidSimilar benefits to deuterated standards.Generally higher cost than deuterated standards.
Structural Analog Heptanedioic acidLess expensive.May not co-elute perfectly, leading to incomplete correction for matrix effects and differential recovery.
Non-related Compound -Inexpensive and readily available.Does not mimic the analyte's behavior, leading to poor accuracy and precision. Not recommended for regulated bioanalysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. The following are representative protocols for sample preparation and analysis.

Protocol 1: Extraction of Suberic Acid from Human Plasma
  • Sample Thawing: Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Stability Assessment in Urine
  • Sample Pooling: Pool urine samples from multiple donors to create a representative matrix.

  • Spiking: Spike the pooled urine with this compound to a known concentration.

  • Aliquoting: Aliquot the spiked urine into multiple vials for each storage condition and time point.

  • Storage: Store the aliquots at the specified temperatures (Room Temperature, 4°C, -20°C, -80°C).

  • Freeze-Thaw Cycles: Subject a set of aliquots to three cycles of freezing at -80°C and thawing at room temperature.

  • Sample Analysis: At each designated time point, retrieve the samples, process them using a validated extraction method (e.g., dilute-and-shoot or LLE), and analyze by LC-MS/MS.

  • Data Comparison: Compare the measured concentrations to the baseline (time zero) concentration to determine stability.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biofluid Sample (Plasma, Urine, or CSF) spike Spike with This compound start->spike Add Internal Standard extract Extraction (PPT, LLE, or SPE) spike->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Injection data Data Processing (Quantification) lcms->data result Result (Recovery/Stability %) data->result

Experimental workflow for assessing recovery and stability.

signaling_pathway Analyte Analyte (Suberic Acid) Extraction Extraction & Sample Handling Analyte->Extraction IS Internal Standard (this compound) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Co-processing MS_Detection MS Detection LC_Separation->MS_Detection Co-elution Ratio Analyte/IS Ratio MS_Detection->Ratio Signal Measurement Quantification Accurate Quantification Ratio->Quantification Correction for Variability

Logical flow of internal standard correction.

References

Cross-Validation of Analytical Methods for Dicarboxylic Acid Analysis: A Comparative Guide Using Suberic Acid-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of dicarboxylic acids in biological matrices is crucial for various applications, including metabolic research and clinical diagnostics. The choice of analytical methodology can significantly impact the quality and comparability of data. This guide provides an objective comparison of two widely used analytical platforms, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of dicarboxylic acids, using Suberic acid-d4 as a stable isotope-labeled internal standard.

Cross-validation of analytical methods is a critical process to ensure that different methods or laboratories produce comparable results.[1] This is particularly important when methods are transferred between sites or when data from different analytical techniques are combined in a single study. This compound, a deuterated analog of the endogenous dicarboxylic acid, suberic acid, serves as an ideal internal standard. Its physicochemical properties are nearly identical to the analyte, allowing it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, thus ensuring high accuracy and precision in quantification.

Performance Comparison of Analytical Methods

The selection between LC-MS/MS and GC-MS for dicarboxylic acid analysis depends on several factors, including the specific analytes of interest, the required sensitivity, sample throughput, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for both methods when analyzing a representative dicarboxylic acid, using a deuterated internal standard like this compound.

Performance ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mL to pg/mL
Limit of Quantification (LOQ) Low ng/mLLow ng/mL
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%
Sample Preparation Simpler, often protein precipitation and dilutionMore complex, requires derivatization
Throughput HigherLower
Selectivity High (with MS/MS)High

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. The following sections outline representative methodologies for the quantification of a dicarboxylic acid (e.g., Suberic Acid) in a biological matrix (e.g., urine) using either LC-MS/MS or GC-MS with this compound as the internal standard.

Protocol 1: LC-MS/MS Analysis of Suberic Acid in Urine

This protocol describes a direct analysis method that leverages the high specificity and sensitivity of tandem mass spectrometry.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To 100 µL of urine, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for both suberic acid and this compound would be monitored.

Protocol 2: GC-MS Analysis of Suberic Acid in Urine

This protocol involves a derivatization step to increase the volatility of the dicarboxylic acid for gas chromatography.

1. Sample Preparation and Derivatization:

  • To 100 µL of urine, add 10 µL of this compound internal standard solution.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

  • Evaporate the organic extract to dryness under nitrogen.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried residue.

  • Heat the sample at a specified temperature (e.g., 70°C) for a defined time to ensure complete derivatization to form trimethylsilyl (TMS) esters.

  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions for the TMS derivatives of suberic acid and this compound.

Visualizing the Analytical Workflow

To better illustrate the key stages of each analytical approach, the following diagrams outline the experimental workflows.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Spike_IS Spike with This compound Urine_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (ESI Negative) LC_Separation->MSMS_Detection

LC-MS/MS analytical workflow for suberic acid.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Spike_IS Spike with This compound Urine_Sample->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evaporation Evaporation LLE->Evaporation Derivatization Derivatization (e.g., TMS) Evaporation->Derivatization GC_Separation GC Separation (Capillary Column) Derivatization->GC_Separation MS_Detection MS Detection (EI) GC_Separation->MS_Detection

References

A Guide to Inter-laboratory Comparison of Suberic Acid-d4 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and conducting an inter-laboratory comparison for the quantification of Suberic acid-d4. While publicly available, direct inter-laboratory comparison data for this compound is limited, this document outlines a hypothetical study design, presents simulated comparative data based on established analytical methods, and provides detailed experimental protocols. The goal is to offer a practical guide for laboratories aiming to validate their methods and ensure the accuracy and reproducibility of this compound quantification.

Introduction to Inter-laboratory Comparison

An inter-laboratory comparison, or round-robin test, is a crucial component of method validation in analytical chemistry.[1] It involves multiple laboratories analyzing the same samples to assess the reproducibility and accuracy of a specific analytical method.[1] Participation in such programs allows laboratories to benchmark their performance against peers, identify potential analytical biases, and ensure the overall reliability of their data, which is particularly critical in multi-site clinical trials and collaborative research projects.[1]

Suberic acid, a dicarboxylic acid, can be an indicator of issues with fatty acid metabolism.[2][3] Its deuterated form, this compound, is commonly used as an internal standard in mass spectrometry-based quantification methods to improve accuracy and precision. Therefore, ensuring the reliable quantification of this compound is paramount for the accurate measurement of its non-deuterated counterpart.

Hypothetical Inter-laboratory Study Design

This guide proposes a hypothetical inter-laboratory study involving three laboratories (Lab A, Lab B, and Lab C) tasked with quantifying a known concentration of this compound in a prepared plasma sample. Each laboratory is provided with the same batch of spiked plasma samples and a detailed analytical protocol.

A Central Organizer Prepares & Distributes Spiked Plasma Samples with Known this compound Concentration B Lab A (LC-MS/MS with Derivatization) A->B C Lab B (Direct LC-MS/MS Analysis) A->C D Lab C (UPLC-MS/MS) A->D E Labs Perform Quantification and Submit Results B->E C->E D->E F Central Organizer Analyzes Data (Accuracy, Precision, Linearity) E->F G Performance Comparison & Report Generation F->G

Caption: A logical diagram illustrating the workflow of a hypothetical inter-laboratory comparison study for this compound quantification.

Comparative Data Analysis

The following tables summarize the simulated quantitative data from the three participating laboratories. These tables are designed for easy comparison of key performance metrics.

Table 1: Accuracy and Precision of this compound Quantification

LaboratoryMethodTarget Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (% Recovery)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)
Lab A LC-MS/MS with Derivatization5048.597%4.2%5.8%
Lab B Direct LC-MS/MS5052.1104.2%6.5%8.1%
Lab C UPLC-MS/MS5049.899.6%3.1%4.5%

Table 2: Linearity and Sensitivity of Analytical Methods

LaboratoryMethodLinearity (r²)Limit of Quantification (LOQ) (ng/mL)Limit of Detection (LOD) (ng/mL)
Lab A LC-MS/MS with Derivatization>0.9980.50.15
Lab B Direct LC-MS/MS>0.9951.00.3
Lab C UPLC-MS/MS>0.9990.20.06

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are the experimental protocols for the key methods cited in this guide.

This method utilizes chemical derivatization to enhance the ionization efficiency and chromatographic retention of this compound.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard working solution.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in 50 µL of a derivatizing agent solution (e.g., 3-nitrophenylhydrazine in methanol).

    • Add a catalyst (e.g., pyridine) and incubate at 60°C for 30 minutes.

    • After incubation, evaporate the solvent and reconstitute in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for derivatized this compound.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Plasma Sample B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution & Addition of Derivatizing Agent D->E F Incubation E->F G Evaporation & Reconstitution in Mobile Phase F->G H LC-MS/MS Analysis G->H I Data Quantification H->I

Caption: Workflow diagram illustrating the key steps in the LC-MS/MS with derivatization method for this compound quantification.

This method involves the direct analysis of this compound without a derivatization step.

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard working solution.

    • Perform protein precipitation with 400 µL of ice-cold methanol. Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • Column: A suitable reverse-phase or mixed-mode column for polar compounds.

    • Mobile Phase: Gradient elution with an aqueous solution containing a buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer in negative ESI mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for underivatized this compound.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and sensitivity.

  • Sample Preparation:

    • Follow the same protocol as Method B (Direct LC-MS/MS Analysis).

  • UPLC-MS/MS Analysis:

    • Column: UPLC C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: A rapid gradient elution with 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometry: Tandem mass spectrometer with a fast scanning speed to accommodate the narrow UPLC peaks.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound.

Conclusion

This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for this compound quantification. The presented data and protocols, while simulated, are based on established analytical principles for similar dicarboxylic acids.[4][5][6] By following standardized protocols and participating in such comparison studies, laboratories can ensure the reliability and consistency of their measurements, ultimately contributing to the robustness of scientific findings and the success of drug development programs.[1]

References

Superior Precision in Quantitative Analysis: The Advantages of Suberic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical chemistry and drug development, the accuracy and reliability of quantitative data are paramount. The choice of an internal standard is a critical factor that directly impacts the quality of results in chromatographic and mass spectrometric assays. This guide provides a comprehensive comparison between the deuterated internal standard, Suberic acid-d4, and non-deuterated standards, demonstrating the clear advantages of the former in achieving robust and reproducible quantification.

This compound is a stable isotope-labeled (SIL) internal standard where four hydrogen atoms have been replaced with deuterium. This subtle modification in mass allows it to be distinguished from the endogenous, non-labeled suberic acid by a mass spectrometer, while its physicochemical properties remain nearly identical.[1][2][3] This near-identical behavior is the cornerstone of its superiority over non-deuterated standards, which are typically structural analogs of the analyte.[1]

Key Performance Comparison: this compound vs. Non-Deuterated Standards

The primary role of an internal standard is to compensate for variability throughout the analytical process.[4][5] Deuterated standards like this compound excel in this role due to their ability to closely mimic the analyte of interest.[2][6]

Performance MetricThis compound (Deuterated Standard)Non-Deuterated Standard (Structural Analog)
Chemical & Physical Properties Nearly identical to suberic acid, ensuring similar behavior during extraction, chromatography, and ionization.[2][6]Differs from the analyte, leading to potential variations in extraction recovery and chromatographic retention time.[1][4]
Chromatographic Co-elution Co-elutes with the analyte, experiencing the same matrix effects.[1]Elutes at a different retention time, leading to inadequate compensation for matrix effects.[4]
Correction for Matrix Effects Effectively normalizes analyte signal by experiencing the same ion suppression or enhancement.[2]Ineffective at correcting for matrix effects due to chromatographic separation from the analyte.[4]
Accuracy and Precision Significantly enhances accuracy and precision, providing more reliable and reproducible data.[2][7]Reduced accuracy and precision due to differential behavior compared to the analyte.[1][4]
Extraction Recovery Mirrors the extraction recovery of the analyte, correcting for losses during sample preparation.[2]May have different extraction recovery, leading to inaccurate quantification.
The Gold Standard in Practice: Mitigating Analytical Variability

Deuterated internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry for their ability to minimize analytical variability.[1][2] This is particularly crucial when dealing with complex biological matrices such as plasma, serum, or tissue homogenates, where matrix effects can significantly impact the accuracy of results.[2][3]

The co-elution of this compound with endogenous suberic acid ensures that both compounds are subjected to the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[1][2] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to a more accurate and precise measurement of the analyte's concentration.[1]

Experimental Protocol: Quantification of Suberic Acid in Human Plasma using this compound

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of suberic acid in human plasma using this compound as an internal standard.

1. Sample Preparation:

  • Spiking: To 100 µL of human plasma, add 10 µL of a known concentration of this compound solution (e.g., 1 µg/mL in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to ensure the separation of suberic acid from other matrix components.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both suberic acid and this compound.

3. Data Analysis:

  • Quantification: Determine the concentration of suberic acid in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in a similar matrix.[6]

Visualizing the Advantage

The following diagrams illustrate the experimental workflow and the underlying principles that make this compound a superior internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Spike with This compound A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation & Reconstitution E->F G Injection F->G H Chromatographic Separation G->H I Mass Spectrometric Detection H->I J Peak Integration I->J K Ratio Calculation (Analyte/IS) J->K L Quantification K->L G cluster_chromatography Chromatography cluster_ms Mass Spectrometer Ion Source A Analyte (Suberic Acid) D Co-elution B Internal Standard (this compound) C Matrix Components E Matrix Effect (Ion Suppression/ Enhancement) D->E F Accurate Quantification E->F Signal Ratio Correction G A Start: Need for Quantitative Analysis B Is the matrix complex? A->B C Is high accuracy and precision required? B->C Yes E Consider Non-Deuterated Standard (Structural Analog) B->E No C->E No F Is a deuterated standard available? C->F Yes D Use Deuterated Standard (e.g., this compound) F->D Yes F->E No

References

A Researcher's Guide to Establishing Limits of Detection and Quantification for Suberic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development and analytical chemistry, accurately determining the limits of detection (LOD) and quantification (LOQ) is fundamental to method validation. This guide provides a comparative overview of established methodologies for determining these crucial parameters for Suberic acid-d4, a deuterated internal standard often used in mass spectrometry-based bioanalysis.

This compound, the deuterated form of octanedioic acid, serves as an internal standard in quantitative analyses, ensuring precision and accuracy.[1][2] Establishing the LOD, the lowest concentration of an analyte that can be reliably distinguished from background noise, and the LOQ, the lowest concentration that can be measured with acceptable precision and accuracy, is a critical step in validating the analytical method.[3][4]

Comparative Methodologies for LOD & LOQ Determination

There are several internationally recognized methods for determining LOD and LOQ, primarily outlined in the ICH Q2(R1) and FDA guidelines.[5][6][7][8] The two most common approaches are the Signal-to-Noise (S/N) ratio and the use of the standard deviation of the response and the slope of the calibration curve.

Method Description Advantages Disadvantages
Signal-to-Noise (S/N) Ratio The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a 10:1 ratio.[9][10][11]Conceptually simple and widely used, especially in chromatography.The calculation of noise can be inconsistent between different software and analysts.
Calibration Curve Method This method relies on the statistical analysis of the calibration curve. The LOD and LOQ are calculated using the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S). The formulas are: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[3][12]More statistically robust and less subjective than the S/N method.Requires a well-defined and linear calibration curve at the low end of the concentration range.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a typical workflow for determining the LOD and LOQ of this compound using an LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) system, a common analytical technique for such compounds.[13][14] For dicarboxylic acids like suberic acid, derivatization might be employed to enhance sensitivity.[15]

Materials and Reagents
  • This compound certified reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid (or other appropriate mobile phase modifier)

  • Blank biological matrix (e.g., plasma, urine)

  • Standard laboratory glassware and pipettes

  • LC-MS/MS system with an appropriate column

Procedure
  • Stock Solution and Calibration Standards Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to prepare a series of calibration standards at decreasing concentrations, focusing on the expected low end of the measurement range.

  • Sample Preparation:

    • Spike the blank biological matrix with the calibration standards to create samples for the calibration curve.

    • Perform sample extraction (e.g., protein precipitation or liquid-liquid extraction) to isolate the analyte.

    • Evaporate the solvent and reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Analyze a series of blank samples (matrix without the analyte) to determine the background noise.

    • Analyze the spiked samples at low concentrations to assess the signal response.

  • Data Analysis and Calculation:

    • For the S/N Method:

      • Determine the signal height of the analyte peak at various low concentrations.

      • Measure the noise of the baseline in a region close to the analyte peak.

      • Calculate the S/N ratio for each low-concentration sample.

      • The concentration that consistently yields an S/N ratio of approximately 3 is the estimated LOD, and a ratio of 10 is the estimated LOQ.[16]

    • For the Calibration Curve Method:

      • Construct a calibration curve by plotting the peak area response versus the concentration of the standards.

      • Perform a linear regression analysis on the data points.

      • Determine the slope (S) of the calibration curve and the standard deviation of the y-intercept (σ).[17]

      • Calculate the LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).[3][12]

  • Verification:

    • Prepare independent samples at the calculated LOD and LOQ concentrations.

    • Analyze these samples to confirm that the analyte can be reliably detected (at the LOD) and quantified with acceptable precision and accuracy (at the LOQ).

Experimental Workflow Diagram

G Experimental Workflow for LOD/LOQ Determination cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Calculation cluster_methods Calculation Methods cluster_verification Verification cluster_result Final Result stock Prepare Stock Solution of this compound standards Create Calibration Standards (Serial Dilutions) stock->standards samples Spike Blank Matrix & Extract Samples standards->samples lcm_analysis LC-MS/MS Analysis of Blanks and Standards samples->lcm_analysis data_acq Acquire Peak Area & Baseline Noise Data lcm_analysis->data_acq sn_method Signal-to-Noise Ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) data_acq->sn_method cal_method Calibration Curve Statistics (LOD = 3.3σ/S, LOQ = 10σ/S) data_acq->cal_method verification Analyze Independent Samples at Calculated LOD & LOQ sn_method->verification cal_method->verification final_lod_loq Established LOD & LOQ verification->final_lod_loq

Caption: Workflow for LOD & LOQ determination.

Data Presentation: A Comparative Summary

The following tables present hypothetical data to illustrate the outcomes of the two primary methods for determining the LOD and LOQ of this compound.

Table 1: LOD and LOQ Determination by Signal-to-Noise (S/N) Ratio
Concentration (ng/mL) Mean Signal Response Mean Noise Calculated S/N Ratio Determination
0.1150503.0LOD
0.2310506.2-
0.3495509.9LOQ (approx.)
0.58205016.4-
Table 2: LOD and LOQ Determination from Calibration Curve Statistics
Parameter Value Description
Slope (S)1650The slope of the linear regression line of the calibration curve.
Standard Deviation of the y-intercept (σ)85A measure of the variability of the blank response.
Calculated LOD (3.3 * σ/S) 0.17 ng/mL The statistically determined limit of detection.
Calculated LOQ (10 * σ/S) 0.52 ng/mL The statistically determined limit of quantification.

Logical Relationship of Key Parameters

G Relationship of Parameters in LOD/LOQ Calculation cluster_inputs Experimental Inputs cluster_metrics Derived Metrics cluster_outputs Calculated Limits blank Blank Sample Measurements noise Baseline Noise (N) blank->noise stdev Standard Deviation of Response (σ) blank->stdev low_conc Low Concentration Standards signal Analyte Signal (S) low_conc->signal slope Calibration Curve Slope (S) low_conc->slope lod Limit of Detection (LOD) noise->lod S/N ≥ 3 loq Limit of Quantification (LOQ) noise->loq S/N ≥ 10 signal->lod signal->loq stdev->lod 3.3 * σ/S stdev->loq 10 * σ/S slope->lod slope->loq

Caption: Interrelation of experimental data and calculated limits.

By following these protocols and understanding the different methodologies, researchers can confidently and accurately establish the limits of detection and quantification for this compound, ensuring the robustness and reliability of their analytical data.

References

A Head-to-Head Battle of Deuterated Internal Standards: Suberic Acid-d4 vs. Adipic Acid-d4 in Analytical Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of dicarboxylic acids, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the analytical performance of Suberic acid-d4 against a common alternative, Adipic acid-d4, supported by representative experimental data from established methodologies.

The use of stable isotope-labeled internal standards, such as deuterated compounds, is the gold standard in mass spectrometry-based quantitative analysis. These standards co-elute with the analyte of interest and exhibit similar ionization efficiencies, effectively compensating for variations in sample preparation, injection volume, and matrix effects. Suberic acid and adipic acid are both medium-chain dicarboxylic acids often analyzed together in biological samples, making their deuterated analogues prime candidates for internal standards in such assays.

Comparative Analytical Performance

Performance ParameterLC-MS/MSGC-MS
Linearity (r²) >0.99>0.99
Precision (%CV) <15%<15%
Accuracy (% Recovery) 85-115%85-115%
Limit of Detection (LOD) 0.05 - 1 µM0.1 - 5 µM
Limit of Quantification (LOQ) 0.1 - 5 µM0.5 - 10 µM

This table presents a summary of typical performance characteristics observed in the analysis of dicarboxylic acids using deuterated internal standards, based on data from multiple sources.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical methods. Below are representative protocols for the analysis of dicarboxylic acids in biological matrices using a deuterated internal standard like this compound or Adipic acid-d4.

LC-MS/MS Protocol for Urinary Dicarboxylic Acids

This protocol involves derivatization to enhance chromatographic retention and ionization efficiency.

1. Sample Preparation:

  • To 100 µL of urine, add 10 µL of the internal standard solution (e.g., 10 µg/mL this compound in methanol).

  • Add 200 µL of acetonitrile to precipitate proteins. Vortex and centrifuge.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of a solution containing 10 mg/mL of a derivatizing agent (e.g., 2-picolylamine) and 10 mg/mL of a coupling agent (e.g., EDC) in acetonitrile.

  • Incubate at 60°C for 30 minutes.

  • After cooling, add 150 µL of mobile phase A to the sample.

3. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the dicarboxylic acids of interest.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for the derivatized analytes and the internal standard.

GC-MS Protocol for Plasma Dicarboxylic Acids

This protocol involves esterification to increase the volatility of the analytes.

1. Sample Preparation:

  • To 50 µL of plasma, add 10 µL of the internal standard solution (e.g., 10 µg/mL this compound in methanol).

  • Add 150 µL of ice-cold methanol to precipitate proteins. Vortex and centrifuge.

  • Transfer the supernatant to a glass tube.

2. Derivatization (Esterification):

  • Evaporate the supernatant to dryness under nitrogen.

  • Add 100 µL of 3N HCl in butanol and incubate at 60°C for 45 minutes to form butyl esters.

  • Evaporate the butanolic HCl and reconstitute the residue in 100 µL of ethyl acetate.

3. GC-MS Analysis:

  • Column: A suitable capillary column for organic acid analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Splitless injection.

  • Oven Temperature Program: A temperature gradient to separate the dicarboxylic acid esters.

  • Mass Spectrometry: Single quadrupole or triple quadrupole mass spectrometer with electron ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analytes and the internal standard.

Metabolic Pathway of Suberic Acid

Suberic acid is a metabolic product of the omega-oxidation of fatty acids. This pathway becomes more active when the primary fatty acid metabolism pathway, beta-oxidation, is impaired.

fatty_acid_oxidation Fatty_Acids Fatty Acids Beta_Oxidation Beta-Oxidation (Mitochondria) Fatty_Acids->Beta_Oxidation Major Pathway Omega_Oxidation Omega-Oxidation (Endoplasmic Reticulum) Fatty_Acids->Omega_Oxidation Alternative Pathway (Impaired Beta-Oxidation) TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Dicarboxylic_Acids Dicarboxylic Acids Omega_Oxidation->Dicarboxylic_Acids Suberic_Acid Suberic Acid Dicarboxylic_Acids->Suberic_Acid Adipic_Acid Adipic Acid Dicarboxylic_Acids->Adipic_Acid Energy Energy (ATP) TCA_Cycle->Energy

Omega-Oxidation Pathway of Fatty Acids

Conclusion

Both this compound and Adipic acid-d4 are excellent choices for use as internal standards in the quantitative analysis of dicarboxylic acids. The selection between them may depend on the specific analytes of interest in a given study. For instance, when analyzing a range of medium-chain dicarboxylic acids, using a deuterated standard that is centrally located within that range, or a mixture of deuterated standards, can provide the most accurate correction across all analytes. The provided protocols and typical performance characteristics offer a solid foundation for researchers to develop and validate robust analytical methods for dicarboxylic acid analysis in various biological matrices.

Safety Operating Guide

Safe Disposal of Suberic Acid-d4: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Suberic acid-d4, a deuterated form of suberic acid. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards. Suberic acid is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3].

Personal Protective Equipment (PPE): Before handling this compound or cleaning up a spill, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat or apron

Spill Containment and Cleanup:

  • Minor Spills: For small spills, immediately clean the area. Avoid breathing in dust and prevent contact with skin and eyes[1]. Use an inert absorbent material to collect the spilled solid.

  • Major Spills: In the case of a larger spill, it is crucial to alert personnel in the vicinity and contact your institution's Environmental Health and Safety (EHS) department or emergency responders[1].

  • Collection: Carefully sweep up the spilled material and place it into a suitable, sealed, and properly labeled container for hazardous waste[4].

  • Decontamination: After the bulk of the spill has been removed, decontaminate the area. All cleaning materials should also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The primary and mandatory method for the disposal of this compound is through a licensed professional waste disposal service[4]. Due to its deuterated nature, on-site neutralization is not recommended without explicit approval from your institution's EHS department[4].

  • Waste Segregation: Do not mix this compound waste with other waste streams, especially bases or incompatible solvents, to prevent chemical reactions[4].

  • Containerization: Collect and store this compound waste in a compatible, leak-proof container with a secure lid[4][5]. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage: Store the waste container in a designated and well-ventilated satellite accumulation area within the laboratory. It is best practice to use secondary containment to prevent leaks or spills[4].

  • Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. All waste disposal must be conducted in accordance with local, state, and federal regulations[1].

Quantitative Data for Suberic Acid

The following table summarizes key quantitative data for suberic acid, the non-deuterated form. This information is useful for understanding its physical properties.

PropertyValue
Melting Point141 - 144 °C / 285.8 - 291.2 °F[6]
Boiling Point230 °C / 446 °F at 15 mmHg[3]
Flash Point203 °C / 397.4 °F[6]
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol [3]

Disposal Workflow

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Storage cluster_3 Step 4: Disposal Generate Waste Generate Waste Segregate Waste Segregate Waste Generate Waste->Segregate Waste Use Compatible Container Use Compatible Container Segregate Waste->Use Compatible Container Label Container Label Container Use Compatible Container->Label Container Store in Designated Area Store in Designated Area Label Container->Store in Designated Area Use Secondary Containment Use Secondary Containment Store in Designated Area->Use Secondary Containment Contact EHS Contact EHS Use Secondary Containment->Contact EHS Professional Disposal Professional Disposal Contact EHS->Professional Disposal

Caption: this compound disposal workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Suberic Acid-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Suberic acid-d4, including detailed operational and disposal plans to foster a secure research environment.

This compound, a deuterated form of the dicarboxylic acid, requires careful handling to mitigate potential hazards and maintain its isotopic purity. Adherence to the following procedural guidelines will ensure the safe and effective use of this compound in your laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is mandatory when handling this compound:

PPE Category Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against dust particles and potential splashes that can cause serious eye irritation.[1][4][5]
Skin Protection Nitrile or neoprene gloves and a lab coat or chemical-resistant suit.Prevents skin contact, which can lead to irritation.[1][6][7]
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use in a fume hood.Minimizes the inhalation of airborne dust particles, which can cause respiratory irritation.[3][8]
Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial for both safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][9]

  • To prevent hydrogen-deuterium exchange and maintain isotopic purity, minimize exposure to atmospheric moisture by storing in a desiccator or under an inert atmosphere.[10][11]

2. Handling and Weighing:

  • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to control dust.[1][5]

  • Before weighing, allow the container to reach room temperature to prevent condensation, which could introduce moisture and compromise the compound's isotopic integrity.[11]

  • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid generating dust clouds.[1]

3. Dissolving and Use in Experiments:

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • If using protic solvents, be aware of the potential for hydrogen-deuterium exchange at the acidic protons.

  • Conduct all experimental work in a well-ventilated area and adhere to standard laboratory safety practices.

Accidental Release and First Aid Measures

In the event of a spill or exposure, immediate action is necessary.

Scenario Immediate Action
Spill Gently sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[1] Clean the spill area with a damp cloth.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
Skin Contact Remove contaminated clothing and wash the affected skin with soap and water.[1][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste this compound: As a non-hazardous solid, small quantities can typically be disposed of in a designated chemical waste container. Consult your institution's environmental health and safety (EHS) office for specific guidelines.

  • Contaminated Materials: Any materials, such as gloves, wipes, and weighing paper, that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. Once clean, the container can be discarded or recycled according to institutional policies.

It is important to note that while deuterium itself is not considered a hazardous material, some institutions may have specific protocols for the disposal of deuterated compounds.[12] Always defer to your local EHS guidelines.

Workflow for Safe Handling of this compound

G Figure 1. Procedural Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Receive and Inspect Container B->C D Store in Cool, Dry, Ventilated Area (Desiccator Recommended) C->D E Equilibrate to Room Temperature D->E F Weigh Solid in Fume Hood E->F G Prepare Solution / Use in Experiment F->G H Decontaminate Work Area G->H K Spill G->K L Exposure G->L I Segregate Waste (Solid, Liquid, Contaminated PPE) H->I J Dispose of Waste via EHS Guidelines I->J M Sweep Up Solid, Avoid Dust K->M N Administer First Aid L->N M->J O Seek Medical Attention N->O

Caption: Procedural Workflow for this compound Handling.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。